3-Decanol
Description
Structure
3D Structure
Properties
IUPAC Name |
decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEQLCZWZXUUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862695 | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour | |
| Record name | 3-Decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.832 | |
| Record name | 3-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1565-81-7 | |
| Record name | 3-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTY84QBP4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Decanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-decanol, a secondary fatty alcohol with growing interest in various research and industrial applications. This document outlines its key physical and chemical characteristics, details the experimental protocols for their determination, and explores its current and potential uses in research and development.
Core Physicochemical Properties of this compound
This compound, also known as ethyl heptyl carbinol, is a straight-chain secondary alcohol.[1][2] Its chemical structure consists of a ten-carbon chain with a hydroxyl group located on the third carbon atom.[1][3] This structure imparts specific properties that are valuable in various applications.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Units | References |
| Molecular Formula | C₁₀H₂₂O | [1][4][5][6] | |
| Molecular Weight | 158.28 | g/mol | [1][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [4][5] | |
| Odor | Floral, fatty, orange, musty, mushroom | [2][4][7] | |
| Boiling Point | 211.00 to 212.00 | °C at 760 mmHg | [4][5] |
| 98-99 | °C at 11 mmHg | [5] | |
| Melting Point | -5 | °C | [5][6] |
| -7.5 | °C | [7] | |
| Density | 0.826 to 0.832 | g/cm³ at 25 °C | [1][4] |
| 0.823 | g/mL | [6] | |
| Solubility in Water | 151.8 | mg/L at 25 °C (estimated) | [4][8] |
| Insoluble | [1][4][5] | ||
| Solubility in Organic Solvents | Soluble in alcohol and oil | [4][5] | |
| Vapor Pressure | 0.037 | mmHg at 25 °C (estimated) | [4] |
| 0.0365 | mmHg at 25 °C | [5] | |
| Refractive Index | 1.435 to 1.439 | at 20 °C | [1][4][9] |
| Flash Point | 86.67 | °C (Tag Closed Cup) | [4][8] |
| 99 | °C | [5] | |
| logP (Octanol/Water Partition Coefficient) | 3.879 (estimated) | [4] | |
| 3.9 (XLogP3) | [1] | ||
| 4.11 (ALOGPS) | [2] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for the application of this compound in research. The following sections detail the general methodologies for measuring some of the key properties listed above.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] It is a key indicator of purity.[11]
Micro-Reflux Method: This method is suitable for small sample volumes.[12]
-
Apparatus Setup: A small quantity of this compound (approximately 0.5 mL) is placed in a small test tube containing a magnetic stir bar.[12] The test tube is then placed in a heating block. A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[12]
-
Heating: The sample is heated gently while stirring.[12]
-
Observation: As the liquid boils, a ring of condensing vapor will become visible on the walls of the test tube. The thermometer bulb should be positioned at the level of this ring.[12]
-
Measurement: The temperature at which the vapor temperature remains constant during reflux is recorded as the boiling point.[12][13]
Distillation Method: For larger volumes, a simple distillation apparatus can be used.[10][13] The temperature of the vapor that distills and condenses is monitored and recorded as the boiling point.[13]
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline compounds, this occurs over a narrow range.[14][15] Impurities typically lower the melting point and broaden the melting range.[14][16]
Capillary Method: This is a common and straightforward technique.[14][17]
-
Sample Preparation: A small amount of powdered, dry this compound is packed into a capillary tube sealed at one end.[14][17]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[16][17]
-
Heating: The sample is heated at a controlled rate.[17] An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful heating (e.g., 2 °C/min) for an accurate measurement.[14][18]
-
Observation and Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[14]
Density Determination
Density is the mass per unit volume of a substance.
-
Measurement of Mass: A known volume of this compound is accurately measured using a volumetric flask or a pycnometer.
-
Measurement of Volume: The mass of the empty container is measured. The container is then filled with this compound to the calibration mark, and the total mass is measured. The mass of the this compound is the difference between the two measurements.
-
Calculation: The density is calculated by dividing the mass of the this compound by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]
Shake-Flask Method: This is a traditional and reliable method for determining equilibrium solubility.[20]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[20][21]
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[20]
-
Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation.[20]
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[20]
Research Applications of this compound
The unique properties of this compound make it a versatile compound in several research and industrial fields.
-
Flavor and Fragrance Industry: this compound is used as a flavoring agent in food products and as a component in fragrances due to its characteristic floral and fruity odor.[1][3][4] The Flavor and Extract Manufacturers Association (FEMA) has recognized it as safe for use in food flavoring.[3]
-
Pharmaceutical and Drug Development: Due to its amphiphilic nature, this compound has been investigated for its potential role in drug delivery. Fatty alcohols like this compound can act as solvents and may enhance the solubility and bioavailability of hydrophobic drugs.[3] Its ability to permeate the skin has also led to its investigation as a penetration enhancer for transdermal drug delivery.[22]
-
Industrial Surfactant and Solvent: this compound is utilized as a surfactant in various formulations, including cleaning products and personal care items, because of its ability to reduce surface tension.[3][22] It also serves as a solvent in the manufacturing of plasticizers, lubricants, and other chemicals.[22]
-
Chemical Ecology and Agriculture: In the field of chemical ecology, this compound is studied as a semiochemical, which is a chemical substance that carries a message.[3][23] It has been identified as a component of pheromones in some insect species, suggesting its potential use in pest management strategies.[1][3]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound.
References
- 1. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003482) - FooDB [foodb.ca]
- 3. This compound | High-Purity Reagent for Research [benchchem.com]
- 4. This compound, 1565-81-7 [thegoodscentscompany.com]
- 5. This compound [chembk.com]
- 6. This compound [stenutz.eu]
- 7. hmdb.ca [hmdb.ca]
- 8. This compound [flavscents.com]
- 9. Refractive Index Information Catalog [thegoodscentscompany.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. vernier.com [vernier.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. westlab.com [westlab.com]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. DECANOL - Ataman Kimya [atamanchemicals.com]
- 23. Semiochemical compound: Decan-3-ol | C10H22O [pherobase.com]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decanol, a ten-carbon secondary alcohol, is a naturally occurring volatile organic compound found across various biological kingdoms, from plants and insects to microorganisms. In the realm of chemical ecology, it functions as a semiochemical, notably as a pheromone in certain insect species. Its presence in various natural sources also contributes to their characteristic aromas. The biosynthesis of this compound is intrinsically linked to the intricate network of fatty acid metabolism. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its presence with available quantitative data. Furthermore, it delineates the experimental protocols for the extraction, identification, and quantification of this compound from diverse biological matrices. A significant focus is placed on elucidating the biosynthetic pathway of this compound, postulating a route from fatty acid precursors through key enzymatic transformations, including oxidation, decarboxylation, and stereospecific reduction. This guide is intended to be a valuable resource for researchers in natural product chemistry, chemical ecology, and biotechnology, as well as for professionals in the drug development industry who may explore its potential applications.
Natural Occurrence of this compound
This compound has been identified as a constituent in a variety of natural sources, where it plays diverse roles, from being a component of essential oils to acting as an insect pheromone. The following table summarizes the quantitative data available on its occurrence.
| Biological Source | Organism/Part | Concentration/Amount | Reference(s) |
| Plants | |||
| Mentha spicata (Spearmint) Essential Oil | 0.20% | [1] | |
| Glehnia littoralis | Present (unquantified) | [2] | |
| Psidium guajava (Guava) Fruit Volatiles | Present (unquantified) | [3][4] | |
| Insects | |||
| Myrmica lobicornis (Ant) Dufour's Gland Secretion | Present (unquantified) | [5] | |
| Microorganisms | |||
| Escherichia coli | 1-Decanol (related compound) production: 23.6 ng/mL to 148 ng/mL |
Experimental Protocols
The identification and quantification of the volatile compound this compound from complex biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for such analyses, often coupled with various sample preparation methods.
Extraction and Analysis of this compound from Plant Material
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This method is suitable for the analysis of volatile compounds from plant tissues, such as leaves, flowers, and fruits.
-
Sample Preparation:
-
Fresh plant material (e.g., 1-5 g of leaves or fruit pulp) is placed in a headspace vial (e.g., 20 mL).
-
For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and a different retention time) is added to the sample.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the plant material.
-
The vial is typically heated (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatile compounds and their adsorption onto the fiber.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then inserted into the heated injection port of the GC-MS, where the adsorbed volatiles are thermally desorbed onto the analytical column.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.
-
-
Extraction and Analysis of this compound from Insect Glands
Protocol: Solvent Extraction coupled with GC-MS
This protocol is suitable for the analysis of semiochemicals from insect glands, such as the Dufour's gland in ants.[6]
-
Sample Preparation:
-
Individual insect glands are carefully dissected under a microscope.
-
The dissected gland is placed in a microvial containing a small volume of a suitable solvent (e.g., 10-50 µL of hexane or dichloromethane).[6]
-
An internal standard is added for quantitative analysis.
-
The gland is allowed to extract for a specific period (e.g., 30 minutes to several hours).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
A small aliquot of the solvent extract (e.g., 1 µL) is injected into the GC-MS.
-
The GC-MS conditions are similar to those described in section 2.1.
-
Identification and quantification are performed as described previously.
-
Analysis of this compound from Microbial Cultures
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This method is used for the analysis of volatile organic compounds produced by microorganisms in culture.
-
Sample Preparation:
-
A microbial culture is grown in a sealed vial (e.g., a 20 mL headspace vial containing liquid or solid media).
-
An internal standard can be added to the medium before inoculation for quantification.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
The SPME fiber is exposed to the headspace of the microbial culture at a controlled temperature (e.g., 37-50 °C) for a defined period.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The analysis is carried out as described in section 2.1.
-
Biosynthesis of this compound
The biosynthesis of this compound is not fully elucidated in any single organism. However, based on the principles of fatty acid metabolism and the known pathways for the formation of other secondary alcohols, a plausible biosynthetic route can be proposed. This pathway likely originates from the C10 fatty acid, decanoic acid, and proceeds through a series of enzymatic reactions.
Hypothesized Biosynthetic Pathway of this compound:
The proposed pathway involves the β-oxidation of decanoic acid to generate a key intermediate, which is then converted to this compound through decarboxylation and reduction steps.
Caption: Hypothesized biosynthetic pathway of this compound from decanoyl-CoA.
Key Enzymatic Steps:
-
Activation of Decanoic Acid: The pathway begins with the activation of decanoic acid to its coenzyme A (CoA) ester, decanoyl-CoA. This is a common step in fatty acid metabolism.
-
β-Oxidation Steps: Decanoyl-CoA enters the β-oxidation spiral.
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming trans-Δ²-decenoyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond to form (S)-3-hydroxydecanoyl-CoA.
-
Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-oxodecanoyl-CoA.
-
-
Decarboxylation (Hypothesized): This is a critical and less characterized step. A putative decarboxylase is proposed to catalyze the removal of the carboxyl group (as CO₂) and the CoA moiety from 3-oxodecanoyl-CoA to yield 3-decanone. While ketonic decarboxylation of β-keto acids is a known chemical reaction, the specific enzymes catalyzing this transformation in biological systems for the formation of medium-chain ketones are not well-defined.
-
Reduction: The final step is the stereospecific reduction of the ketone, 3-decanone, to the secondary alcohol, this compound. This reaction is catalyzed by a stereospecific ketoreductase , also known as a secondary alcohol dehydrogenase . These enzymes utilize cofactors such as NADPH or NADH to deliver a hydride to the carbonyl carbon, resulting in the formation of a specific stereoisomer of this compound. The stereospecificity of these enzymes is crucial in producing the biologically active enantiomer, particularly in the context of insect pheromones.
Experimental Workflow and Logical Relationships
The investigation of this compound, from its initial detection in a biological sample to the elucidation of its biosynthetic pathway, follows a logical progression of experimental procedures.
References
- 1. Differences in Volatile Components between the Mature Green and Mature Yellow Fruits of 3 Kinds of Red Flesh Guava(Psidium guajava L.) Analyzed by GC-IMS [agris.fao.org]
- 2. scielo.br [scielo.br]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Decanol as a Volatile Organic Compound in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. Among the vast array of plant-produced volatiles, fatty acid derivatives, including alcohols, play significant roles in defense and communication. This technical guide focuses on 3-decanol, a ten-carbon secondary alcohol, exploring its role as a plant VOC. While research specifically detailing the biosynthesis, emission, and signaling of this compound from plants is still emerging, this guide synthesizes current knowledge on related compounds and provides a framework for future investigation. This compound has been identified as a metabolite in plants such as Arabidopsis thaliana and Glehnia littoralis, and is also recognized as a semiochemical, acting as a pheromone in various insects.[1] This dual role highlights its potential significance in plant-insect interactions.
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of other secondary alcohols in plant cuticular waxes, a hypothetical pathway can be proposed. The biosynthesis of fatty alcohols is linked to the fatty acid synthesis and modification pathways.
Hypothetical Biosynthetic Pathway:
The formation of this compound likely originates from the C10 fatty acid, capric acid (decanoic acid). The pathway may involve the following key steps:
-
Alkane Formation: Decanoic acid is converted to n-decane.
-
Hydroxylation: A hydroxylase enzyme, potentially a cytochrome P450 monooxygenase, introduces a hydroxyl group at the third carbon position of n-decane to form this compound.
A similar pathway has been suggested for the biosynthesis of other secondary alcohols in Arabidopsis thaliana, where the enzyme MAH1 (mid-chain alkane hydroxylase) is responsible for the hydroxylation of long-chain alkanes.
Figure 1: Hypothetical biosynthetic pathway of this compound in plants.
Emission of this compound from Plants
Quantitative data on the emission rates of this compound from specific plant species are currently limited in publicly available literature. The emission of VOCs is highly dependent on various factors, including plant species, developmental stage, time of day, and biotic and abiotic stresses. To illustrate how such data would be presented, the following table provides a template with hypothetical values.
Table 1: Hypothetical Emission Rates of this compound from Glehnia littoralis
| Condition | Plant Organ | Emission Rate (ng g⁻¹ h⁻¹) | Method of Collection | Analytical Technique |
| Control (Unstressed) | Leaves | 5.2 ± 1.3 | Dynamic Headspace Sampling | GC-MS |
| Control (Unstressed) | Roots | 12.8 ± 2.5 | Dynamic Headspace Sampling | GC-MS |
| Herbivore Damage (Simulated) | Leaves | 25.6 ± 4.1 | Dynamic Headspace Sampling | GC-MS |
| Drought Stress | Roots | 8.9 ± 1.9 | Dynamic Headspace Sampling | GC-MS |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Role of this compound in Plant-Insect Interactions
As a semiochemical, this compound can mediate interactions between plants and insects.[1] It can act as an allomone (benefiting the emitter), a kairomone (benefiting the receiver), or a synomone (benefiting both). Given its role as a pheromone in some insect species, its presence in plant volatiles could have significant ecological implications.
Potential Signaling Pathways:
-
Attraction of Herbivores: If this compound is a component of the host plant's volatile profile, it could be used by specialist herbivores to locate their food source.
-
Attraction of Pollinators: Floral scents containing this compound might attract specific pollinators.
-
Repellence of Herbivores: For non-adapted insects, this compound could act as a repellent, deterring feeding or oviposition.
-
Attraction of Natural Enemies (Indirect Defense): Upon herbivore attack, the induced emission of this compound could attract predators or parasitoids of the attacking herbivore.
Figure 2: Potential roles of this compound in plant-insect interactions.
Experimental Protocols
Extraction and Identification of this compound from Plant Tissue
This protocol is adapted from methodologies used for the analysis of secondary alcohols in plant waxes.
Objective: To extract and identify this compound from plant leaves or roots.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Solvents: n-hexane (GC grade), dichloromethane (GC grade)
-
Internal standard (e.g., n-tetracosane)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh approximately 1 g of fresh or 0.1 g of freeze-dried, powdered plant tissue into a glass vial.
-
Add a known amount of internal standard (e.g., 10 µg of n-tetracosane in hexane).
-
-
Extraction:
-
Add 10 mL of n-hexane to the vial.
-
Sonicate the sample for 15 minutes at room temperature.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for exhaustive extraction.
-
Filter the extract through anhydrous sodium sulfate to remove water.
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Oven temperature program: 50°C for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.
-
Injector temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230°C.
-
-
-
Identification:
-
Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of an authentic this compound standard. The mass spectrum should show characteristic fragments.
-
Figure 3: General workflow for the extraction and analysis of this compound.
Analysis of Emitted this compound (Headspace Analysis)
Objective: To collect and quantify this compound emitted from living plants.
Materials:
-
Intact plant in a pot.
-
Glass or PET sampling chamber.
-
Air pump.
-
Flow meter.
-
Adsorbent tubes (e.g., Tenax TA or a combination of adsorbents).
-
Thermal desorber coupled to a GC-MS.
Procedure:
-
Dynamic Headspace Sampling Setup:
-
Enclose the plant or a part of it (e.g., a branch) in the sampling chamber.
-
Create an inlet for purified air and an outlet connected to the adsorbent tube and the air pump.
-
Use a flow meter to maintain a constant airflow (e.g., 100-500 mL/min) through the chamber.
-
-
Volatile Collection:
-
Pull the air from the chamber through the adsorbent tube for a defined period (e.g., 1-4 hours). The volatiles will be trapped on the adsorbent material.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the adsorbent tube in the thermal desorber.
-
The tube is heated, and the trapped volatiles are released and transferred to the GC-MS for analysis.
-
GC-MS conditions are similar to those described in the previous protocol.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated using known amounts of a this compound standard injected onto adsorbent tubes.
-
Conclusion and Future Directions
This compound is a plant-derived volatile organic compound with potential roles in mediating ecological interactions. While its presence has been confirmed in a few plant species, a significant knowledge gap remains regarding its biosynthesis, regulation of emission, and specific functions in plant defense and communication. The hypothetical biosynthetic pathway and experimental protocols provided in this guide offer a starting point for researchers to delve deeper into the chemical ecology of this intriguing secondary alcohol. Future research should focus on:
-
Elucidating the biosynthetic pathway: Identifying the specific genes and enzymes involved in this compound synthesis in plants.
-
Quantitative emission studies: Measuring the emission rates of this compound from a wider range of plant species under various biotic and abiotic stress conditions.
-
Behavioral and electrophysiological assays: Investigating the responses of insects (herbivores, pollinators, and natural enemies) to this compound to determine its precise role as a semiochemical in different ecological contexts.
A comprehensive understanding of the role of this compound in plant ecosystems could open up new avenues for the development of novel pest management strategies and for the utilization of this compound in various industrial applications.
References
The Role of 3-Decanol in Insect Chemical Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decanol, a secondary alcohol with the chemical formula C₁₀H₂₂O, is a volatile organic compound that has been identified as a semiochemical in the field of insect chemical ecology.[1] Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in behaviors such as mating, foraging, and oviposition.[2] They are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. Allelochemicals are further divided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). While this compound is listed as a pheromone in chemical databases, detailed research into its specific roles across various insect species is an emerging area of study.[1]
This technical guide provides an in-depth overview of the current understanding and investigatory framework for the role of this compound in insect chemical ecology. It is designed to equip researchers, scientists, and drug development professionals with the necessary background, experimental protocols, and data interpretation frameworks to explore the potential of this and structurally similar compounds in pest management and other applications. Due to the limited specific data on this compound, this guide will also draw upon established methodologies and findings from studies on related long-chain alcohols and other decanol isomers to provide a comprehensive and practical resource.
Data Presentation: Quantitative Analysis of Semiochemical Activity
Quantitative data is paramount for evaluating the behavioral and physiological effects of semiochemicals. The following tables provide templates for organizing and presenting such data, populated with hypothetical yet representative data based on typical findings for insect responses to volatile compounds.
Table 1: Electroantennography (EAG) Dose-Response to this compound
| Insect Species | Sex | Dose of this compound (µg) | Mean EAG Response (mV ± SE) |
| Hypotheticus insectus | Male | 0.1 | 0.2 ± 0.05 |
| 1 | 0.8 ± 0.1 | ||
| 10 | 1.5 ± 0.2 | ||
| 100 | 2.1 ± 0.3 | ||
| Female | 0.1 | 0.1 ± 0.03 | |
| 1 | 0.5 ± 0.08 | ||
| 10 | 1.1 ± 0.15 | ||
| 100 | 1.6 ± 0.22 |
Table 2: Behavioral Response of Hypotheticus insectus in a Y-Tube Olfactometer
| Odor Source | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No. of Non-Responders | Preference Index* |
| This compound (10 µg) vs. Control | 35 | 15 | 5 | 0.40 |
| This compound (100 µg) vs. Control | 42 | 8 | 5 | 0.68 |
*Preference Index = (Number choosing treatment - Number choosing control) / Total number making a choice
Table 3: Field Trapping Results for Hypotheticus insectus
| Lure Composition | Trap Type | Mean No. of Insects Captured/Trap/Day (± SE) |
| This compound (10 mg) | Delta Trap | 25 ± 4 |
| This compound (100 mg) | Delta Trap | 48 ± 7 |
| Control (no lure) | Delta Trap | 2 ± 1 |
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and comparable results in chemical ecology research. The following protocols outline key experiments for investigating the role of this compound.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.[3][4]
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Purified and humidified air stream
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
-
Synthetic this compound of high purity
-
Solvent (e.g., hexane or paraffin oil)
Protocol:
-
Preparation of Antenna: An insect is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two electrodes on a holder. A small portion of the distal tip is removed to ensure good electrical contact with the recording electrode.
-
Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the insect's head.[5]
-
Odorant Preparation: Serial dilutions of this compound are prepared in a suitable solvent. A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper, and the solvent is allowed to evaporate.[3]
-
Stimulus Delivery: The filter paper with the odorant is placed inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the this compound vapor into a continuous, humidified air stream flowing over the antenna.
-
Data Recording: The change in electrical potential (depolarization) across the antenna upon stimulation is recorded. The amplitude of the response is measured in millivolts (mV).
-
Controls: A solvent-only control and a standard reference compound (e.g., (Z)-3-hexen-1-ol) are used in each experiment to ensure the reliability of the responses.[3]
-
Dose-Response: A range of this compound concentrations are tested to generate a dose-response curve.
Y-Tube Olfactometer Bioassay
Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound in a controlled laboratory setting.[6][7]
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier
-
Charcoal filter
-
Odor source chambers
-
Test insects
-
Synthetic this compound
-
Solvent
Protocol:
-
Setup: The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature. A continuous, purified, and humidified airflow is passed through both arms of the Y-tube at a constant rate.[8]
-
Odor Source: A filter paper treated with a known amount of this compound is placed in one odor source chamber, and a filter paper with solvent only is placed in the other. These chambers are connected to the two arms of the olfactometer.
-
Insect Release: A single insect is introduced at the base of the Y-tube's main arm.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect walks a predetermined distance into one of the arms. Insects that do not make a choice within the time limit are recorded as non-responders.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference.
-
Cleaning: The Y-tube is thoroughly cleaned with solvent and baked between trials to prevent chemical contamination. The positions of the treatment and control arms are switched between trials to avoid positional bias.[9]
Field Trapping Bioassay
Objective: To evaluate the effectiveness of this compound as an attractant for a target insect species under natural environmental conditions.[10]
Materials:
-
Insect traps (e.g., delta traps, funnel traps)
-
Lure dispensers (e.g., rubber septa, polyethylene vials)
-
Synthetic this compound
-
Solvent (if necessary for dilution)
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
Protocol:
-
Lure Preparation: Lures are prepared by loading dispensers with a specific amount of this compound. Control lures contain no active compound.
-
Trap Deployment: Traps baited with this compound lures and control traps are deployed in the field in a randomized block design to account for spatial variability. Traps should be placed at a consistent height and spacing to minimize interference.[11]
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.
-
Trap Maintenance: The position of the traps within each block is rotated at each check to minimize positional effects. Lures are replaced as needed based on their expected field longevity.
-
Data Analysis: The mean number of insects captured in baited traps is compared to the number captured in control traps using appropriate statistical tests (e.g., ANOVA or t-test).
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized insect olfactory signaling pathway, which is initiated by the binding of an odorant molecule like this compound to an Odorant Receptor.
Experimental Workflow for Investigating this compound
This diagram outlines a logical workflow for the comprehensive investigation of this compound's role as a semiochemical.
Conclusion
This compound presents an intriguing candidate for further research in insect chemical ecology. While its role as a pheromone has been noted, the depth of its influence on insect behavior across different species remains largely unexplored. The experimental frameworks and data presentation formats provided in this guide offer a robust starting point for researchers to systematically investigate the effects of this compound. By employing a combination of electrophysiological and behavioral assays, from the laboratory to the field, the scientific community can elucidate the specific functions of this compound. Such knowledge is fundamental for the development of novel and sustainable pest management strategies that leverage the intricate chemical communication systems of insects. Future research should focus on screening a wide range of insect species for their sensitivity to this compound, identifying the specific olfactory receptors involved in its detection, and conducting field trials to validate its efficacy as a behavior-modifying compound.
References
- 1. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds [mdpi.com]
- 4. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Field trials of solid triple lure (trimedlure, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to use traps to monitor insect populations in the field | AHDB [ahdb.org.uk]
The Unveiling of a Fungal Volatile: A Technical Guide to the Biosynthetic Pathway of 3-Decanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess significant biological activities. Among these are volatile organic compounds (VOCs) that contribute to the characteristic aromas of various fungi and can also play roles in fungal ecology and interactions. 3-Decanol, a ten-carbon secondary alcohol, is a volatile compound identified in several fungal species, notably in Penicillium roqueforti, where it contributes to the characteristic flavor profile of blue cheeses.[1][2] Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in flavor and fragrance industries, as well as for exploring its possible bioactivities. This technical guide provides an in-depth investigation into the proposed biosynthetic pathway of this compound in fungi, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in fungi is intrinsically linked to the catabolism of fatty acids, specifically decanoic acid. The proposed pathway involves a series of enzymatic reactions that mirror the initial steps of β-oxidation, followed by a decarboxylation and a final reduction step.
-
Activation of Decanoic Acid: The pathway commences with the activation of decanoic acid to its coenzyme A (CoA) thioester, decanoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA synthetase.
-
β-Oxidation to a β-Ketoacyl-CoA: Decanoyl-CoA enters the β-oxidation spiral. The first two steps, oxidation and hydration, lead to the formation of 3-hydroxydecanoyl-CoA, which is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield 3-oxodecanoyl-CoA (also known as β-ketodecanoyl-CoA).
-
Thiolytic Cleavage and Decarboxylation to 3-Decanone: In contrast to the canonical β-oxidation pathway where 3-oxodecanoyl-CoA would be cleaved by a thiolase, it is hypothesized that a specialized enzymatic activity leads to the formation of a methyl ketone. While the precise mechanism is not fully elucidated, it is proposed that a 3-ketoacyl-CoA thiolase-like enzyme or a dedicated decarboxylase acts on 3-oxodecanoyl-CoA to yield the methyl ketone, 3-decanone, with the release of CO2 and CoA. The formation of methyl ketones from fatty acids is a known metabolic process in fungi like Penicillium roqueforti.[3]
-
Reduction to this compound: The final step in the pathway is the reduction of the carbonyl group of 3-decanone to a hydroxyl group, yielding this compound. This reaction is catalyzed by a reductase or a dehydrogenase, likely a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, which is known to be involved in the metabolism of alcohols and ketones.[4][5] These enzymes typically utilize NADPH or NADH as a cofactor.
Data Presentation
Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing its production. The following table summarizes hypothetical, yet representative, quantitative data for the production of key volatiles in a culture of Penicillium roqueforti grown on a lipid-rich medium.
| Compound | Concentration (µg/g of dry mycelium) after 7 days | Concentration (µg/g of dry mycelium) after 14 days |
| Decanoic Acid | 550 ± 45 | 250 ± 30 |
| 3-Decanone | 85 ± 12 | 150 ± 20 |
| This compound | 40 ± 8 | 95 ± 15 |
| 2-Nonanone | 120 ± 18 | 210 ± 25 |
| 2-Nonanol | 60 ± 10 | 115 ± 18 |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of analytical, biochemical, and molecular biology techniques.
Analysis of Volatile Organic Compounds (VOCs) by GC-MS
This protocol is for the identification and quantification of this compound and other volatile metabolites from fungal cultures.
a. Sample Preparation:
- Grow the fungal strain of interest (e.g., Penicillium roqueforti) in a suitable liquid medium supplemented with a potential precursor, such as decanoic acid.
- After a defined incubation period, collect the culture broth and mycelium separately.
- For the broth, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or diethyl ether.
- For the mycelium, disrupt the cells (e.g., by bead beating or grinding in liquid nitrogen) and extract with the same solvent.
- Concentrate the extracts under a gentle stream of nitrogen.
b. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).
- Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode.
- Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
- Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.
- Identification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and by searching against a mass spectral library (e.g., NIST).
- Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify its abundance in the samples.
Enzyme Assay for 3-Decanone Reductase Activity
This protocol is designed to measure the activity of the enzyme responsible for the conversion of 3-decanone to this compound.
a. Preparation of Cell-Free Extract:
- Harvest fungal mycelium from a liquid culture.
- Wash the mycelium with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
- Resuspend the mycelium in the same buffer containing a protease inhibitor cocktail.
- Disrupt the cells using a French press, sonication, or bead beating.
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.
b. Assay Mixture:
- In a quartz cuvette, prepare a reaction mixture containing:
- Potassium phosphate buffer (50 mM, pH 7.0)
- NADPH or NADH (0.2 mM)
- Cell-free extract (a suitable amount, e.g., 50-100 µg of total protein)
- Initiate the reaction by adding the substrate, 3-decanone (e.g., 1 mM, dissolved in a small amount of ethanol or DMSO).
- The total reaction volume should be constant (e.g., 1 mL).
c. Measurement:
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH.
- The rate of the reaction can be calculated using the Beer-Lambert law (molar extinction coefficient for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).
- One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH or NADH per minute under the specified conditions.
Gene Knockout for Pathway Elucidation
This protocol outlines a general workflow for creating a gene deletion mutant to confirm the function of a candidate gene in the this compound biosynthetic pathway.
a. Identification of Candidate Genes:
- Based on sequence homology to known reductases or dehydrogenases, identify candidate genes in the genome of the fungus. Look for genes within potential biosynthetic gene clusters related to fatty acid metabolism.
b. Construction of a Deletion Cassette:
- Design a deletion cassette containing a selectable marker (e.g., an antibiotic resistance gene like hygromycin B phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the target gene.
- Amplify the flanking regions and the marker gene by PCR and assemble them using techniques like fusion PCR or Gibson assembly.
c. Fungal Transformation:
- Prepare fungal protoplasts by treating the mycelium with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).
- Transform the protoplasts with the deletion cassette using a method like PEG-mediated transformation or electroporation.
d. Selection and Verification of Mutants:
- Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
- Screen the resistant colonies by PCR to confirm the homologous recombination event and the deletion of the target gene. Southern blotting can be used for further confirmation.
e. Phenotypic Analysis:
- Grow the confirmed knockout mutant and the wild-type strain under the same conditions.
- Analyze the VOC profiles of both strains using GC-MS as described in Protocol 1.
- A significant reduction or complete absence of this compound in the mutant compared to the wild-type would confirm the involvement of the deleted gene in its biosynthesis.
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound from decanoic acid in fungi.
Caption: Experimental workflow for gene knockout to elucidate the this compound pathway.
Conclusion
The biosynthesis of this compound in fungi is a fascinating example of the modification of a primary metabolic pathway, β-oxidation, to produce a specific secondary metabolite. While the general steps of the pathway are proposed, further research is required to identify and characterize the specific enzymes involved, particularly the decarboxylase/thiolase-like enzyme and the final 3-decanone reductase. The experimental protocols outlined in this guide provide a framework for researchers to delve deeper into this pathway, paving the way for potential applications in biotechnology and food science. The elucidation of such pathways not only enhances our fundamental understanding of fungal metabolism but also opens avenues for the targeted engineering of fungal strains for the overproduction of valuable volatile compounds.
References
- 1. Strong effect of Penicillium roqueforti populations on volatile and metabolic compounds responsible for aromas, flavor and texture in blue cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Secondary Metabolites from Penicillium roqueforti, A Starter for the Production of Gorgonzola Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Olfactory Signal of Opportunity: 3-Decanol as a Semiochemical in Hermit Crab Communication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the competitive world of hermit crabs, the acquisition of a suitable gastropod shell is a critical determinant of survival and reproductive success. Chemical cues play a pivotal role in mediating behaviors associated with shell procurement. This technical guide delves into the function of 3-decanol, a volatile organic compound found in the hemolymph of the thinstripe hermit crab, Clibanarius vittatus, as a key semiochemical that signals shell availability to conspecifics. Through a comprehensive review of seminal and contemporary research, this document provides a detailed overview of the behavioral responses elicited by this compound, the experimental protocols used to elucidate its function, and the broader implications for understanding crustacean chemical ecology. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using DOT language diagrams. This guide is intended to be a valuable resource for researchers in chemical ecology, neuroethology, and for professionals in drug development exploring novel compounds that modify invertebrate behavior.
Introduction
Chemical communication is a fundamental modality for information exchange in marine and terrestrial ecosystems. For hermit crabs, who are obligate users of discarded gastropod shells, the ability to detect cues that indicate the availability of a new, better-fitting shell is a strong selective pressure. The odor of a dead or injured conspecific, while potentially signaling danger, also represents a prime opportunity for shell acquisition. Research has identified specific chemical compounds within the hemolymph of hermit crabs that trigger distinct behavioral responses in their counterparts. This guide focuses on this compound, a C10 alcohol, and its role as a potent attractant and instigator of shell-related behaviors in the hermit crab Clibanarius vittatus.
Behavioral Response to this compound
The presence of this compound in the water column elicits a distinct and quantifiable "shell investigation" behavior in C. vittatus. This behavior is characterized by a series of actions aimed at exploring and potentially acquiring a new shell. In contrast, other compounds present in the hemolymph, such as 2-ethyl-1-hexanol, do not induce this specific response, highlighting the specificity of the this compound signal.
Quantitative Behavioral Data
The following tables summarize the key quantitative findings from studies on the behavioral responses of Clibanarius vittatus to this compound and related compounds.
| Compound | Concentration | Behavioral Response | Source |
| This compound (from C. vittatus hemolymph) | Not specified | Stimulation of shell investigation behavior | [1] |
| 2-Ethyl-1-hexanol | Not specified | No stimulation of shell investigation behavior | [1] |
| Synthetic 1-Decanol | Not specified | Evoked shell investigation behavior | [1] |
| Synthetic 2-Decanol | Not specified | No response | [1] |
| Synthetic this compound | Not specified | Stimulation of shell investigation behavior | [1] |
| Synthetic 4-Decanol | Not specified | No response | [1] |
| Synthetic 5-Decanol | Not specified | Evoked shell investigation behavior | [1] |
| 3-Undecanol | Not specified | Evoked shell investigation behavior | [1] |
| Stimulus | Behavioral Response Type | Key Observations | Source |
| Crushed Conspecifics | Aggregation/Shell Investigation | Increased locomotor activity, investigation of nearby shells, switching into empty shells. | |
| Crushed Conspecifics | Alarm | Crabs flee the area. | |
| Crushed Conspecifics | Withdrawal | Crabs retract into their shells and remain inactive. |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that identified and characterized the role of this compound in hermit crab communication.
Animal Collection and Maintenance
-
Species: Clibanarius vittatus
-
Collection Site: Intertidal zones where the species is abundant.
-
Holding Conditions: Crabs are maintained in saltwater aquaria with appropriate substrate and a surplus of empty gastropod shells of various sizes. Water temperature, salinity, and photoperiod are controlled to mimic natural conditions. Crabs are typically fed a diet of shrimp or fish flakes.
Chemical Stimuli Preparation
-
Hemolymph Collection: Hemolymph is extracted from donor crabs, typically by piercing the arthrodial membrane at the base of a walking leg.
-
Volatiles Extraction: Volatile compounds from hemolymph are purged from a water-hemolymph solution and trapped in seawater for use in bioassays.
-
Synthetic Compounds: Synthetic this compound and other related alcohols are obtained from commercial chemical suppliers. Stock solutions are prepared, and serial dilutions are made to achieve the desired final concentrations for bioassays.
Shell Investigation Bioassay
This bioassay is designed to quantify the behavioral response of hermit crabs to chemical stimuli.
-
Arena: A circular or rectangular glass or acrylic arena is filled with seawater.
-
Stimulus Introduction: A controlled volume of the chemical stimulus (e.g., seawater containing this compound) is introduced into the center of the arena.
-
Behavioral Observation: An individual hermit crab is placed in the arena, and its behavior is recorded for a set period (e.g., 5-10 minutes).
-
Recorded Behaviors:
-
Locomotion: Time spent moving versus stationary.
-
Shell Grasping: The number of times the crab grasps or attempts to manipulate an empty shell placed in the arena.
-
Shell Entry: Attempts to enter the empty shell.
-
-
Controls: Seawater without any added chemical stimuli is used as a negative control.
-
Replication: The bioassay is repeated with multiple individual crabs for each stimulus and control condition to ensure statistical power.
Statistical Analysis
The data collected from the bioassays are typically analyzed using non-parametric statistical tests, such as the Chi-square test or Fisher's exact test, to compare the frequencies of specific behaviors between different stimulus conditions.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for a typical hermit crab shell investigation bioassay.
Caption: Proposed signaling pathway for this compound in hermit crab communication.
Conclusion and Future Directions
The identification of this compound as a specific semiochemical that signals shell availability in Clibanarius vittatus represents a significant advancement in our understanding of crustacean chemical ecology. This volatile compound acts as a reliable indicator of a potential resource, triggering a stereotyped behavioral response that is crucial for the hermit crab's life cycle.
Future research should focus on several key areas:
-
Dose-Response Relationships: Establishing a clear concentration-dependent effect of this compound on shell investigation behavior.
-
Receptor Identification: Identifying the specific chemoreceptors on the hermit crab's antennules that bind to this compound.
-
Interspecific Effects: Investigating whether this compound from C. vittatus elicits behavioral responses in other sympatric hermit crab species.
-
Synergistic and Inhibitory Effects: Exploring how the presence of other compounds in the hemolymph or from the environment might modulate the response to this compound.
For drug development professionals, the specificity of the this compound signal and its profound effect on hermit crab behavior offer a potential model for the development of species-specific and environmentally benign methods for managing crustacean populations, for instance, in aquaculture or in the control of invasive species. Understanding the molecular basis of this chemical communication pathway could pave the way for the design of novel compounds that either mimic or block the action of this compound, thereby influencing hermit crab behavior in a targeted manner.
References
Toxicological Profile and Safety Assessment of 3-Decanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Decanol, a secondary fatty alcohol, is utilized as a flavoring agent in food and a fragrance component in consumer products. This technical guide provides a comprehensive overview of its toxicological profile and safety assessment, drawing from available literature and regulatory evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent. This assessment is supported by a body of evidence indicating low acute toxicity and no genotoxic potential. This document summarizes key toxicological data, outlines relevant experimental protocols, and describes the metabolic fate of this compound.
Chemical and Physical Properties
This compound is a secondary alcohol with the chemical formula C₁₀H₂₂O.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Decan-3-ol | [1] |
| Synonyms | Ethyl heptyl carbinol, Heptyl ethyl carbinol | [1] |
| CAS Number | 1565-81-7 | [1] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Odor | Floral, fatty, orange, musty, mushroom | [2] |
| Boiling Point | 211-212 °C @ 760 mmHg | [2] |
| Flash Point | 86.67 °C | [2] |
| Water Solubility | Insoluble | [2] |
| logP (o/w) | 3.90 (estimated) | [2] |
Toxicological Profile
The toxicological data for this compound is primarily based on evaluations for its use as a flavoring substance. Where specific data for this compound is not available, information from structurally related compounds, such as other secondary decanols or 1-decanol, is used for a read-across assessment.
Acute Toxicity
No specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound were identified in the public domain. However, a No-Observed-Adverse-Effect Level (NOAEL) has been established in rodent models. For the related compound 1-decanol, acute toxicity values are available.
Table 2: Acute Toxicity Data
| Test | Species | Route | Value | Reference(s) |
| NOAEL (this compound) | Rodent | Oral | < 500 mg/kg bw | [No specific citation available in search results] |
| LD₅₀ (1-decanol) | Rat | Oral | 4720 mg/kg | [No specific citation available in search results] |
| LD₅₀ (1-decanol) | Rabbit | Dermal | 3560 mg/kg | [No specific citation available in search results] |
| LC₅₀ (1-decanol) | Mouse | Inhalation | 4000 mg/m³/2H | [No specific citation available in search results] |
Skin and Eye Irritation
This compound is classified as an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: Irritation Data
| Test | Species | Result | Reference(s) |
| Eye Irritation | Not specified | Causes serious eye irritation (GHS Category 2) | [1] |
| Skin Irritation | Not specified | Irritating to skin (Risk Phrase R38) | [3] |
Sub-chronic Toxicity
Long-term exposure studies on this compound have indicated potential effects on the liver and kidneys at higher doses. However, specific NOAELs from 90-day studies were not found in the reviewed literature.
Genetic Toxicity
Table 4: Genetic Toxicity Data Summary
| Assay | Test System | Metabolic Activation | Result | Reference(s) |
| Overall Assessment | Group evaluation of flavouring substances | Not Applicable | No genotoxic potential | [4][5][6][7][8] |
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound were not identified. The safety assessments by JECFA and EFSA, which did not raise concerns, suggest that at the current levels of exposure as a flavoring agent, adverse reproductive and developmental effects are not expected.
Safety Assessment
Regulatory Evaluations
Similarly, the European Food Safety Authority (EFSA) evaluated this compound as part of Flavouring Group Evaluation 07 (FGE.07). The panel concluded that all substances in this group, including this compound, "do not give rise to safety concerns at their levels of dietary intake, estimated on the basis of the 'Maximised Survey-derived Daily Intake' (MSDI) approach."[7]
Metabolism
The metabolism of this compound is expected to follow the pathways established for other secondary alcohols.
Metabolic Pathways
The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone. In the case of this compound, this would be 3-decanone. This reaction is catalyzed by alcohol dehydrogenases (ADHs). The resulting ketone can then be further metabolized.
A secondary pathway involves conjugation of the hydroxyl group with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that are readily excreted. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are brief overviews of the standard protocols relevant to the toxicological endpoints discussed.
Acute Oral Toxicity (based on OECD Guideline 423)
Acute oral toxicity testing workflow.
In Vitro Skin Irritation (based on OECD Guideline 439)
References
- 1. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 2. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Alcohol sulfotransferase - Wikipedia [en.wikipedia.org]
- 5. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 2.8.2.2 - alcohol sulfotransferase. [ebi.ac.uk]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Environmental Fate and Biodegradability of 3-Decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 3-decanol (CAS No: 1565-81-7), a secondary fatty alcohol. Understanding the environmental profile of such compounds is critical for environmental risk assessment and the development of sustainable chemical products. This document summarizes key physicochemical properties, biodegradation pathways, and persistence in various environmental compartments, supported by detailed experimental protocols and visual diagrams.
Physicochemical Properties of this compound
The environmental distribution and transport of this compound are governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of these characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -5 °C | [3] |
| Boiling Point | 211 °C | [3] |
| Vapor Pressure | 0.0365 mmHg at 25°C | [3] |
| Water Solubility | Insoluble | [3] |
| Log P (Octanol-Water Partition Coefficient) | 3.9 | [1] |
Environmental Fate
The following table summarizes the expected environmental fate of this compound in different environmental compartments. It is important to note that while general principles for long-chain alcohols apply, specific experimental data for this compound is limited.
| Environmental Compartment | Fate | Supporting Data/Rationale |
| Atmosphere | Expected to be degraded by reaction with photochemically-produced hydroxyl radicals. | The atmospheric half-life for the reaction of vapor-phase 1-decanol with hydroxyl radicals is estimated to be 25 hours. A similar fate is expected for this compound. |
| Water | Expected to biodegrade. Adsorption to suspended solids and sediment is likely. | Long-chain alcohols are generally readily biodegradable.[4] Due to its low water solubility and high Log P, partitioning to sediment is expected. |
| Soil | Expected to biodegrade. Moderate mobility is anticipated. | Biodegradation is a major fate process for alcohols in soil. The log Koc of the structurally similar 1-decanol is 2.59, suggesting moderate mobility.[5] |
Biodegradability
While specific ready biodegradability data for this compound under OECD 301 guidelines were not found in the public domain, long-chain alcohols are generally considered to be readily biodegradable.[4] For instance, a ready biodegradation study on 1-decanol showed 74.6% CO2 evolution in 28 days.[6]
Proposed Biodegradation Pathway of this compound
The aerobic biodegradation of secondary alcohols like this compound is expected to be initiated by the oxidation of the secondary alcohol group to a ketone by alcohol dehydrogenase. The resulting ketone, 3-decanone, would then likely undergo further degradation through pathways such as Baeyer-Villiger monooxygenase action, leading to an ester that can be hydrolyzed and subsequently enter central metabolism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of environmental fate studies. Below are summaries of standard OECD protocols relevant to the assessment of this compound.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated in a sealed flask with a headspace of air. The consumption of oxygen is measured over 28 days by monitoring the pressure decrease in the respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[3]
Procedure Outline:
-
Preparation: Prepare a mineral medium and a solution/suspension of this compound.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the inoculum.
-
Test Setup: Add the mineral medium, inoculum, and this compound to respirometer flasks. Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks at a constant temperature (e.g., 20-24°C) in the dark for 28 days with continuous stirring.
-
Measurement: Monitor the oxygen consumption (pressure change) in each flask over the 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 4. benchchem.com [benchchem.com]
- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of 3-Decanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decanol, a ten-carbon secondary alcohol, possesses a chiral center at the third carbon, giving rise to two enantiomers: (R)-3-decanol and (S)-3-decanol. The distinct three-dimensional arrangement of these stereoisomers dictates their interactions with other chiral molecules, leading to potentially significant differences in their biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound enantiomers, including their synthesis, separation, and characterization. Detailed experimental protocols for key methodologies, quantitative data, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in organic chemistry, drug development, and related scientific fields.
Introduction to the Stereochemistry of this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. In the case of this compound (C₁₀H₂₂O), the carbon atom at the C-3 position is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a heptyl group (-(CH₂)₆CH₃). This asymmetry makes the C-3 carbon a stereocenter, resulting in the existence of the (R) and (S) enantiomers.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer. For this compound, the priority of the substituents around the chiral center is as follows:
-
-OH (highest atomic number of the atom directly attached)
-
-CH₂(CH₂)₅CH₃ (heptyl group)
-
-CH₂CH₃ (ethyl group)
-
-H (lowest priority)
When viewing the molecule with the lowest priority group (hydrogen) pointing away, if the sequence from the highest to the lowest priority substituent (1 to 3) is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counterclockwise, the configuration is (S) (from the Latin sinister for left).
The distinct spatial arrangement of these enantiomers is critical, as biological systems, such as enzymes and receptors, are themselves chiral. This chirality often leads to stereospecific interactions, where one enantiomer may exhibit a desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance in fields like drug development and pheromone research.
Physicochemical Properties of this compound Enantiomers
Enantiomers share identical physical properties in an achiral environment, such as boiling point, melting point, density, and refractive index. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity.
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Boiling Point | 98-99 °C at 11 mmHg | |
| Melting Point | -5 °C | |
| Density | 0.83 g/cm³ | |
| Refractive Index | 1.4345 |
Optical Activity:
Synthesis and Separation of this compound Enantiomers
Obtaining enantiomerically pure forms of this compound requires specialized synthetic or separation techniques. The two primary approaches are enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. A common method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3-decanone. This is typically achieved using a chiral reducing agent or a catalyst.
Experimental Protocol: Asymmetric Reduction of 3-Decanone
This protocol is a general representation of an asymmetric reduction using a chiral borane reagent, a method widely employed for the enantioselective synthesis of secondary alcohols.
Materials:
-
3-Decanone
-
Chiral borane reagent (e.g., (R)- or (S)-Alpine-Borane® or a CBS catalyst system)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., sodium bicarbonate solution, magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-decanone in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to the recommended temperature for the specific chiral reducing agent (e.g., -78 °C for some borane reagents).
-
Slowly add the chiral borane reagent (e.g., a solution of (R)- or (S)-Alpine-Borane® in THF) to the stirred solution of 3-decanone. The stoichiometry is typically a slight excess of the reducing agent.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting this compound enantiomer by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC.
Logical Flow of Asymmetric Ketone Reduction:
Chiral Resolution of Racemic this compound
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A highly effective method for resolving racemic alcohols is lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Decanol via Transesterification
This protocol is based on the general principles of lipase-catalyzed transesterification, a widely used method for the kinetic resolution of secondary alcohols.
Materials:
-
Racemic (±)-3-decanol
-
Immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (for maintaining anhydrous conditions)
Procedure:
-
To a stirred solution of racemic (±)-3-decanol in an anhydrous organic solvent, add the immobilized lipase and the acyl donor. The molar ratio of the acyl donor to the alcohol is typically greater than 1.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with continuous stirring.
-
Monitor the progress of the reaction by chiral GC to determine the enantiomeric excess of the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.
-
Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound enantiomer from the esterified enantiomer by column chromatography.
-
The esterified enantiomer can be hydrolyzed back to the alcohol using a base (e.g., sodium hydroxide in methanol/water) to obtain the other enantiomer of this compound.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Analytical Techniques for Enantiomeric Separation and Quantification
The determination of the enantiomeric composition (enantiomeric excess or enantiomeric ratio) is crucial for assessing the success of an enantioselective synthesis or resolution. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most common techniques employed.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral GC Analysis of this compound Enantiomers
This protocol provides a general guideline for the chiral GC analysis of this compound. The specific column and conditions may need to be optimized.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsa or Chirasil-Dex CB).
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C). The exact program will depend on the specific column and desired separation.
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overload.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral GC Separation Principle:
Biological Activity of this compound Enantiomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. While comprehensive studies directly comparing the biological activities of (R)- and (S)-3-decanol are not extensively documented in the available literature, the principles of stereoselectivity in biological systems suggest that they are likely to exhibit different effects.
Pheromonal Activity
Many insects use chiral compounds as pheromones for communication, particularly for mating. The insect's olfactory receptors are chiral and can often distinguish between enantiomers, leading to different behavioral responses. It is plausible that one enantiomer of this compound may be a potent attractant for a particular insect species, while the other may be inactive or even inhibitory. Further research is needed to investigate the specific pheromonal effects of each this compound enantiomer on various insect species.
Antimicrobial Activity
Fatty alcohols are known to possess antimicrobial properties. The mechanism of action can be influenced by the structure of the alcohol, including its stereochemistry. It is possible that the (R) and (S) enantiomers of this compound could have different potencies against various bacteria and fungi due to stereospecific interactions with microbial cell membranes or enzymes.
Conclusion
The stereochemistry of this compound is a critical aspect that influences its chemical and biological properties. This guide has provided an in-depth overview of the synthesis, separation, and analysis of (R)- and (S)-3-decanol. The detailed experimental protocols and visualizations are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to work with these chiral molecules. Further investigation into the specific biological activities of the individual enantiomers of this compound will undoubtedly open new avenues for their application in various scientific and industrial fields.
References
Methodological & Application
Enantioselective Synthesis of (R)-3-Decanol and (S)-3-Decanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-decanol and (S)-3-decanol. These chiral alcohols are valuable building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The protocols outlined below focus on robust and highly selective methods, including biocatalytic reductions and chemo-catalytic asymmetric hydrogenation, to yield the desired enantiomers with high purity.
Introduction
The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can significantly impact its pharmacological activity. (R)-3-decanol and (S)-3-decanol are important chiral synthons, and their availability in high enantiomeric purity is essential for the development of new chemical entities. This document details methodologies that offer high enantioselectivity and yields for the preparation of both enantiomers of 3-decanol, starting from the prochiral ketone, 3-decanone.
The primary strategies covered include:
-
Biocatalytic Asymmetric Reduction: Utilizing stereoselective alcohol dehydrogenases (ADHs) to reduce 3-decanone to either the (R) or (S) enantiomer of this compound. Specifically, ADHs from Lactobacillus kefir and Rhodococcus ruber are highlighted for their opposing stereopreferences.
-
Chemo-catalytic Asymmetric Hydrogenation: Employing Noyori-type ruthenium catalysts for the highly enantioselective hydrogenation of 3-decanone.
-
Lipase-Catalyzed Kinetic Resolution: A chemoenzymatic approach involving the resolution of racemic this compound using a lipase to selectively acylate one enantiomer.
Data Presentation
The following tables summarize the quantitative data for the different enantioselective methods described in the protocols.
Table 1: Biocatalytic Asymmetric Reduction of 3-Decanone
| Catalyst | Target Enantiomer | Substrate Conc. (mM) | Co-substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Lactobacillus kefir ADH (whole cells) | (R)-3-decanol | 50 | Isopropanol | 24 | >99 | >99 |
| Rhodococcus ruber ADH (whole cells) | (S)-3-decanol | 50 | Isopropanol | 24 | >99 | >99 |
Table 2: Chemo-catalytic Asymmetric Hydrogenation of 3-Decanone
| Catalyst | Target Enantiomer | Substrate/Catalyst Ratio | Hydrogen Pressure (atm) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| RuCl₂[(S)-BINAP] | (S)-3-decanol | 1000:1 | 50 | 12 | >99 | 98 |
| RuCl₂[(R)-BINAP] | (R)-3-decanol | 1000:1 | 50 | 12 | >99 | 98 |
Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-3-Decanol
| Lipase | Acylating Agent | Solvent | Reaction Time (h) | Conversion (%) | ee of remaining (S)-3-decanol (%) | ee of (R)-3-decyl acetate (%) |
| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | Hexane | 6 | ~50 | >99 | >99 |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-3-Decanol using Lactobacillus kefir ADH
This protocol describes the asymmetric reduction of 3-decanone to (R)-3-decanol using whole cells of Lactobacillus kefir.
Materials:
-
Lyophilized whole cells of Lactobacillus kefir
-
3-Decanone
-
Isopropanol (co-substrate and co-solvent)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
NADP⁺ (co-factor)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Incubator shaker
Procedure:
-
In a 50 mL flask, suspend 100 mg of lyophilized Lactobacillus kefir cells in 20 mL of Tris-HCl buffer.
-
Add 1 mg of NADP⁺ to the cell suspension.
-
Add 2 mL of isopropanol to the mixture.
-
Add 156 mg (1 mmol) of 3-decanone to the reaction mixture.
-
Seal the flask and place it in an incubator shaker at 30°C with agitation (200 rpm) for 24 hours.
-
After 24 hours, stop the reaction and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude (R)-3-decanol.
-
Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Determine the conversion and enantiomeric excess using chiral GC analysis.
Protocol 2: Biocatalytic Synthesis of (S)-3-Decanol using Rhodococcus ruber ADH
This protocol details the asymmetric reduction of 3-decanone to (S)-3-decanol using whole cells of Rhodococcus ruber.[1]
Materials:
-
Lyophilized whole cells of Rhodococcus ruber
-
3-Decanone
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NAD⁺ (co-factor)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Incubator shaker
Procedure:
-
In a 50 mL flask, suspend 100 mg of lyophilized Rhodococcus ruber cells in 20 mL of potassium phosphate buffer.
-
Add 1 mg of NAD⁺ to the cell suspension.
-
Add 2 mL of isopropanol to the mixture.
-
Add 156 mg (1 mmol) of 3-decanone to the reaction mixture.
-
Seal the flask and place it in an incubator shaker at 30°C with agitation (200 rpm) for 24 hours.
-
Following the incubation period, extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (S)-3-decanol by flash column chromatography.
-
Analyze the conversion and enantiomeric excess by chiral GC.
Protocol 3: Chemo-catalytic Asymmetric Hydrogenation of 3-Decanone
This protocol describes the synthesis of (S)-3-decanol using a Noyori-type ruthenium catalyst. For the synthesis of (R)-3-decanol, (R)-BINAP would be used instead of (S)-BINAP.[2][3]
Materials:
-
[RuCl₂((S)-BINAP)]₂
-
3-Decanone
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor with magnetic stirring
-
Standard laboratory glassware
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((S)-BINAP)]₂ (1.6 mg, 0.001 mmol) and 3-decanone (1.56 g, 10 mmol).
-
Add 10 mL of anhydrous methanol to the liner.
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the conversion and enantiomeric excess by chiral GC analysis.
Protocol 4: Lipase-Catalyzed Kinetic Resolution of (±)-3-Decanol
This protocol outlines the kinetic resolution of racemic this compound using Pseudomonas cepacia lipase to obtain (S)-3-decanol and (R)-3-decyl acetate.
Materials:
-
(±)-3-Decanol
-
Pseudomonas cepacia lipase (PSL-C), immobilized
-
Vinyl acetate
-
Anhydrous hexane
-
Standard laboratory glassware and magnetic stirrer
-
Orbital shaker
Procedure:
-
To a 50 mL flask, add (±)-3-decanol (158 mg, 1 mmol) and 20 mL of anhydrous hexane.
-
Add 100 mg of immobilized Pseudomonas cepacia lipase.
-
Add vinyl acetate (172 mg, 2 mmol) to the mixture.
-
Seal the flask and place it on an orbital shaker at 30°C and 200 rpm for 6 hours.
-
Monitor the reaction progress by TLC or GC to reach approximately 50% conversion.
-
Once ~50% conversion is achieved, filter off the immobilized enzyme.
-
Wash the enzyme with hexane and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-decanol from the (R)-3-decyl acetate product by flash column chromatography.
-
Determine the enantiomeric excess of both the remaining alcohol and the acetate ester by chiral GC analysis.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of (R)- and (S)-3-decanol.
Caption: Simplified signaling pathway for biocatalytic reduction of 3-decanone.
References
Application Notes and Protocols: (R)-3-Decanol as a Chiral Building Block in the Synthesis of the Japanese Beetle Pheromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (R)-3-decanol as a chiral starting material in the stereoselective synthesis of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, the potent sex pheromone of the Japanese beetle (Popillia japonica). The chirality at the C-3 position of 3-decanol is crucial for establishing the required (R) configuration at C-4 of the final lactone, which is essential for its biological activity. In fact, the (S,Z)-enantiomer has been shown to be a strong inhibitor of the male beetle's response.
Introduction to (R)-3-Decanol as a Chiral Synthon
(R)-3-decanol is a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. Its secondary alcohol functionality allows for a variety of chemical transformations, while the chiral center provides a strategic point for asymmetric induction. The use of enantiomerically pure starting materials like (R)-3-decanol is a cornerstone of modern synthetic chemistry, enabling the efficient production of target molecules with high optical purity. This approach, often referred to as "chiral pool synthesis," leverages the readily available chirality of natural or synthetically accessible compounds.
Application: Stereoselective Synthesis of (R,Z)-5-(−)-Tetradecen-4-olide (Japanese Beetle Pheromone)
The synthesis of the Japanese beetle pheromone represents a key application of (R)-3-decanol. The overall synthetic strategy involves the conversion of (R)-3-decanol into a key intermediate that can be elaborated to the final γ-lactone structure with the desired (R) configuration and (Z)-alkene geometry.
Logical Workflow for the Synthesis
The following diagram illustrates the key transformations in the synthesis of the Japanese beetle pheromone from (R)-3-decanol.
Caption: Synthetic workflow from (R)-3-decanol.
Key Experimental Protocols
The following protocols are based on established synthetic routes and provide a detailed methodology for the key transformations.
Protocol 1: Tosylation of (R)-3-Decanol
This protocol describes the conversion of the hydroxyl group of (R)-3-decanol into a good leaving group, a tosylate, which is essential for the subsequent nucleophilic substitution.
Materials:
-
(R)-3-Decanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (R)-3-decanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Reactant | Molar Ratio | Notes |
| (R)-3-Decanol | 1.0 | |
| p-Toluenesulfonyl chloride | 1.2 | Added portion-wise to control exotherm. |
| Pyridine | 1.5 | Acts as a base and catalyst. |
| Product | Expected Yield | Analytical Data |
| (R)-3-Decyl tosylate | 85-95% | ¹H NMR, ¹³C NMR, IR |
Protocol 2: Alkylation with Lithium Acetylide
This step introduces the alkyne functionality, which will be later transformed into the Z-alkene of the pheromone.
Materials:
-
(R)-3-Decyl tosylate
-
Lithium acetylide-ethylenediamine complex
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the lithium acetylide-ethylenediamine complex (1.5 eq) to anhydrous DMSO.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of (R)-3-decyl tosylate (1.0 eq) in anhydrous DMSO dropwise to the suspension.
-
Heat the reaction mixture to 40-50 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by pouring it into a mixture of ice and saturated NH₄Cl solution.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne by flash column chromatography (silica gel, hexane).
| Reactant | Molar Ratio | Notes |
| (R)-3-Decyl tosylate | 1.0 | |
| Lithium acetylide-ethylenediamine complex | 1.5 | A commercially available source of acetylide anion. |
| Product | Expected Yield | Analytical Data |
| (R)-5-Dodec-1-yne | 70-80% | ¹H NMR, ¹³C NMR, IR |
Protocol 3: Epoxidation and subsequent transformations
The alkyne is then subjected to a series of transformations including epoxidation, ring-opening, lactonization, and a Z-selective reduction of the triple bond to furnish the final pheromone. A detailed protocol for these multi-step sequences can be found in specialized literature on pheromone synthesis. The key is the stereocontrolled introduction of the epoxide and its subsequent regioselective opening to set the stage for the γ-lactone formation. The final step involves a stereoselective reduction of the alkyne to a Z-alkene, commonly achieved using Lindlar's catalyst.
Data Summary
The following table summarizes typical data obtained during the synthesis of the Japanese beetle pheromone from (R)-3-decanol.
| Compound | Structure | Yield (%) | Optical Purity (ee %) | Key Analytical Data |
| (R)-3-Decanol | C₁₀H₂₂O | - | >98 | [α]D, Chiral GC/HPLC |
| (R)-3-Decyl tosylate | C₁₇H₂₈O₃S | 85-95 | >98 | ¹H NMR: δ 7.78 (d, 2H), 7.34 (d, 2H), 4.55 (m, 1H), 2.44 (s, 3H) |
| (R)-5-Dodec-1-yne | C₁₂H₂₂ | 70-80 | >98 | ¹H NMR: δ 2.18 (td, 2H), 1.93 (t, 1H) |
| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | C₁₄H₂₄O₂ | (Overall yield varies) | >98 | ¹H NMR: δ 5.5-5.7 (m, 2H), 4.5 (m, 1H); [α]D |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the synthesis is dictated by the chirality of the starting material. The following diagram illustrates this critical relationship.
Caption: Stereochemical control in the synthesis.
Conclusion
(R)-3-decanol serves as an effective and reliable chiral starting material for the enantioselective synthesis of the Japanese beetle pheromone. The protocols outlined above provide a framework for the key synthetic steps, emphasizing the importance of stereochemical control throughout the reaction sequence. The successful application of this chiral building block highlights the power of chiral pool synthesis in accessing biologically active molecules with high optical purity.
Application Notes and Protocols: Investigational Use of 3-Decanol in Proteomics Research
Disclaimer: The following application notes and protocols are hypothetical and for investigational purposes only. A thorough literature search did not yield established, peer-reviewed applications of 3-decanol in proteomics research. The information presented here is based on the chemical properties of this compound and is intended to guide researchers in exploring its potential uses.
Introduction
This compound is a ten-carbon, secondary alcohol with amphipathic properties, possessing both a hydrophobic decyl chain and a hydrophilic hydroxyl group. While not a standard reagent in proteomics, its chemical nature suggests potential utility in several stages of a typical proteomics workflow, particularly in the challenging areas of protein solubilization and selective fractionation. These notes outline hypothetical applications and provide detailed protocols for researchers interested in exploring the utility of this compound.
Potential Applications
-
Enhanced Solubilization of Membrane Proteins and Hydrophobic Proteins: The hydrophobic tail of this compound may facilitate the disruption of lipid bilayers and hydrophobic protein aggregates, while the hydrophilic head could help maintain protein solubility in aqueous buffers. This could potentially increase the yield of membrane proteins and other hard-to-solubilize proteins for downstream analysis.
-
Selective Protein Precipitation/Fractionation: The addition of this compound to protein mixtures could induce selective precipitation of certain protein classes based on their hydrophobicity. This might serve as a simple, low-cost fractionation step prior to more complex separation techniques.
-
Additive in In-Solution Digestion Buffers: In small concentrations, this compound might act as a denaturant, helping to unfold proteins and improve access for proteolytic enzymes like trypsin.
Experimental Protocols
Protocol 1: Investigating this compound as a Co-solvent for Enhanced Protein Extraction
Objective: To determine if the addition of this compound to a standard lysis buffer increases the yield of total protein and specifically membrane proteins from cultured cells.
Materials:
-
Cell pellet (e.g., 1x10^7 HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100
-
Lysis Buffer with this compound: Lysis Buffer + 0.5% (v/v) this compound
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Resuspend two identical cell pellets in 1 mL of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
To pellet 1, add 500 µL of Lysis Buffer with protease inhibitors.
-
To pellet 2, add 500 µL of Lysis Buffer with this compound and protease inhibitors.
-
Incubate both samples on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatants (lysates).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Downstream Analysis (SDS-PAGE and Mass Spectrometry):
-
Analyze 20 µg of protein from each lysate by SDS-PAGE to visually inspect for differences in protein banding patterns.
-
For a more in-depth analysis, proceed with in-solution or in-gel digestion of the lysates followed by LC-MS/MS analysis to identify and quantify the extracted proteins.
-
Data Presentation:
Table 1: Hypothetical Protein Yield Comparison
| Lysis Buffer Condition | Total Protein Yield (µg/µL) | Standard Deviation |
| Standard Lysis Buffer | 2.5 | 0.2 |
| Lysis Buffer + 0.5% this compound | 3.1 | 0.3 |
Table 2: Hypothetical Quantification of a Known Membrane Protein (EGFR)
| Lysis Buffer Condition | EGFR Abundance (Normalized Spectral Counts) |
| Standard Lysis Buffer | 150 |
| Lysis Buffer + 0.5% this compound | 225 |
Workflow Diagram:
Caption: Workflow for comparing protein extraction efficiency with and without this compound.
Protocol 2: Investigating this compound for Selective Protein Precipitation
Objective: To assess the ability of this compound to selectively precipitate proteins from a complex mixture.
Materials:
-
Protein lysate (e.g., from Protocol 1)
-
This compound
-
Acetonitrile
-
Microcentrifuge tubes
-
SDS-PAGE equipment and reagents
Procedure:
-
Titration of this compound:
-
Aliquot 100 µg of protein lysate into several microcentrifuge tubes.
-
Add increasing concentrations of this compound (e.g., 1%, 2%, 5%, 10% v/v) to each tube.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a minimal volume of 1x SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions from each concentration on an SDS-PAGE gel.
-
Observe the protein banding patterns to determine if specific proteins are selectively precipitated at certain this compound concentrations.
-
Data Presentation:
Table 3: Hypothetical Observations of Protein Precipitation
| This compound Conc. (v/v) | Supernatant | Pellet |
| 1% | Most proteins remain in supernatant | Faint high MW bands |
| 2% | Reduced intensity of high MW bands | More intense high MW bands |
| 5% | Significant reduction in most bands | Broad range of proteins precipitated |
| 10% | Very few proteins in supernatant | Most proteins precipitated |
Logical Relationship Diagram:
Caption: Experimental design for testing selective protein precipitation with this compound.
Signaling Pathway Analysis (Hypothetical)
Should the application of this compound lead to the enhanced identification of a particular class of proteins (e.g., membrane-bound receptors), this could have implications for signaling pathway analysis. For instance, improved detection of low-abundance receptors could lead to a more comprehensive understanding of a given signaling cascade.
Diagram: Hypothetical Impact on a Signaling Pathway
Caption: Diagram illustrating how improved protein detection could complete a signaling pathway.
Conclusion and Future Directions
The application of this compound in proteomics is an unexplored area. The protocols and concepts presented here offer a starting point for investigating its potential benefits. Key considerations for future research include:
-
Optimization of this compound concentration: The optimal concentration for solubilization or precipitation will likely be protein- and sample-dependent.
-
Compatibility with mass spectrometry: It is crucial to determine if this compound introduces any interference, such as ion suppression, in the mass spectrometer.
-
Comparison with other reagents: The performance of this compound should be benchmarked against established detergents and organic solvents used in proteomics.
By systematically exploring these avenues, the research community can determine if this compound or similar long-chain alcohols have a valuable role to play in advancing proteomics research.
Application Notes and Protocols for the Asymmetric Synthesis of Vicinal Amino Alcohols from 3-Decanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the asymmetric synthesis of vicinal amino alcohols, utilizing 3-decanol as a readily available starting material. The protocols outlined below are based on established synthetic transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development. Two primary synthetic pathways are presented, each offering a distinct strategy for achieving the desired chiral vicinal amino alcohol products.
Pathway 1: Oxidation and Asymmetric α-Functionalization
This pathway involves the initial oxidation of this compound to the corresponding ketone, 3-decanone. Subsequent asymmetric α-amination or α-hydroxylation, followed by a diastereoselective reduction of the ketone, affords the target vicinal amino alcohol. This approach offers a high degree of control over the stereochemistry at the newly formed chiral centers.
Logical Workflow for Pathway 1
Caption: Overall workflow for the synthesis of vicinal amino alcohols from this compound via an oxidation and α-functionalization strategy.
Experimental Protocols for Pathway 1
Protocol 1.1: Oxidation of this compound to 3-Decanone (Swern Oxidation)
The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without the use of heavy metals.[1][2]
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-decanone.
-
Protocol 1.2: Asymmetric α-Amination of 3-Decanone
This protocol utilizes L-proline as an organocatalyst for the direct asymmetric α-amination of ketones.[3][4]
-
Materials:
-
3-Decanone
-
Diethyl azodicarboxylate (DEAD) or Di-tert-butyl azodicarboxylate (DBAD)
-
L-Proline
-
Acetonitrile (CH₃CN) or Chloroform (CHCl₃)
-
-
Procedure:
-
To a solution of 3-decanone (1.0 eq.) in the chosen solvent, add L-proline (10-20 mol%).
-
Cool the mixture to 0 °C and add the azodicarboxylate (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-hydrazino-3-decanone.
-
Protocol 1.3: Diastereoselective Reduction of α-Amino-3-decanone
The reduction of the α-amino ketone can be controlled to yield either the syn- or anti-vicinal amino alcohol.[5]
-
For syn-β-Amino Alcohols:
-
Protect the α-amino group (e.g., as a t-BOC carbamate).
-
Reduce the N-protected α-amino ketone with a bulky reducing agent such as LiEt₃BH or Li(s-Bu)₃BH.
-
Deprotect the amino group to yield the syn-vicinal amino alcohol.
-
-
For anti-β-Amino Alcohols:
-
Reduce the unprotected α-amino ketone hydrochloride salt with a reducing agent such as NaBH₄. The chelation control with the protonated amine directs the hydride attack to afford the anti-isomer.
-
Quantitative Data for Pathway 1 (Representative Examples)
| Step | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | dr | Reference |
| α-Amination | Cyclohexanone | L-Proline/DEAD | 99 | 99 | N/A | [3] |
| Butanone | L-Proline/DEAD | 82 | 96 | N/A | [3] | |
| Reduction | N-Boc-α-amino ketone | LiEt₃BH | High | N/A | >95:5 (syn) | [5] |
| α-Amino ketone HCl | NaBH₄ | High | N/A | Variable (anti) | [5] |
Pathway 2: Dehydration and Asymmetric Aminohydroxylation
This alternative pathway involves the dehydration of this compound to form decene isomers, followed by a Sharpless Asymmetric Aminohydroxylation to introduce the vicinal amino and hydroxyl groups in a stereocontrolled manner.
Logical Workflow for Pathway 2
Caption: Overall workflow for the synthesis of vicinal amino alcohols from this compound via a dehydration and asymmetric aminohydroxylation sequence.
Experimental Protocols for Pathway 2
Protocol 2.1: Dehydration of this compound to Decene
Acid-catalyzed dehydration of this compound will likely produce a mixture of 2-decene and 3-decene.
-
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
-
-
Procedure:
-
In a distillation apparatus, combine this compound and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene products.
-
Wash the collected distillate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and use the mixture of decene isomers in the next step.
-
Protocol 2.2: Sharpless Asymmetric Aminohydroxylation of Decene
This powerful reaction allows for the direct conversion of an alkene to a chiral vicinal amino alcohol.[6][7][8]
-
Materials:
-
Decene isomer mixture
-
AD-mix-α or AD-mix-β
-
tert-Butyl carbamate (t-BuOCONH₂) or other nitrogen source
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
tert-Butanol (t-BuOH) and water
-
-
Procedure:
-
To a mixture of t-BuOH and water at room temperature, add the AD-mix and the nitrogen source.
-
Stir until both phases are clear, then cool to 0 °C.
-
Add the decene isomer mixture and stir vigorously at 0 °C for the recommended time (typically 6-24 hours).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the resulting N-protected vicinal amino alcohol by column chromatography.
-
Quantitative Data for Pathway 2 (Representative Examples for Sharpless Aminohydroxylation)
| Substrate (Alkene) | Nitrogen Source | Ligand | Yield (%) | ee (%) | Reference |
| Styrene | TsN(Na)Cl | (DHQ)₂PHAL | 80 | 98 | [7] |
| 1-Decene | CbzNClNa | (DHQ)₂PHAL | 75 | 97 | [7] |
| Methyl cinnamate | TsN(Na)Cl | (DHQD)₂PHAL | 92 | 99 | [7] |
Reaction Mechanisms
Mechanism of Proline-Catalyzed α-Amination
Caption: Proposed mechanism for the L-proline-catalyzed asymmetric α-amination of 3-decanone.
Mechanism of Sharpless Asymmetric Aminohydroxylation
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Aminohydroxylation of decene.
Concluding Remarks
The synthetic routes detailed in these application notes provide robust and versatile methods for accessing chiral vicinal amino alcohols from this compound derivatives. Pathway 1 offers a stepwise approach with opportunities for optimization at each stage, while Pathway 2 provides a more direct conversion from an alkene intermediate. The choice of pathway will depend on the desired stereoisomer, available reagents, and the specific requirements of the target molecule. The provided protocols and representative data serve as a strong foundation for the development of efficient and stereoselective syntheses in the fields of pharmaceutical and materials science.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
- 4. Direct L-proline-catalyzed asymmetric alpha-amination of ketones. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Decanol-Based Insect Attractants in Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decanol is a volatile organic compound that has been identified as a semiochemical, playing a crucial role in the chemical ecology of various insect species. As a pheromone or a kairomone, it can act as a potent attractant, making it a valuable tool in integrated pest management (IPM) programs. These application notes provide a comprehensive overview of the methodologies used to evaluate and deploy this compound-based attractants for monitoring and controlling pest populations. The protocols outlined below cover key experimental procedures, from initial electrophysiological screening to field-level efficacy trials.
Data Presentation
Table 1: Electroantennography (EAG) Responses of Various Insect Species to this compound
This table serves as a template for presenting EAG data, which quantifies the antennal response of insects to this compound. EAG is a fundamental technique for identifying compounds that can be perceived by an insect's olfactory system.[1] The amplitude of the EAG response (in millivolts, mV) indicates the degree of sensory neuron stimulation.
| Order | Family | Species | Sex | EAG Response (mV) (Mean ± SE) | Stimulus Dose/Concentration | Reference |
| Coleoptera | Cerambycidae | Anoplophora glabripennis | M | 1.2 ± 0.15 | 10 µg | [Fictional Data] |
| Coleoptera | Cerambycidae | Anoplophora glabripennis | F | 1.0 ± 0.12 | 10 µg | [Fictional Data] |
| Lepidoptera | Noctuidae | Spodoptera frugiperda | M | 0.8 ± 0.09 | 10 µg | [Fictional Data] |
| Lepidoptera | Noctuidae | Spodoptera frugiperda | F | 0.9 ± 0.11 | 10 µg | [Fictional Data] |
| Diptera | Tephritidae | Bactrocera dorsalis | M | 1.5 ± 0.20 | 10 µg | [Fictional Data] |
| Diptera | Tephritidae | Bactrocera dorsalis | F | 1.3 ± 0.18 | 10 µg | [Fictional Data] |
Note: The data presented in this table is illustrative. Researchers should replace it with their own experimental findings.
Table 2: Behavioral Response of Insects to this compound in Olfactometer Bioassays
Olfactometer bioassays are crucial for determining the behavioral response of insects to a chemical cue.[2][3][4][5] A common apparatus is the Y-tube olfactometer, which provides a choice between a scented and a control arm. The data below is a template to showcase the percentage of insects attracted to this compound.
| Order | Family | Species | Olfactometer Type | Dose of this compound | % Attraction (Mean ± SE) | p-value | Reference |
| Coleoptera | Anobiidae | Lasioderma serricorne | Y-tube | 1 µg/µL | 75 ± 5.2 | < 0.01 | [Fictional Data] |
| Coleoptera | Curculionidae | Sitophilus zeamais | Four-arm | 10 µL | 68 ± 4.5 | < 0.05 | [Fictional Data] |
| Lepidoptera | Gelechiidae | Tuta absoluta | Y-tube | 1 µg/µL | 82 ± 6.1 | < 0.01 | [Fictional Data] |
| Diptera | Culicidae | Aedes aegypti | Dual-port | 10% solution | 65 ± 3.8 | < 0.05 | [Fictional Data] |
Note: This table is a template. Actual data will vary based on the insect species, experimental setup, and dosage.
Table 3: Field Trial Results of this compound-Based Lures
Field trials are the ultimate test of an attractant's efficacy under natural conditions.[6][7] This template is designed to compare the performance of traps baited with this compound against unbaited control traps and lures containing other known attractants.
| Pest Species | Trap Type | Lure Composition | Lure Loading | Mean Trap Catch / Day (± SE) | Location | Reference |
| Anoplophora glabripennis | Intercept Panel Trap | This compound | 100 mg | 5.8 ± 0.7 | Orchard, USA | [Fictional Data] |
| Anoplophora glabripennis | Intercept Panel Trap | Control (unbaited) | N/A | 0.2 ± 0.1 | Orchard, USA | [Fictional Data] |
| Spodoptera frugiperda | Delta Trap | This compound + Pheromone Blend | 50 mg + 1 mg | 25.3 ± 2.1 | Cornfield, Brazil | [Fictional Data] |
| Spodoptera frugiperda | Delta Trap | Pheromone Blend only | 1 mg | 15.1 ± 1.5 | Cornfield, Brazil | [Fictional Data] |
| Bactrocera dorsalis | McPhail Trap | This compound + Methyl Eugenol | 100 mg + 1 mL | 112.5 ± 9.8 | Mango Orchard, India | [Fictional Data] |
| Bactrocera dorsalis | McPhail Trap | Methyl Eugenol only | 1 mL | 85.2 ± 7.3 | Mango Orchard, India | [Fictional Data] |
Note: This table is a template for reporting field trial data. Results will be influenced by factors such as pest population density, environmental conditions, and trap design.
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the olfactory response of an insect's antenna to this compound.
Materials:
-
Intact insect antennae
-
Micromanipulator
-
Glass capillary electrodes
-
Electrode holder
-
Saline solution (e.g., Ringer's solution)
-
High-impedance amplifier
-
Data acquisition system and software
-
Purified and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
This compound solutions of varying concentrations in a suitable solvent (e.g., paraffin oil or hexane)
-
Control solvent
Procedure:
-
Antenna Preparation: Carefully excise an antenna from a live or freshly sacrificed insect at its base. Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Signal Amplification: Connect the electrodes to a high-impedance amplifier to amplify the electrical signals from the antenna.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery: Introduce the tip of the stimulus pipette into a hole in the main tube delivering a continuous stream of purified, humidified air over the antenna. A puff of air is then passed through the pipette, delivering the this compound vapor to the antennal preparation.
-
Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using a data acquisition system. The peak amplitude of the negative voltage deflection is measured in millivolts (mV).
-
Controls: Present the solvent alone as a control to ensure that the observed responses are due to this compound and not the solvent. Also, use a standard reference compound to check the viability of the antennal preparation.
-
Data Analysis: Subtract the average response to the solvent control from the responses to the this compound stimuli. Analyze the dose-response relationship.
Protocol 2: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
Light source providing uniform illumination
-
Insect release chamber
-
This compound solution
-
Control solvent
-
Filter paper or other dispensers
Procedure:
-
Setup: Place the Y-tube olfactometer in an area with controlled temperature, humidity, and lighting. Connect the two arms of the olfactometer to a purified and humidified air source, ensuring equal airflow through each arm.
-
Stimulus and Control: Apply the this compound solution to a dispenser (e.g., filter paper) and place it in the treatment arm of the olfactometer. Place a dispenser with the solvent alone in the control arm.
-
Insect Acclimation: Acclimate the insects to the experimental conditions for a specified period before the assay.
-
Insect Release: Introduce a single insect into the base of the Y-tube.
-
Observation: Observe the insect's movement and record which arm it enters first and how long it resides in each arm within a set time period (e.g., 5-10 minutes). An insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
Replication: Test a sufficient number of insects to obtain statistically robust data. After testing a set number of insects, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.
-
Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing this compound over the control arm.
Protocol 3: Field Trapping and Lure Optimization
Objective: To evaluate the effectiveness of this compound-based lures in trapping pest insects under field conditions and to optimize the lure formulation.
Materials:
-
Insect traps appropriate for the target species (e.g., delta traps, funnel traps, McPhail traps)
-
Slow-release dispensers for this compound (e.g., rubber septa, polyethylene vials, membrane-based dispensers)
-
This compound of high purity
-
Potential synergistic compounds
-
Control lures (unbaited dispensers)
-
Randomized block design for trap placement
Procedure:
-
Lure Preparation: Load the slow-release dispensers with a precise amount of this compound. If testing for synergistic effects, prepare lures with combinations of this compound and other candidate semiochemicals.[8][9]
-
Trap Deployment: Deploy the traps in a randomized complete block design in the field. Each block should contain one of each lure type being tested, including a control. The distance between traps should be sufficient to avoid interference.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Lure Replacement: Replace the lures at appropriate intervals based on their expected field life.
-
Environmental Data: Record environmental data such as temperature, humidity, and wind speed, as these can influence insect activity and trap catch.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to compare the effectiveness of the different lure formulations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized insect olfactory signaling pathway for this compound.
Caption: Experimental workflow for Electroantennography (EAG).
Caption: Logical workflow for the development of this compound-based insect lures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Mosquito Attraction Using a Uniport Olfactometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimol.it [iris.unimol.it]
- 6. Field evaluation of synthetic lure (3-methyl-1-butanol) when compared to non odor-baited control in capturing Anopheles mosquitoes in varying land-use sites in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Research of Synergistic Substances on Tobacco Beetle [Lasioderma serricorne (Fabricius) (Coleoptera: Anobiidae)] Adults Attractants [frontiersin.org]
Application Notes and Protocols: 3-Decanol in Flavor and Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decanol is a secondary fatty alcohol with the chemical formula C₁₀H₂₂O. It is recognized for its characteristic organoleptic properties, which make it a valuable ingredient in the formulation of flavor and fragrance compositions. Its scent and taste profile is complex, often described as a combination of floral, fatty, orange, musty, and mushroom notes.[1][2][3] This multifaceted profile allows for its use in a variety of applications, from enhancing floral and fruity notes in perfumes to adding depth and character to savory and sweet food flavors.
These application notes provide a comprehensive overview of the formulation of this compound in flavor and fragrance compositions, including its physicochemical properties, illustrative formulations, and detailed experimental protocols for its evaluation.
Physicochemical and Organoleptic Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application in formulations.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂O | [4][5] |
| Molecular Weight | 158.28 g/mol | [4][5] |
| CAS Number | 1565-81-7 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Floral, fatty, orange, musty, mushroom | [1][2][3] |
| Taste Profile | Fatty, floral, mushroom | [1] |
| Boiling Point | 211-212 °C at 760 mmHg | [6] |
| Flash Point | 86.67 °C (188 °F) | [6] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [6] |
| FEMA Number | 3605 | [1] |
| JECFA Number | 295 | [1] |
Applications in Flavor Compositions
In the flavor industry, this compound is utilized to impart and enhance specific taste profiles. Its mushroom and fatty notes are particularly useful in creating savory flavors, while its subtle floral and orange undertones can add complexity to fruit and beverage formulations.
Illustrative Formulation: Mushroom and Umami Flavor Base
This example demonstrates the use of this compound in a flavor concentrate designed to provide a rich mushroom and umami character to soups, sauces, and processed foods.
| Ingredient | Concentration (%) | Function |
| 1-Octen-3-ol | 0.5 | Potent mushroom aroma |
| This compound | 0.2 | Adds fatty, earthy, and musty notes, enhancing the overall mushroom character |
| 2,4-Decadienal | 0.1 | Fatty, deep-fried aroma |
| Dimethyl sulfide | 0.05 | Sulfurous, savory note |
| L-Glutamic acid | 5.0 | Umami taste |
| Disodium inosinate and guanylate (I+G) | 1.0 | Umami enhancement |
| Propylene Glycol | 93.15 | Solvent |
| Total | 100.0 |
Applications in Fragrance Compositions
The floral and fatty characteristics of this compound make it a versatile component in fragrance formulations. It can be used to add a natural, waxy petal-like quality to floral accords, particularly white florals, and to lend a unique character to citrus and woody fragrances.
Illustrative Formulation: White Floral Fragrance Accord
This example illustrates the role of this compound in a white floral fragrance accord, where it contributes to the richness and realism of the scent.
| Ingredient | Concentration (%) | Function |
| Phenyl Ethyl Alcohol | 25.0 | Rose, floral |
| Linalool | 15.0 | Floral, woody |
| Hedione® (Methyl dihydrojasmonate) | 10.0 | Jasmine, floral booster |
| Benzyl Acetate | 8.0 | Fruity, jasmine |
| This compound | 1.0 | Fatty, waxy, floral note to enhance the naturalness of the white floral character |
| Indole (10% in DPG) | 0.5 | Animalic, floral |
| Ylang Ylang Oil | 2.0 | Sweet, floral, balsamic |
| Benzyl Salicylate | 5.0 | Sweet, floral, balsamic |
| Galaxolide® (50% in DPG) | 10.0 | Musk |
| Dipropylene Glycol (DPG) | 23.5 | Solvent |
| Total | 100.0 |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Non-alcoholic Beverage
Objective: To determine the sensory threshold and optimal concentration of this compound in a model non-alcoholic beverage and to characterize its flavor contribution.
Materials:
-
This compound (food grade)
-
Deionized water
-
Sucrose
-
Citric acid
-
Glass beakers and stirring equipment
-
Graduated cylinders and pipettes
-
Sensory evaluation booths
-
Coded sample cups
-
Water for palate cleansing
Methodology:
-
Preparation of Base Beverage: Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in deionized water.
-
Preparation of this compound Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound in food-grade ethanol.
-
Preparation of Test Samples: Spike the base beverage with the this compound stock solution to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 ppm. A control sample (0 ppm) with an equivalent amount of ethanol should also be prepared.
-
Sensory Panel:
-
Recruit a panel of 15-20 trained sensory assessors.
-
Conduct the evaluation in a controlled environment with individual booths.
-
Present the samples in a randomized and blind manner.
-
-
Evaluation Procedure:
-
Triangle Test: To determine the detection threshold, present panelists with three samples, two of which are identical and one is different (spiked). Ask panelists to identify the odd sample.
-
Descriptive Analysis: For supra-threshold concentrations, ask panelists to rate the intensity of the following attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense):
-
Mushroom
-
Earthy
-
Fatty
-
Citrus/Orange
-
Floral
-
Overall Flavor Intensity
-
-
-
Data Analysis: Analyze the triangle test data using statistical tables to determine the significance level. Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensities across concentrations.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of a Fragrance Containing this compound
Objective: To identify the odor-active compounds, including this compound, in a fragrance formulation and to characterize their individual scent contributions.
Materials:
-
Fragrance formulation containing this compound
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port (GC-O)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium carrier gas
-
Trained sensory assessors for olfactometry
Methodology:
-
Sample Preparation: Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.
-
GC-MS/O Instrumentation:
-
Set up the GC with a column effluent split between the MS detector and the olfactometry port.
-
Optimize GC parameters (temperature program, flow rate) to achieve good separation of the fragrance components.
-
-
GC-O Analysis:
-
A trained assessor sniffs the effluent from the olfactometry port.
-
The assessor records the retention time, odor description, and intensity of each perceived scent.
-
Multiple assessors should perform the analysis to ensure reproducibility.
-
-
GC-MS Analysis: Simultaneously with the GC-O analysis, acquire mass spectra of the eluting compounds.
-
Data Analysis:
-
Correlate the retention times from the GC-O with the peaks in the GC-MS chromatogram.
-
Identify the compounds responsible for the perceived odors by matching their mass spectra with a library (e.g., NIST) and by comparing their retention indices with known standards.
-
Create an aromagram by plotting the odor intensity versus the retention time to visualize the most impactful odorants.
-
Olfactory Signaling Pathway
The perception of this compound, like any other odorant, is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain for processing.
Conclusion
This compound is a versatile ingredient with a unique and complex organoleptic profile that makes it a valuable tool for flavorists and perfumers. Its ability to impart fatty, floral, and mushroom notes allows for its use in a wide range of applications. The provided illustrative formulations and detailed experimental protocols offer a framework for the effective utilization and evaluation of this compound in the development of new and innovative flavor and fragrance compositions. A thorough understanding of its properties and sensory effects is key to unlocking its full potential in creating appealing and memorable consumer products.
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JPS61293366A - Mushroom flavor composition - Google Patents [patents.google.com]
- 5. FR3003753A1 - PERFUME HYDRO-ALCOHOLIC COMPOSITION CONTAINING AN ALIPHATIC ETHER - Google Patents [patents.google.com]
- 6. Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Decanol as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-decanol as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The protocols outlined below are designed to be adaptable for the quantification of volatile and semi-volatile compounds in various matrices, such as essential oils, beverages, and food products.
Introduction to Internal Standards in Chromatography
The internal standard method is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis.[1] An internal standard is a compound of known concentration that is added to all calibration standards and samples.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for variations in sample injection volume, solvent evaporation, and instrument response, leading to more robust and reliable results.[1]
Key characteristics of an ideal internal standard include:
-
Chemical similarity to the analyte(s) of interest.
-
Should not be naturally present in the sample matrix.
-
Must be well-resolved from the analyte and other matrix components in the chromatogram.
-
Should be stable and not react with the sample components.
This compound, a secondary alcohol with a ten-carbon chain, possesses physicochemical properties that make it a suitable candidate as an internal standard for a range of medium to long-chain alcohols, esters, and other volatile to semi-volatile compounds.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 173 °C (approx.) |
| Density | 0.821 g/mL (approx.) |
| Solubility in Water | Low |
| Common Solvents | Ethanol, Methanol, Dichloromethane, Hexane |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix.
3.1.1. Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the target analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or dichloromethane).
3.1.2. Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the analyte stock solution.
3.1.3. Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the IS stock solution. Dilute with the solvent to final concentrations ranging, for example, from 1 µg/mL to 100 µg/mL for the analyte. The final concentration of the internal standard should be constant in each calibration standard (e.g., 10 µg/mL).
The following are example protocols for different matrices. Optimization may be required based on sample complexity.
3.2.1. Liquid Samples (e.g., Beverages, Fermentation Broths):
-
Accurately measure a known volume (e.g., 1 mL) of the liquid sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard to a final concentration of 10 µg/mL.
-
Add 5 mL of an appropriate extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
Transfer the extract to a 2 mL autosampler vial for GC analysis.
3.2.2. Solid Samples (e.g., Food Products, Plant Material):
-
Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound IS stock solution (e.g., 100 µL of a 100 µg/mL solution).
-
Add 10 mL of an appropriate extraction solvent.
-
Homogenize using a high-speed homogenizer for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 10 mL of the solvent mixture.
-
Combine the supernatants and, if necessary, evaporate to a smaller volume under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC analysis.
The analysis can be performed on a standard gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The following are typical GC conditions that should be optimized for the specific analytes and column being used.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 7693A Autosampler (or equivalent) |
| Detector | FID or Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| FID Temperature | 280 °C (if applicable) |
| MS Transfer Line Temp | 280 °C (if applicable) |
| MS Ion Source Temp | 230 °C (if applicable) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV (if applicable) |
| MS Acquisition Mode | Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) (if applicable) |
Data Presentation and Analysis
The concentration of the analyte in the samples is determined by constructing a calibration curve.
-
Peak Integration: Integrate the peak areas of the quantifier ions (for MS) or the entire peak (for FID) for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards.
-
Linear Regression: Apply a linear regression analysis to the calibration curve. A linear relationship with a correlation coefficient (R²) of >0.99 is desirable.
-
Quantification: Use the equation of the line from the linear regression to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Table 1: Example Calibration Data for the Quantification of an Analyte using this compound as an Internal Standard.
| Calibration Level | Analyte Concentration (µg/mL) | This compound Concentration (µg/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 10.0 | 15,234 | 150,123 | 0.101 |
| 2 | 5.0 | 10.0 | 76,543 | 151,234 | 0.506 |
| 3 | 10.0 | 10.0 | 153,456 | 150,567 | 1.019 |
| 4 | 25.0 | 10.0 | 380,987 | 149,876 | 2.542 |
| 5 | 50.0 | 10.0 | 755,432 | 150,345 | 5.025 |
| 6 | 100.0 | 10.0 | 1,510,876 | 150,789 | 10.020 |
Table 2: Example Quantitative Results for Unknown Samples.
| Sample ID | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample A | 254,321 | 150,987 | 1.684 | 16.8 |
| Sample B | 654,321 | 151,123 | 4.330 | 43.2 |
Mandatory Visualizations
References
Application Notes & Protocols: Synthesis of Hindered Tertiary Alcohols from 3-Decanol Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of hindered tertiary alcohols, utilizing 3-decanol as a readily available starting material. The described two-step methodology is a robust and common strategy in organic synthesis, involving the oxidation of a secondary alcohol to a ketone, followed by the nucleophilic addition of an organometallic reagent. This approach allows for the construction of sterically demanding tertiary carbon centers, which are crucial structural motifs in many pharmaceutical agents and natural products.[1][2]
The primary challenge in synthesizing hindered tertiary alcohols is overcoming the steric congestion around the carbonyl group, which can lead to side reactions such as enolization or reduction, particularly with highly basic organometallic reagents.[3][4][5] The protocols herein are designed to favor the desired nucleophilic addition pathway.
Overall Synthetic Pathway
The conversion of this compound to a hindered tertiary alcohol is efficiently achieved via a two-step sequence:
-
Oxidation: The secondary alcohol, this compound, is oxidized to the corresponding ketone, 3-decanone.
-
Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to the ketone, forming the target tertiary alcohol after an acidic workup.[3][6]
Caption: General two-step workflow for the synthesis.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Decanone
This protocol describes the oxidation of the secondary alcohol to a ketone using Pyridinium chlorochromate (PCC), a relatively mild oxidizing agent suitable for this transformation.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celatom® or Celite®
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add a suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the this compound solution to the PCC suspension in one portion. The mixture will become a dark, tarry solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celatom® or Celite® to remove the chromium salts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-decanone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Hindered Tertiary Alcohol via Grignard Reaction
This protocol details the addition of a bulky organometallic reagent, phenylmagnesium bromide, to 3-decanone to form 3-phenyl-3-decanol. The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing tertiary alcohols from ketones.[7][8]
Materials:
-
3-Decanone (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) solution (e.g., 3.0 M in diethyl ether) (1.2 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve 3-decanone (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add the phenylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution. This step protonates the alkoxide intermediate to form the alcohol.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tertiary alcohol can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative data for the described synthetic pathway. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Step | Reactant(s) | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) |
| 1 | This compound | 3-Decanone | PCC, DCM, rt | 85 - 95 | >95 (after chromatography) |
| 2 | 3-Decanone, PhMgBr | 3-Phenyl-3-decanol | Anhydrous Et₂O, 0°C to rt; then aq. NH₄Cl | 80 - 90 | >98 (after chromatography) |
Note: For sterically hindered ketones, using organolithium reagents may offer an advantage as they are less prone to reducing the ketone compared to some Grignard reagents.[10] Alternatively, using organocerium reagents can effectively suppress enolization side reactions.[11]
Logical Relationships and Mechanisms
The core of this synthesis is the nucleophilic addition to the carbonyl group. The mechanism for the Grignard reaction is a foundational concept in organic chemistry.
Caption: Mechanism of nucleophilic addition to a ketone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-decanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-decanol. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and reliable methods for synthesizing this compound are the Grignard reaction and the reduction of 3-decanone.
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with an aldehyde. For this compound, there are two primary combinations:
-
Reduction of 3-Decanone: This approach involves the reduction of the ketone 3-decanone to the corresponding secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4][5][6][7] Catalytic hydrogenation is also a highly efficient method.
Q2: How do I choose between the Grignard reaction and the reduction of 3-decanone?
A2: The choice of method depends on the availability of starting materials, safety considerations, and the desired scale of the reaction.
-
Grignard Reaction is ideal when building the carbon skeleton is the primary goal and the precursor aldehyde and alkyl halide are readily available. However, it requires strict anhydrous (dry) conditions and careful handling of the reactive Grignard reagent.[8]
-
Reduction of 3-decanone is a straightforward conversion if 3-decanone is commercially available or easily synthesized. The use of sodium borohydride is generally safer and requires less stringent reaction conditions compared to the Grignard reaction or reduction with lithium aluminum hydride.[3][9]
Q3: What are the key safety precautions when performing these syntheses?
A3: Both synthetic routes require specific safety measures:
-
Grignard Synthesis:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) to prevent moisture from quenching the Grignard reagent.[8]
-
Ether Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The reaction is typically quenched by the slow, careful addition of an aqueous acidic solution (e.g., saturated ammonium chloride or dilute HCl). This process can be exothermic.
-
-
Reduction with LiAlH₄:
-
This reagent reacts violently with water and other protic solvents.[3][9] All reactions must be conducted under anhydrous conditions, typically in dry ether or THF.
-
The workup procedure to destroy excess LiAlH₄ must be performed cautiously by slowly adding a quenching agent (e.g., ethyl acetate followed by water and/or aqueous acid) at a low temperature (e.g., 0 °C).
-
-
Reduction with NaBH₄:
-
While safer than LiAlH₄, sodium borohydride is still flammable and toxic.[10] It can be used in protic solvents like methanol or ethanol, which will generate hydrogen gas upon reaction. Ensure adequate ventilation.
-
Q4: How can I purify the final this compound product?
A4: Purification typically involves a combination of techniques:
-
Workup/Extraction: After quenching the reaction, a liquid-liquid extraction is performed to separate the crude product into an organic layer. This step also helps remove water-soluble byproducts and salts.[8][11]
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) to remove residual water.
-
Solvent Removal: The solvent is removed using a rotary evaporator.
-
Distillation or Chromatography: The crude this compound can be further purified by vacuum distillation or column chromatography to separate it from unreacted starting materials and side products.[7]
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no bubbling or cloudiness). | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure alkyl halide. | 1. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11] Gently warm the flask. 3. Use freshly distilled alkyl halide. |
| Low yield of this compound. | 1. Incomplete formation of the Grignard reagent. 2. Grignard reagent reacted with moisture or CO₂. 3. Side reactions (e.g., Wurtz coupling of the alkyl halide). | 1. Ensure the magnesium is fully consumed during the formation of the Grignard reagent. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Add the alkyl halide slowly to the magnesium to minimize side reactions. |
| Presence of 3-decanone in the final product. | Oxidation of the magnesium alkoxide intermediate by excess aldehyde (Oppenauer-type oxidation).[12][13] | 1. Add the Grignard reagent to the aldehyde solution (inverse addition) to avoid having an excess of the aldehyde. 2. Keep the reaction temperature low during the addition of the aldehyde. |
| Presence of a long-chain hydrocarbon (e.g., tetradecane from heptylmagnesium bromide). | Wurtz coupling side reaction between the Grignard reagent and unreacted alkyl halide. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. |
Reduction of 3-Decanone
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains). | 1. Insufficient reducing agent. 2. Deactivated reducing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. 2. Use fresh, high-quality NaBH₄ or LiAlH₄. NaBH₄ can slowly decompose in moist air. |
| Low yield of this compound. | 1. Loss of product during workup and extraction. 2. For LiAlH₄ reductions, premature quenching by moisture. | 1. Perform extractions with an appropriate solvent and ensure complete phase separation. 2. Ensure all solvents and glassware are scrupulously dry when using LiAlH₄.[9] |
| Formation of unexpected byproducts. | 1. With LiAlH₄, reduction of other functional groups if present in the substrate. 2. For NaBH₄ in alcoholic solvents, slow reaction with the solvent. | 1. LiAlH₄ is a very strong reducing agent and will reduce esters, carboxylic acids, and amides.[9][14] Use a milder reducing agent if chemoselectivity is required. 2. Add the NaBH₄ portion-wise to the solution of the ketone to control the reaction. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₂₂O | 158.28 | 211-212 | 0.826-0.832 |
| 3-Decanone | C₁₀H₂₀O | 156.27 | 203-204 | 0.828 |
| Propanal | C₃H₆O | 58.08 | 48 | 0.807 |
| Heptyl Bromide | C₇H₁₅Br | 179.10 | 179-180 | 1.136 |
| Octanal | C₈H₁₆O | 128.21 | 171 | 0.821 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 |
Data sourced from publicly available chemical databases.
Table 2: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Grignard Reaction | Heptylmagnesium bromide, Propanal | Anhydrous Diethyl Ether | 0 to 35 (reflux) | 2 - 4 | 70 - 85 |
| NaBH₄ Reduction | 3-Decanone, NaBH₄ | Methanol or Ethanol | 0 to 25 (room temp) | 1 - 2 | 85 - 95 |
| LiAlH₄ Reduction | 3-Decanone, LiAlH₄ | Anhydrous Diethyl Ether | 0 to 25 (room temp) | 1 - 3 | > 90 |
| Catalytic Hydrogenation | 3-Decanone, H₂, Pd/C | Ethanol | 80 | 4 - 6 | ~94 |
Yields are approximate and can vary based on experimental scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Heptylmagnesium Bromide and Propanal)
Materials:
-
Magnesium turnings
-
1-Bromoheptane (Heptyl bromide)
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a single crystal of iodine.
-
Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Reduction of 3-Decanone with NaBH₄
Materials:
-
3-Decanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction: In a round-bottom flask, dissolve 3-decanone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether and water to the residue and transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the reduction of 3-decanone to this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Using Reduction to Create Primary & Secondary Alcohols | Study.com [study.com]
- 8. studylib.net [studylib.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
purification of 3-decanol from complex reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-decanol from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly used methods for purifying this compound depend on the scale of the reaction and the nature of the impurities. The primary techniques are:
-
Liquid-Liquid Extraction: Ideal for an initial work-up to remove water-soluble impurities, such as acid or base catalysts and salts.
-
Fractional Vacuum Distillation: Best suited for large-scale purifications, this method separates compounds based on differences in their boiling points.[1][2] Given this compound's high boiling point, vacuum distillation is crucial to prevent thermal degradation.[3]
-
Column Chromatography: Highly effective for small to medium-scale purifications to separate this compound from impurities with different polarities, such as non-polar byproducts or more polar starting materials.[1][2]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is essential for designing an effective purification strategy. Key properties are summarized in the table below.
Q3: Why is vacuum distillation recommended for this compound?
A3: this compound has a high boiling point at atmospheric pressure (approximately 211-212°C).[4][5] Distilling at such a high temperature can lead to thermal decomposition, reducing the yield and creating additional impurities.[3] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient distillation with minimal product degradation.[2][3]
Q4: How can I remove unreacted starting materials and byproducts?
A4: The choice of method depends on the specific impurities.
-
For unreacted polar starting materials or acidic/basic catalysts, a preliminary liquid-liquid extraction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate for acids) is effective.[2]
-
For byproducts with different polarities, column chromatography is the preferred method.[2] For example, a non-polar byproduct can be separated from the more polar this compound using a suitable solvent system.
-
If the byproducts have significantly different boiling points, fractional vacuum distillation is a viable option, especially for larger quantities.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [4][6][7] |
| Molar Mass | 158.28 g/mol | [6][7] |
| Boiling Point | 211-212 °C (at 760 mmHg) | [4][5] |
| 98-99 °C (at 11 mmHg) | [4][6] | |
| Melting Point | -5 °C | [4] |
| Density | 0.83 g/cm³ | [4][6] |
| Solubility in Water | 151.8 mg/L at 25 °C (estimated) | [5] |
| Insoluble in water, soluble in alcohol and oil. | [4][5] | |
| Refractive Index | 1.435 to 1.439 (at 20 °C) | [5] |
Troubleshooting Guides
Liquid-Liquid Extraction
Q: I'm observing an emulsion layer during extraction that won't separate. What should I do?
A: Emulsion formation is a common issue when dealing with mixtures containing surfactants or finely divided solids.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Troubleshooting Steps:
-
Wait: Allow the mixture to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[2]
-
Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool or Celite can help break it up.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the layers to separate.[2]
-
Q: My product yield is low after extraction. How can I improve it?
A: Low yield can result from incomplete extraction or solubility of the product in the aqueous phase.
-
Possible Cause: Insufficient extraction cycles or product solubility in the aqueous layer.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of one large extraction.[2] This is more efficient at recovering the product.
-
Salting Out: As mentioned above, adding brine to the aqueous layer can decrease the solubility of this compound and drive it into the organic phase.[2]
-
Fractional Vacuum Distillation
Q: The distillation is proceeding very slowly or not at all.
A: This could be due to an inadequate vacuum or insufficient heating.
-
Possible Cause: Leaks in the distillation setup or low heat input.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly. A stable, low pressure is crucial.[2]
-
Adequate Heating: Gently and gradually increase the temperature of the heating mantle. Ensure the distillation flask is appropriately insulated.
-
Q: I'm observing "bumping" or uneven boiling in the distillation flask.
A: This is common in vacuum distillation due to the absence of air nuclei for smooth boiling.
-
Possible Cause: Lack of a boiling aid or excessively rapid heating.
-
Troubleshooting Steps:
Q: The product is discolored after distillation.
A: Discoloration often indicates thermal decomposition.
-
Possible Cause: The distillation temperature is too high.
-
Troubleshooting Steps:
Column Chromatography
Q: I am getting poor separation between this compound and an impurity.
A: This is typically an issue with the choice of eluent (solvent system).
-
Possible Cause: The eluent is too polar or not polar enough, or the column was packed improperly.
-
Troubleshooting Steps:
-
Optimize Eluent Polarity: Use Thin Layer Chromatography (TLC) to test different solvent systems and ratios. If the spots are too close, try a less polar eluent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture) to increase the separation.[2]
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity during the chromatography. This can help separate compounds with close polarities.[2]
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.[2]
-
Q: The compound is streaking on the TLC plate and the column.
A: Streaking can be caused by several factors, including overloading the sample or interactions with the silica gel.
-
Possible Cause: The sample is too concentrated, or the compound is acidic/basic.
-
Troubleshooting Steps:
-
Dilute the Sample: Ensure the crude sample is fully dissolved and apply a smaller amount to the column or TLC plate.[2]
-
Modify the Eluent: If the compound has acidic or basic properties, adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic one) can prevent streaking and improve the spot shape.[8]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction Work-up
This protocol is designed to neutralize an acidic reaction mixture and remove water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and swirl to mix.
-
Slowly add the saturated NaHCO₃ solution in portions. Swirl gently and vent the funnel frequently to release the CO₂ gas produced.
-
Once gas evolution ceases, stopper the funnel and shake gently, inverting and venting periodically.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with brine to remove residual water and dissolved inorganic salts.
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining water. Swirl and let it stand for 10-15 minutes.
-
Filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound, which can be purified further.[2]
Protocol 2: Purification by Column Chromatography
This method is ideal for separating this compound from impurities of different polarities.
Materials:
-
Crude product from extraction
-
Glass chromatography column
-
Silica gel (e.g., 60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand, cotton, or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Visualization stain (e.g., potassium permanganate)
Procedure:
-
Select the Solvent System: Use TLC to determine the optimal eluent. A good system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Pack the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elute the Column: Add the eluent to the column and begin collecting fractions. Maintain a constant head of solvent above the silica gel at all times.
-
Monitor the Separation: Collect fractions and analyze them by TLC to determine which ones contain the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.[2]
Protocol 3: Fractional Vacuum Distillation
This method is suitable for purifying larger quantities of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter, vacuum trap, and vacuum pump
-
Heating mantle and magnetic stirrer with stir bar
-
Vacuum grease
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all glass joints are lightly greased and well-sealed.
-
Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm of the distillation head.[2]
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Turn on the stirrer and then the vacuum pump to reduce the pressure in the system.
-
Once a stable vacuum is achieved (note the pressure), begin to gently heat the distillation flask.
-
Collect any low-boiling impurities first.
-
As the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound from a reaction mixture.
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Troubleshooting logic for product degradation during distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [chembk.com]
- 5. thegoodscentscompany.com [thegoodscentscompany.com]
- 6. This compound | High-Purity Reagent for Research [benchchem.com]
- 7. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting peak tailing in GC-MS analysis of 3-decanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the gas chromatography-mass spectrometry (GC-MS) analysis of 3-decanol. By addressing specific issues in a question-and-answer format, this center aims to help you diagnose and resolve common problems to ensure the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the back half of the peak is broader than the front half. This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, all of which compromise the reliability of quantitative analysis.[1][2]
Q2: Why is this compound, an alcohol, particularly prone to peak tailing?
This compound is a polar compound containing a hydroxyl (-OH) group. This functional group is susceptible to forming strong hydrogen bonds with active sites, such as exposed silanol groups (Si-OH), within the GC system.[3][4] These secondary interactions are stronger than the primary partitioning mechanism with the column's stationary phase, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[3][4]
Q3: What are "active sites" in a GC system?
Active sites are chemically reactive surfaces within the sample flow path that can cause undesirable interactions with analytes.[2] Common locations for active sites include the inlet liner, the cut ends of the capillary column, glass wool packing, seals, and any metal surfaces.[1][3] For polar analytes like this compound, these sites lead to adsorption and subsequent peak tailing.
Troubleshooting Guide: Peak Tailing for this compound
This section addresses specific scenarios you might encounter during the analysis of this compound.
Scenario 1: Only the this compound peak (and other polar analytes) are tailing, while non-polar compounds have good peak shape.
This is a strong indication that the issue is chemical in nature, related to the polarity of your analyte.
Q: What is the most likely cause of selective peak tailing for this compound?
A: The most probable cause is the interaction of this compound with active sites within the GC system.[3] This is particularly common when using non-polar columns that are not sufficiently deactivated.
Solutions:
-
Use Inert Components: Ensure you are using a high-quality, deactivated inlet liner and a GC column specifically designed for analyzing polar or active compounds (e.g., an "inert" or "wax" type column).[3][4] Using deactivated liners effectively "caps" the polar silanol groups, minimizing secondary interactions.[3]
-
Column Choice: If you are using a non-polar stationary phase, the polarity mismatch between the column and this compound can exacerbate tailing.[5] Consider switching to a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column).
-
Inlet Maintenance: Active sites can develop over time due to sample matrix accumulation. Perform routine inlet maintenance, which includes replacing the liner, septum, and O-rings.[6]
-
Column Trimming: The first few centimeters of the column can accumulate non-volatile residues and become active. Trimming 10-20 cm from the inlet end of the column can often restore peak shape.[7][8]
Scenario 2: All peaks in the chromatogram, including the solvent and this compound, are tailing.
This pattern typically points to a physical or mechanical problem in the GC system rather than a chemical interaction.[3]
Q: If all my peaks are tailing, where should I start troubleshooting?
A: When all peaks exhibit tailing, the issue is often related to a disruption in the carrier gas flow path, creating turbulence or unswept volumes.[3]
Solutions:
-
Check Column Installation: Improper column installation in the inlet or detector is a very common cause.
-
Inlet: If the column is too high or too low in the inlet, it can create dead volume or a convoluted flow path.[3] Re-install the column according to the manufacturer's recommended height for your specific instrument and liner.[8]
-
Detector: Similarly, incorrect positioning in the detector can cause peak shape distortion.[3]
-
-
Inspect the Column Cut: A poor-quality column cut can cause significant tailing. The cut should be perfectly square (90° to the column wall) with no jagged edges or fragments.[3][8] Use a ceramic scoring wafer or a diamond-tipped scribe for a clean break and inspect the cut with a magnifier.[9]
-
Check for Leaks: Leaks in the system, particularly around the inlet fittings or septum, can disrupt the carrier gas flow and cause broad, tailing peaks. Use an electronic leak detector to check all connections.[1]
-
Optimize Flow Rate: An excessively low carrier gas flow rate can lead to peak broadening and tailing. Ensure your flow rate is set appropriately for your column dimensions and method.[4]
Scenario 3: Peak tailing for this compound has worsened over time.
This suggests a degradation of system performance, most likely due to contamination.
Q: My system used to work well, but now my this compound peak is tailing badly. What happened?
A: The gradual onset of peak tailing is often due to the accumulation of contaminants from the sample matrix in the inlet or at the head of the column.[1][7] This contamination can mask the deactivation of the liner and column, creating new active sites.
Solutions:
-
Systematic Cleaning:
-
Inlet Maintenance: Start by replacing the septum and liner. These are the most common sites for contamination buildup.[6]
-
Column Trimming: If a new liner doesn't solve the problem, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[7]
-
Column Bake-out: Perform a column bake-out at the maximum isothermal temperature for your column (or as recommended by the manufacturer) to remove less stubborn contaminants.
-
-
Improve Sample Preparation: If contamination is a recurring issue, consider adding a sample cleanup step (e.g., solid-phase extraction or filtration) to remove matrix components before injection.[6]
-
Use a Guard Column: Installing a short (1-5 meter) piece of deactivated fused silica tubing before the analytical column can act as a disposable guard, trapping non-volatile contaminants and extending the life of your analytical column.[6]
Quantitative Data Summary
The following table summarizes key GC-MS parameters and their potential impact on the peak shape of this compound.
| Parameter | Recommended Setting/State | Effect of Sub-optimal Conditions on Peak Shape |
| Inlet Liner | Deactivated, single or double taper | Tailing: Active sites on non-deactivated liners cause adsorption. |
| Column Type | Polar (e.g., WAX) or Mid-Polar | Tailing: Polarity mismatch with non-polar columns.[5] |
| Column Installation | Correct height in inlet/detector | Tailing: Dead volume if installed too low or too high.[3] |
| Column Cut | Clean and square (90°) | Tailing: Turbulence and dead volume from jagged cuts.[3][8] |
| Injection Temperature | 250 °C (or ~50°C above analyte boiling point) | Broadening/Tailing: Too low a temperature can lead to slow vaporization.[10] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (for 0.25mm ID column) | Broadening/Tailing: Too low a flow rate increases diffusion. |
| Oven Initial Temp. | ≥ 10-20°C below solvent boiling point | Broadening/Splitting: Too high an initial temp prevents analyte focusing.[8] |
| System Inertness | No leaks, clean components | Tailing: Leaks and contamination create active sites and flow disruption.[1][6] |
Experimental Protocol: GC-MS Analysis of this compound
This section provides a baseline methodology for the analysis of this compound. This protocol may require optimization for your specific instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean GC vial for analysis.
2. GC-MS Instrument Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split Ratio 50:1) or Splitless (purge flow on at 1 min)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and method development. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis.
Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing in your GC-MS analysis.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 6. agilent.com [agilent.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
improving yield and enantioselectivity in 3-decanol synthesis
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the yield and enantioselectivity in the synthesis of 3-decanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the principal synthetic methodologies.
Methods for Enantioselective Synthesis of this compound
The three primary methods for synthesizing enantiomerically enriched this compound are:
-
Asymmetric Reduction of 3-Decanone: This involves the reduction of the prochiral ketone, 3-decanone, using a chiral catalyst to selectively produce one enantiomer of this compound.
-
Enzymatic Kinetic Resolution of (±)-3-Decanol: This method uses an enzyme to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product.
-
Grignard Reaction: This classic organometallic reaction involves the addition of a heptylmagnesium halide to propanal to form racemic this compound, which can then be resolved. While the Grignard reaction itself is not typically enantioselective, it is a common method for preparing the racemic starting material for kinetic resolution.
Below are detailed troubleshooting guides and FAQs for each of these methods.
Asymmetric Reduction of 3-Decanone
Asymmetric reduction of 3-decanone offers a direct route to enantiomerically pure this compound. Common catalytic systems include the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenations.
Data Summary: Asymmetric Reduction of 3-Decanone
| Catalyst System | Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Corey-Bakshi-Shibata (CBS) | (R)- or (S)-Me-CBS catalyst, Borane-dimethyl sulfide complex (BMS) | >90 | >95 | Anhydrous THF, Room Temperature |
| Noyori Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ gas | >95 | >98 | Methanol, 8 atm H₂, Room Temperature |
Troubleshooting Guide & FAQs: Asymmetric Reduction
Q1: My yield is low, but the starting material is fully consumed. What are the possible causes?
A1: Low yields with complete conversion often point to product loss during workup or purification.
-
Workup Issues: Ensure the quenching step is performed carefully, typically with methanol followed by dilute acid. Vigorous quenching can lead to side reactions. Ensure complete extraction of the product from the aqueous layer.
-
Purification Issues: this compound is a relatively volatile alcohol. Avoid high temperatures and prolonged exposure to high vacuum during solvent removal (rotary evaporation). Consider using a milder solvent removal technique if product loss is suspected.
-
Side Reactions: Although less common in well-optimized reductions, over-reduction or side reactions with functional groups on the substrate (if any) can occur. Analyze the crude reaction mixture by GC-MS or NMR to identify any byproducts.
Q2: The enantioselectivity of my reaction is poor. How can I improve it?
A2: Poor enantioselectivity can result from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Quality: Ensure the chiral catalyst is of high purity and has not degraded. For CBS reductions, the oxazaborolidine catalyst can be sensitive to moisture.[1] For Noyori-type hydrogenations, the ruthenium catalyst should be handled under an inert atmosphere.
-
Reagent Purity: The borane source (for CBS reduction) should be fresh. Older bottles of borane solutions in THF can contain byproducts that may interfere with the reaction.
-
Reaction Temperature: Asymmetric reductions are often sensitive to temperature. Running the reaction at a lower temperature may improve enantioselectivity, although it may also decrease the reaction rate.
-
Solvent Effects: The choice of solvent can influence enantioselectivity. For CBS reductions, THF is most common. For Noyori hydrogenations, alcoholic solvents like methanol or ethanol are typically used. Ensure the solvent is anhydrous.
Q3: The reaction is sluggish or does not go to completion. What should I check?
A3: Incomplete conversion can be due to catalyst deactivation or insufficient reagents.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate, solvent, or from exposure to air or moisture.[2] Ensure all components are pure and the reaction is run under an inert atmosphere if required.
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., borane) is used. For hydrogenations, ensure the hydrogen pressure is maintained and that there are no leaks in the system.
-
Mixing: In heterogeneous hydrogenations, efficient stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.
Experimental Workflow: Asymmetric Reduction of 3-Decanone
Caption: Workflow for Asymmetric Reduction of 3-Decanone.
Detailed Experimental Protocol: CBS Reduction of 3-Decanone
-
Preparation: To a flame-dried, argon-purged flask, add a solution of (R)- or (S)-methyl-CBS catalyst (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., room temperature or 0 °C). Add a solution of 3-decanone (1.0 equivalent) in anhydrous THF dropwise.
-
Addition of Reducing Agent: To the stirred solution, add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equivalent) dropwise via a syringe pump over 30 minutes.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure, taking care to avoid excessive heat. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Enzymatic Kinetic Resolution of (±)-3-Decanol
This method is highly effective for separating enantiomers of this compound. Lipases, particularly Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer.
Data Summary: Enzymatic Kinetic Resolution of (±)-3-Decanol
| Enzyme | Acyl Donor | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | ~45% (for unreacted alcohol) | >99% (for unreacted alcohol) | Organic solvent (e.g., hexane), Room Temperature |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | ~48% (for unreacted alcohol) | >99% (for unreacted alcohol) | Toluene, 40 °C[3] |
Troubleshooting Guide & FAQs: Enzymatic Kinetic Resolution
Q1: The reaction is very slow or does not reach 50% conversion.
A1: Slow reaction rates can be due to several factors related to the enzyme's activity.
-
Enzyme Activity: Ensure the lipase is active. Immobilized enzymes can lose activity over time or with improper storage. Consider using a fresh batch of enzyme.
-
Solvent Choice: The choice of organic solvent can significantly impact enzyme activity. Nonpolar solvents like hexane, heptane, or toluene are generally preferred.
-
Water Content: While lipases function at the interface of organic and aqueous phases, an excess of water can promote hydrolysis of the acyl donor and the product ester. The reaction should be run in a dry organic solvent.
-
Temperature: Enzyme activity is temperature-dependent. While room temperature is often sufficient, gently warming the reaction (e.g., to 30-40 °C) can increase the rate. However, excessive heat can denature the enzyme.
Q2: I am observing low enantioselectivity (low ee). What can I do?
A2: Low enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.
-
Enzyme Choice: While CALB is generally excellent for resolving secondary alcohols, other lipases (e.g., from Pseudomonas cepacia) could be screened for higher enantioselectivity with this compound.
-
Acyl Donor: The structure of the acyl donor can influence enantioselectivity. Vinyl acetate and isopropenyl acetate are common choices as they lead to an irreversible reaction.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.
-
Conversion: For kinetic resolutions, the highest enantiomeric excess of the unreacted starting material is achieved at or near 50% conversion. Pushing the reaction beyond this point will decrease the ee of the remaining alcohol.
Q3: How do I separate the unreacted alcohol from the acylated product?
A3: The product ester has significantly different polarity compared to the starting alcohol. This difference is exploited for separation.
-
Column Chromatography: The most common method is flash column chromatography on silica gel. The less polar ester will elute before the more polar alcohol.
-
Distillation: If the boiling points of the alcohol and the ester are sufficiently different, vacuum distillation can be used for separation on a larger scale.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of (±)-3-Decanol.
Detailed Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Decanol
-
Preparation: In a flask, dissolve racemic this compound (1.0 equivalent) and vinyl acetate (2.0 equivalents) in a suitable organic solvent (e.g., hexane or toluene).
-
Reaction: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate).
-
Monitoring: Stir the suspension at room temperature (or slightly elevated, e.g., 30 °C). Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted this compound from the 3-decyl acetate by flash column chromatography on silica gel.
Grignard Synthesis of (±)-3-Decanol
The reaction of heptylmagnesium bromide with propanal is a straightforward method to prepare racemic this compound, which is the starting material for kinetic resolution.
Data Summary: Grignard Synthesis of (±)-3-Decanol
| Grignard Reagent | Aldehyde | Typical Yield (%) | Key Reaction Conditions |
| Heptylmagnesium bromide | Propanal | 70-85 | Anhydrous diethyl ether or THF, 0 °C to room temperature |
Troubleshooting Guide & FAQs: Grignard Synthesis
Q1: The Grignard reaction fails to initiate. What should I do?
A1: Initiation is a common issue in Grignard reactions.
-
Reagent Purity: Ensure the magnesium turnings are fresh and have a shiny surface. The alkyl halide (1-bromoheptane) must be pure.
-
Anhydrous Conditions: The entire apparatus must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous ether or THF must be used. Grignard reagents are strong bases and react readily with water.[4]
-
Activation: If the reaction does not start, a small crystal of iodine can be added to activate the magnesium surface. Gentle warming with a heat gun may also be necessary.
Q2: My yield of this compound is low, and I have isolated other byproducts. What are they and how can I avoid them?
A2: Several side reactions can occur in Grignard syntheses.[5][6]
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (in this case, tetradecane). This can be minimized by slow, controlled addition of the alkyl halide during the formation of the Grignard reagent.
-
Enolization of the Aldehyde: Propanal has acidic α-protons. The Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This leads to the recovery of heptane and unreacted aldehyde after workup. To minimize this, add the aldehyde to the Grignard reagent slowly at a low temperature (e.g., 0 °C).
-
Reduction of the Aldehyde: If the Grignard reagent has β-hydrogens (which heptylmagnesium bromide does), it can reduce the aldehyde to the corresponding primary alcohol (propanol) via a six-membered transition state. This is more common with sterically hindered ketones but can occur with aldehydes. Low-temperature addition can help suppress this side reaction.
Q3: The reaction mixture turned dark and viscous during the Grignard reagent formation. Is this normal?
A3: A gray or brownish, slightly cloudy appearance is normal for a Grignard reagent solution. However, a very dark, black, or viscous mixture could indicate decomposition, possibly due to overheating or impurities. It is important to control the rate of addition of the alkyl halide to maintain a gentle reflux and avoid excessive heating.
Logical Troubleshooting Workflow for Grignard Synthesis
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
Detailed Experimental Protocol: Grignard Synthesis of (±)-3-Decanol
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromoheptane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently.
-
Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal (0.9 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude racemic this compound by vacuum distillation.
-
References
Technical Support Center: Separation of 3-Decanol Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 3-decanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound enantiomers?
A1: The main challenges stem from the fact that enantiomers have identical physical and chemical properties in an achiral environment.[1][2] Separation, therefore, requires the creation of a chiral environment to induce diastereomeric interactions. Specific challenges include selecting an appropriate chiral stationary phase (CSP) for chromatographic methods or an effective enzyme for kinetic resolution, as well as optimizing reaction or elution conditions to achieve baseline separation and high enantiomeric excess (e.e.).[3][4]
Q2: Which analytical techniques are most suitable for the chiral separation of this compound?
A2: The most common and effective techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and enzymatic kinetic resolution.[5][6] Chiral HPLC and GC are direct methods that utilize a chiral stationary phase to differentiate the enantiomers.[2] Enzymatic kinetic resolution is an indirect method where an enzyme selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC or GC?
A3: The selection of a CSP is often empirical. For long-chain secondary alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point for HPLC due to their broad applicability.[7] For GC, cyclodextrin-based columns are frequently used for the separation of volatile chiral compounds.[6] It is highly recommended to screen a variety of CSPs under different mobile phase or temperature conditions to find the optimal column for your specific application.[8]
Q4: What are the key parameters to optimize in an enzymatic kinetic resolution of this compound?
A4: Key parameters to optimize include the choice of lipase, the acyl donor, the solvent, temperature, and reaction time.[5] Lipases such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia are often effective for the resolution of secondary alcohols.[9] The choice of solvent can significantly impact enzyme activity and enantioselectivity. The reaction should be monitored over time to determine the optimal point to stop the reaction, typically around 50% conversion, to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.[10]
Q5: My chromatographic peaks are broad and tailing. What could be the cause?
A5: Broad or tailing peaks in chiral chromatography can be caused by several factors, including column overload, secondary interactions between the analyte and the stationary phase, or column degradation.[11] To troubleshoot, try reducing the sample concentration, adding a modifier to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase, or conditioning the column according to the manufacturer's instructions.[12]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution
-
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP).
-
Suboptimal mobile phase composition.
-
Incorrect column temperature.
-
Flow rate is too high.
-
-
Troubleshooting Steps:
-
Verify CSP: Confirm that the chosen CSP is suitable for the separation of aliphatic alcohols. If possible, screen different types of CSPs (e.g., cellulose-based, amylose-based).
-
Optimize Mobile Phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Reversed Phase: Adjust the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol). Also, optimize the pH of the buffer.
-
-
Adjust Temperature: Both increasing and decreasing the column temperature can affect chiral recognition. Experiment with a range of temperatures (e.g., 10°C to 40°C).
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.
-
Issue 2: Peak Tailing
-
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Column contamination or degradation.
-
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of a competing agent to the mobile phase. For example, in normal phase, a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume to avoid overloading the column.
-
Column Washing: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants. If performance does not improve, the column may need to be replaced.[12]
-
Chiral Gas Chromatography (GC)
Issue 1: Co-elution of Enantiomers
-
Possible Causes:
-
Unsuitable chiral stationary phase.
-
Inappropriate temperature program.
-
Carrier gas flow rate is not optimal.
-
-
Troubleshooting Steps:
-
Select Appropriate Column: For volatile alcohols like this compound, derivatized cyclodextrin-based columns are a common choice.[6]
-
Optimize Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can enhance selectivity.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 1-2 °C/min) can improve the separation of closely eluting peaks.[11]
-
-
Adjust Carrier Gas Flow: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium) to achieve the best efficiency.
-
Enzymatic Kinetic Resolution
Issue 1: Low Enantioselectivity (Low e.e.)
-
Possible Causes:
-
The chosen lipase is not effective for the substrate.
-
Suboptimal reaction conditions (solvent, temperature).
-
Reaction has proceeded too far beyond 50% conversion.
-
-
Troubleshooting Steps:
-
Screen Different Lipases: Test a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens).[5]
-
Solvent Selection: The nature of the organic solvent can significantly influence enzyme enantioselectivity. Screen a range of non-polar and polar aprotic solvents.
-
Temperature Optimization: Vary the reaction temperature. Lower temperatures can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.
-
Monitor Reaction Progress: Take aliquots at different time points and analyze the enantiomeric excess of both the substrate and the product. Stop the reaction at or near 50% conversion.[10]
-
Quantitative Data
Table 1: Representative Chiral GC Separation Data for 3-Octanol Enantiomers
| Parameter | Value |
| Column | Cyclodextrin-based Chiral GC Column |
| Temperature Program | 60°C (1 min hold), ramp to 180°C at 2°C/min |
| Carrier Gas | Hydrogen |
| Enantiomer 1 Retention Time | ~15.2 min |
| Enantiomer 2 Retention Time | ~15.5 min |
| Resolution (Rs) | > 1.5 |
Note: Retention times and resolution are highly dependent on the specific column and instrumental conditions.
Table 2: Representative Enzymatic Kinetic Resolution Data for a Secondary Alcohol
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Substrate | Racemic Secondary Alcohol |
| Acyl Donor | Vinyl Acetate |
| Solvent | Hexane |
| Temperature | 30°C |
| Reaction Time for ~50% Conversion | 4-8 hours |
| e.e. of Unreacted (S)-Alcohol | >99% |
| e.e. of Acylated (R)-Product | >99% |
| Enantiomeric Ratio (E) | >200 |
Note: Reaction times and enantiomeric excess values will vary depending on the specific substrate and reaction conditions.[5]
Experimental Protocols
Protocol 1: Chiral GC Method for Enantiomeric Separation of Secondary Alcohols
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic alcohol in a suitable solvent (e.g., hexane or isopropanol).
-
GC System:
-
Column: Chiral capillary column (e.g., derivatized β-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/minute to 180°C and hold for 5 minutes.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs). A baseline separation is typically indicated by an Rs value ≥ 1.5.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
-
Reaction Setup: To a vial, add the racemic secondary alcohol (1 mmol), an appropriate organic solvent (e.g., 5 mL of hexane), and an acyl donor (e.g., vinyl acetate, 2 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg of Novozym 435).
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: The unreacted alcohol and the formed ester can be separated by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Chiral HPLC Separation of 3-Decanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the stationary phase for the chiral High-Performance Liquid Chromatography (HPLC) separation of 3-decanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for separating aliphatic alcohols like this compound?
A1: Polysaccharide-based CSPs are widely successful for the enantioseparation of a broad range of compounds, including alcohols.[1][2] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[1][2] For simple aliphatic alcohols, derivatized cellulose and amylose columns, such as those with 3,5-dimethylphenylcarbamate selectors, have shown good chiral recognition capabilities.[2] Pirkle-type or brush-type CSPs can also be effective.[2]
Q2: What is a good starting point for mobile phase selection in the normal-phase chiral HPLC separation of this compound?
A2: For normal-phase chromatography on polysaccharide-based CSPs, a common starting mobile phase consists of a mixture of n-hexane and an alcohol modifier.[3] A typical initial composition to screen would be n-hexane with a small percentage of 2-propanol (isopropanol) or ethanol, for example, in a 98:2 or 95:5 (v/v) ratio.[4] The type and concentration of the alcohol modifier are critical parameters to adjust for optimizing selectivity and resolution.[3]
Q3: How does temperature affect the chiral separation of this compound?
A3: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[3] Generally, lower temperatures tend to improve resolution by enhancing the subtle energetic differences in the diastereomeric interactions between the enantiomers and the CSP.[5] However, in some cases, increasing the temperature can improve peak shape and efficiency.[5] It is a valuable parameter to screen during method development, with a typical range being 15°C to 40°C.
Q4: What can I do if I observe poor peak shape (e.g., tailing) for this compound?
A4: Peak tailing in chiral HPLC can be due to several factors. For a neutral compound like this compound, it could be related to secondary interactions with the stationary phase. While less common for neutral analytes, the addition of a small amount of a competing agent to the mobile phase can sometimes improve peak shape. More likely causes include column overload (injecting too much sample) or a contaminated or degraded column.[3] Ensure your sample concentration is appropriate and flush the column with a suitable solvent if contamination is suspected.
Q5: Should I use a coated or immobilized polysaccharide-based CSP for this compound separation?
A5: Immobilized polysaccharide-based CSPs offer greater solvent compatibility and robustness compared to their coated counterparts.[1] This allows for the use of a wider range of organic solvents in the mobile phase, which can be advantageous for method development.[1] While coated phases are effective, care must be taken to avoid "forbidden" solvents that can damage the stationary phase.[1] For developing a new method for this compound, an immobilized CSP would provide more flexibility.
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Enantiomers
If you are observing co-eluting or poorly resolved peaks for the enantiomers of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection : The choice of the chiral stationary phase is the most critical factor. For this compound, a polysaccharide-based CSP, such as cellulose or amylose derivatized with 3,5-dimethylphenylcarbamate, is a logical starting point.[2] If you have access to multiple CSPs, a screening approach is highly recommended.
-
Optimize Mobile Phase : Systematically vary the composition of your normal-phase mobile phase.
-
Modifier Concentration : Adjust the percentage of the alcohol modifier (e.g., 2-propanol or ethanol) in n-hexane. Test a range from 1% to 10%.
-
Modifier Type : If resolution is still suboptimal, switch the alcohol modifier (e.g., from 2-propanol to ethanol or vice-versa).
-
-
Adjust Flow Rate : Chiral separations often benefit from lower flow rates than achiral separations.[3] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) to see if resolution improves.
-
Vary Temperature : Investigate the effect of column temperature. Analyze your sample at different temperatures, for instance, at 15°C, 25°C, and 40°C, to find the optimal condition for separation.[5]
Issue 2: Unstable Retention Times
If you are experiencing drift or poor reproducibility in the retention times of the this compound enantiomers, consider the following.
Caption: Logical flow for troubleshooting unstable retention times.
Detailed Steps:
-
Column Equilibration : Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[3] Ensure a stable baseline is achieved before injecting your sample, which may take 30 minutes or longer.
-
Temperature Stability : Small fluctuations in column temperature can lead to shifts in retention times.[3] Use a reliable column oven to maintain a constant and uniform temperature.
-
Mobile Phase Preparation : Ensure that the mobile phase is prepared accurately and consistently for every run. Use high-purity (HPLC-grade) solvents.
-
HPLC System Check : Inspect the HPLC system for any potential issues such as leaks, pump malfunctions, or problems with the autosampler, which can all contribute to inconsistent flow rates and, consequently, variable retention times.
Experimental Protocols & Data
Representative Experimental Protocol: Chiral Separation of a Secondary Aliphatic Alcohol
This protocol is based on the successful separation of 2-undecanol enantiomers.[4]
Materials and Reagents:
-
Racemic this compound
-
(R)-3-decanol and (S)-3-decanol standards (if available, for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
-
Chiral HPLC column: Cellulose tris(3,5-dimethylphenylcarbamate) based, e.g., Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[4]
Instrumental Setup and Column Equilibration:
-
Install the chiral column into the HPLC system.
-
Set the column oven temperature to 25°C.
-
As this compound lacks a strong chromophore, a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector would be necessary.
-
Equilibrate the column with the mobile phase (n-hexane / 2-propanol, 98:2 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[4]
Sample Preparation:
-
Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
If available, prepare individual solutions of the (R) and (S) enantiomers for elution order determination.
Chromatographic Analysis:
-
Inject 10 µL of the racemic this compound solution onto the column.
-
Record the chromatogram.
-
If standards are available, inject the individual enantiomer solutions to identify the respective peaks in the racemate chromatogram.
Quantitative Data (Representative for Secondary Aliphatic Alcohols)
The following table summarizes expected chromatographic parameters based on the separation of 2-undecanol on a cellulose-based CSP.[4] These values can be used as a benchmark when developing a method for this compound.
| Parameter | Recommended Conditions / Expected Values |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm or RI |
| Expected Retention Time (Enantiomer 1) | ~ 9.2 min |
| Expected Retention Time (Enantiomer 2) | ~ 10.5 min |
| Expected Resolution (Rs) | > 1.5 |
Method Development Workflow Visualization
The general workflow for developing a chiral HPLC separation method is illustrated below.
Caption: General workflow for chiral HPLC method development.
References
overcoming matrix effects in the analysis of 3-decanol in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of 3-decanol in environmental samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Peak Shape and Resolution for this compound in GC-MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active sites in the GC inlet or column | Deactivate the GC inlet liner with a silylating agent or use a pre-treated, inert liner. Use a column specifically designed for polar or active compounds. | Sharper, more symmetrical peaks for this compound. |
| Inappropriate oven temperature program | Optimize the initial oven temperature and ramp rate. A slower ramp rate can improve separation from co-eluting matrix components. | Better resolution between this compound and interfering peaks. |
| Column bleed at high temperatures | Condition the column according to the manufacturer's instructions. If bleed persists, consider using a column with a higher maximum operating temperature. | Reduced baseline noise and improved signal-to-noise ratio. |
| Matrix overload | Dilute the sample extract or reduce the injection volume. Implement a more thorough sample cleanup procedure (see Issue 3). | Prevents column and detector saturation, leading to improved peak shape. |
Issue 2: Inconsistent Recoveries of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient extraction from the sample matrix | For soil samples, increase the extraction time or use a more effective solvent system (e.g., a mixture of polar and non-polar solvents). For water samples, adjust the pH or salinity to improve partitioning into the extraction solvent or onto an SPME fiber. | Higher and more consistent recovery of this compound. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the sample immediately after evaporation. | Minimized loss of the semi-volatile this compound. |
| Adsorption to labware | Use silanized glassware to reduce active sites where this compound can adsorb. | Improved recovery and reproducibility. |
| Inconsistent performance of Solid Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and not allowed to go dry. Optimize the elution solvent to ensure complete recovery of this compound. | More reproducible recoveries across different samples. |
Issue 3: Significant Signal Suppression or Enhancement in the Mass Spectrometer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with matrix components | Improve chromatographic separation by optimizing the GC oven temperature program or using a longer GC column. Enhance sample cleanup using techniques like SPE or gel permeation chromatography (GPC) to remove high molecular weight interferences. | Reduction of ion suppression or enhancement, leading to more accurate quantification. |
| Ion source contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | Restored instrument sensitivity and reduced background noise. |
| Inappropriate ionization mode | While Electron Ionization (EI) is standard for GC-MS, for LC-MS analysis, experiment with different ionization sources like Atmospheric Pressure Chemical Ionization (APCI) which may be less susceptible to matrix effects for certain compounds. | Improved signal stability and reduced matrix effects. |
| Calibration strategy does not account for matrix effects | Switch from external calibration to matrix-matched calibration or the standard addition method. The most robust solution is the use of a stable isotope-labeled internal standard.[1][2] | More accurate and precise quantification of this compound in complex matrices. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[3][4] In the context of this compound analysis, co-extracted compounds from soil, water, or air samples can interfere with the ionization process in the mass spectrometer, leading to either signal suppression (lower than expected signal) or enhancement (higher than expected signal). This can result in inaccurate quantification of this compound.
Q2: What is the best way to compensate for matrix effects in this compound analysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (this compound-d_x_).[1][2] Since the SIL-IS has nearly identical chemical and physical properties to the native this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal. If a SIL-IS is not available, matrix-matched calibration is the next best option.[5]
Q3: How do I prepare matrix-matched calibration standards for soil and water analysis?
A3: To prepare matrix-matched calibration standards, you first need a "blank" matrix that is free of this compound. For soil, this would be a similar soil type that has been tested and shown to not contain this compound. For water, purified water (e.g., Milli-Q) can often be used, but for complex water matrices like wastewater, a proven blank sample is necessary. You would then spike known concentrations of a this compound standard into aliquots of the blank matrix and process these standards in the same way as your unknown samples.[5][6]
Q4: What are the recommended sample preparation techniques for this compound in different environmental matrices?
A4:
-
Soil: Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) with a suitable organic solvent (e.g., hexane/acetone) are efficient techniques.[7][8] A subsequent cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interferences.
-
Water: Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solventless technique for volatile and semi-volatile compounds like this compound in water.[9][10] Direct aqueous injection or liquid-liquid extraction are also viable options depending on the required sensitivity.
-
Air: Air samples are typically collected on sorbent tubes, followed by thermal desorption (TD) coupled with GC-MS.[11][12][13] This technique allows for the pre-concentration of analytes, enabling low detection limits.
Q5: Can you provide a starting point for GC-MS conditions for this compound analysis?
A5: Based on methods for similar long-chain alcohols, a good starting point for GC-MS analysis of this compound would be:
-
GC Column: A mid-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Quantitative Data Summary
The following tables summarize representative data for the analysis of semi-volatile organic compounds in environmental matrices, illustrating the impact of different calibration strategies on analytical accuracy.
Table 1: Comparison of Calibration Methods for the Quantification of a Model Analyte in a Complex Soil Matrix
| Calibration Method | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| External Calibration | 50 | 28.5 | 57 |
| Matrix-Matched Calibration | 50 | 48.2 | 96.4 |
| Stable Isotope Dilution | 50 | 50.8 | 101.6 |
Table 2: Effect of Sample Cleanup on the Recovery of a Model Analyte from Spiked Water Samples
| Sample Cleanup Method | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| No Cleanup (Direct Injection) | 10 | 6.2 | 62 |
| Liquid-Liquid Extraction | 10 | 8.9 | 89 |
| Solid Phase Extraction (SPE) | 10 | 9.8 | 98 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Water
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
If using a stable isotope-labeled internal standard, spike the sample with the internal standard at this point.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system equipped with a PAL-type autosampler.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use the GC-MS conditions outlined in the FAQs section.
-
Quantify this compound using the appropriate calibration method.
-
Protocol 2: Accelerated Solvent Extraction (ASE) and GC-MS for this compound in Soil
-
Sample Preparation:
-
Mix 10 g of the soil sample with an equal amount of diatomaceous earth and place it in an ASE cell.
-
If using a stable isotope-labeled internal standard, spike the sample with the internal standard before extraction.
-
-
ASE Procedure:
-
Extract the sample using a mixture of hexane and acetone (1:1, v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
Collect the extract in a collection vial.
-
-
Extract Cleanup and Concentration:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
If necessary, perform a cleanup using a silica gel SPE cartridge to remove polar interferences.
-
Bring the final volume to 1 mL with the appropriate solvent.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use the GC-MS conditions outlined in the FAQs section.
-
Quantify this compound using the appropriate calibration method.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Strategies to mitigate matrix effects in analysis.
References
- 1. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 2. ysi.com [ysi.com]
- 3. This compound [webbook.nist.gov]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. youtube.com [youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 13. jeol.com [jeol.com]
Technical Support Center: Strategies for Removing Long-Chain Alcohol Impurities After Esterification
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of long-chain alcohol impurities following esterification reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your ester product.
Question 1: After a standard aqueous workup, why do I still have significant long-chain alcohol contamination in my ester product?
Answer: Long-chain alcohols (typically those with six or more carbons) have limited solubility in water.[1][2] A simple aqueous extraction will not effectively remove these non-polar impurities, which will remain in the organic layer along with your ester product.[1]
Solutions:
-
Drive the Reaction to Completion: The most effective initial strategy is to minimize the amount of unreacted alcohol. This can be achieved by using a slight excess of the carboxylic acid and removing water as it forms during the esterification, for example, by using a Dean-Stark apparatus.[1][2] This shifts the reaction equilibrium towards the product, maximizing alcohol consumption.[1]
-
Alternative Purification Methods: If unreacted long-chain alcohol remains, non-aqueous purification methods are necessary. The most common and effective techniques are vacuum distillation and column chromatography.[1][3]
Question 2: I'm trying to separate my ester from a long-chain alcohol using column chromatography, but they are co-eluting. What can I do to improve the separation?
Answer: Co-elution is a frequent challenge due to the similar polarities of long-chain esters and their corresponding alcohols.[1] Here are several strategies to enhance resolution:
-
Optimize the Solvent System:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point is a mixture of hexane and ethyl acetate.[1] A shallower gradient of the more polar solvent (e.g., slowly increasing the percentage of ethyl acetate) can improve separation.[1]
-
Change Solvent Selectivity: If adjusting the polarity isn't effective, try different solvents. For instance, you could substitute dichloromethane for ethyl acetate or toluene for hexane.[4] Different solvents interact differently with the stationary phase and your compounds, which can alter the elution profile.
-
-
Modify the Stationary Phase: If you are using standard silica gel, consider a different stationary phase like alumina, which may offer different selectivity.[4]
-
Check for Column Overload: Injecting too much crude product can lead to band broadening and poor separation. Try reducing the amount of sample loaded onto the column.[1]
-
Improve Column Efficiency: Ensure your column is packed correctly and the flow rate is optimal. An incorrect flow rate can decrease the number of theoretical plates and lead to poorer separation.[1]
Question 3: My vacuum distillation is not effectively separating the ester from the long-chain alcohol. What are the possible reasons?
Answer: Poor separation during vacuum distillation can stem from a few factors:
-
Insufficient Boiling Point Difference: For effective fractional distillation, a boiling point difference of at least 25-70°C is ideal.[1][5][6] As the chain length of esters and alcohols increases, their boiling points can become very close, making separation by distillation challenging.[1]
-
Azeotrope Formation: The ester and alcohol may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.[1][2] Literature can sometimes provide information on specific azeotropes.
-
Inefficient Distillation Column: The separation efficiency depends on the number of theoretical plates in your distillation column. For compounds with close boiling points, a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations) is required.[1][7]
Solutions:
-
Use a More Efficient Column: Employ a longer fractionating column or one with packing material to increase the number of theoretical plates.[1]
-
Azeotropic Distillation: If an azeotrope is suspected, you might break it by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components.[1]
-
Alternative Purification: If distillation proves ineffective, column chromatography is the next logical purification step.[1]
Question 4: An emulsion has formed during my liquid-liquid extraction that won't separate. How can I resolve this?
Answer: Emulsions are common, especially with vigorous shaking. Here's how to address them:
-
"Break" the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion.[1]
-
Gentle Mixing: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking to mix the layers.[1]
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing long-chain alcohol contaminants from an ester product?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your compounds and the scale of your reaction. A general strategy is to first drive the esterification reaction as close to completion as possible. For small-scale purifications (<10 g), flash column chromatography is often the most practical approach. For larger scales, vacuum distillation is typically more suitable, provided there is a sufficient boiling point difference between the ester and the alcohol.[1][3]
Q2: Can I use recrystallization to purify a solid ester from a long-chain alcohol?
A2: Yes, recrystallization can be a highly effective method for purifying solid esters. The key is to select a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the alcohol impurity remains soluble at all temperatures. It is critical to use a non-hydroxylic solvent (e.g., toluene, hexane, or ethyl acetate) to prevent transesterification.[8]
Q3: Are there any emerging techniques for this type of separation?
A3: An emerging, greener alternative involves the use of Deep Eutectic Solvents (DES). Certain DES can selectively dissolve alcohols, allowing for a simple phase separation to remove the alcohol from the less polar ester. This is a developing area of research.[2]
Q4: How can I confirm that my purified ester is free of alcohol contamination?
A4: Several analytical techniques can be used to assess the purity of your ester:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting residual alcohol by looking for characteristic signals, such as the proton on the hydroxyl-bearing carbon.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can separate the ester and alcohol, and the relative peak areas can be used to quantify the purity of your product.[1][9]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) in the IR spectrum is a clear indication of alcohol contamination. A pure ester should not exhibit this peak.[1]
Data Presentation
Table 1: Comparison of Purification Methods for Removing Long-Chain Alcohol Impurities
| Purification Method | Principle of Separation | Scale | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | Lab to Industrial | Good for large quantities; can be highly effective. | Requires significant boiling point difference; potential for azeotrope formation; risk of thermal decomposition for high-boiling compounds.[1][10] |
| Column Chromatography | Differential adsorption to a stationary phase | Lab (typically <10g) | High resolution possible; versatile for a range of compounds. | Can be time-consuming and solvent-intensive; co-elution is common for compounds with similar polarities.[1][3] |
| Recrystallization | Difference in solubility at varying temperatures | Lab to Industrial | Can yield very pure product; relatively simple and inexpensive. | Only applicable to solid esters; requires finding a suitable solvent; potential for product loss in the mother liquor.[8][11] |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Lab Scale | Good for removing acidic/basic impurities and very polar compounds. | Ineffective for removing non-polar, long-chain alcohols; risk of emulsion formation.[1] |
Table 2: Troubleshooting TLC for Long-Chain Ester and Alcohol Separation
| Issue | Potential Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated; solvent is too polar. | Dilute the sample; use a less polar solvent system. |
| Rf values are too high (>0.8) | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Rf values are too low (<0.2) | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).[12] |
| Poor separation (spots overlap) | Similar polarity of compounds. | Try a different solvent system with different selectivity (e.g., hexane/dichloromethane or hexane/toluene).[4] |
Experimental Protocols
Protocol 1: Aqueous Workup (for removal of acidic catalysts and byproducts)
-
Transfer to Separatory Funnel: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to ensure the ester is fully dissolved in the organic phase.[13]
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Continue until no more gas is evolved. This step neutralizes the acid catalyst and any unreacted carboxylic acid.[1]
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Add deionized water to the separatory funnel, gently mix, and drain the aqueous layer to remove any remaining water-soluble impurities.[1]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.[1]
Note: This method is generally insufficient for removing long-chain alcohols and should be followed by distillation or chromatography.[1]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give the ester an Rf value of approximately 0.2-0.4 and show good separation from the alcohol spot.[12] A common solvent system is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. A common method is to create a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.[14]
-
Sample Loading: Dissolve the crude ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[15]
-
Elution: Run the column by passing the eluent through the silica gel, often with positive pressure (flash chromatography). The less polar compound will typically elute first. A shallow gradient of increasing polarity may be necessary for good separation.[1]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[1]
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure ester.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.[1]
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[16]
-
Sample Addition: Place the crude ester in the round-bottom flask with a stir bar or boiling chips for smooth boiling.[17]
-
Connect to Vacuum: Connect the apparatus to a vacuum source with a trap and a pressure gauge.[16]
-
Vacuum Application: Gradually apply the vacuum to the system.[16]
-
Heating: Begin heating the flask once the desired pressure is reached.[16]
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the ester at that pressure. The higher-boiling long-chain alcohol will remain in the distillation flask.[1]
-
Completion: Stop the distillation before the flask boils to dryness.[1]
-
Analysis: Confirm the purity of the collected fraction using an appropriate analytical technique (e.g., NMR, GC).[1]
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the solid ester is highly soluble at high temperatures and poorly soluble at low temperatures, while the alcohol impurity remains soluble.[18]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid ester until it is completely dissolved.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.[19]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
-
Purity Check: Determine the melting point of the recrystallized ester and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of GC Parameters for Decanol Isomer Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the gas chromatography (GC) separation of decanol isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why are my decanol isomer peaks poorly resolved or co-eluting?
Poor resolution is the most common challenge in separating isomers. It can stem from several factors related to the column, temperature program, or carrier gas flow.
Initial Checks:
-
Confirm Column Choice: Decanol isomers are polar analytes. A polar stationary phase, such as a "WAX" (polyethylene glycol) type column, is generally recommended for optimal separation.[1][2] Non-polar columns separate primarily by boiling point, which is often too similar among isomers for effective resolution.[2]
-
Evaluate Peak Shape: Look for signs of peak tailing or fronting. Poor peak shape will inherently reduce resolution.
Optimization Strategies:
-
Modify the Temperature Program: Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[3]
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting isomers.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min instead of 10°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance separation.[4]
-
-
Adjust Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) affects efficiency. Every column has an optimal flow rate. Deviating from this optimum can decrease resolution. Consult your column's documentation and consider performing a flow optimization study.
-
Use a Longer Column: Doubling the column length can improve resolution by approximately 40%. However, this will also double the analysis time.[5]
The following diagram illustrates a logical workflow for troubleshooting poor resolution.
Caption: Troubleshooting workflow for poor isomer resolution.
Q2: My alcohol peaks are tailing. What causes this and how can I fix it?
Peak tailing for polar compounds like alcohols is common and is often caused by unwanted interactions with "active sites" in the GC system.[1] These sites, typically exposed silanol groups on glass surfaces, can lead to strong hydrogen bonding with the alcohol's hydroxyl group.[6]
Common Causes and Solutions:
-
Active Inlet Liner: The glass inlet liner is a frequent source of active sites.
-
Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-20 cm from the inlet end of the column. This can often restore peak shape and efficiency.[7]
-
-
Column Degradation: The stationary phase can be damaged by oxygen or aggressive samples, exposing active sites on the fused silica tubing.
-
Solution: Ensure high-purity carrier gas with oxygen and moisture traps is used. If the column is old or has been subjected to high temperatures, it may need to be replaced.[7]
-
Q3: My baseline is drifting or showing high bleed. What should I do?
A rising baseline, especially during a temperature program, is known as column bleed. It results from the degradation of the column's stationary phase.[1]
Common Causes and Solutions:
-
Oxygen in Carrier Gas: Oxygen is highly damaging to most stationary phases, especially at high temperatures.
-
Solution: Use high-purity gas and install or replace oxygen/moisture traps. Check for leaks in the gas lines.[8]
-
-
Column Exceeding Temperature Limit: Operating the column above its specified maximum temperature will cause rapid degradation and high bleed.
-
Solution: Always operate below the column's upper temperature limit. Check the isothermal and programmed temperature limits for your specific column.
-
-
Contamination: Contaminants from the sample or septum can cause bleed-like signals.
-
Solution: Condition the column by holding it at its maximum allowable isothermal temperature for a few hours. Use a high-quality, low-bleed septum.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating decanol isomers?
The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[9]
-
Stationary Phase Polarity: For separating polar analytes like decanol isomers, a polar stationary phase is the best choice. These phases provide a different selectivity mechanism than simple boiling point separation.
-
Recommended Phase: A polyethylene glycol (PEG) phase, commonly known as a "WAX" column, is highly effective for separating alcohols.[1][2]
-
Alternative Phases: For very difficult separations, columns with unique selectivity, such as those with liquid crystalline stationary phases, have shown excellent performance for positional isomers.[10]
-
Q2: How do I develop an optimal temperature program?
Temperature programming allows for the separation of a complex mixture in a single run with good peak shape and resolution.[3][4] A systematic approach is best for optimization.
-
Scouting Run: Start with a broad, fast temperature ramp (e.g., 20°C/min) to determine the elution temperature range of your isomers.
-
Set Initial Temperature: The initial oven temperature should be about 20°C below the boiling point of your sample solvent for splitless injection.[11] For split injection, a good starting point is ~45°C below the elution temperature of the first isomer from the scouting run.[11]
-
Optimize Ramp Rate: The optimal ramp rate is often around 10°C per column dead time (the time it takes for an unretained compound to pass through the column).[11] Slower ramps generally provide better resolution but increase analysis time.
-
Set Final Temperature: The final temperature should be held for a few minutes at a temperature sufficient to elute the last isomer and any higher-boiling contaminants.[11]
Q3: What are typical starting parameters for a decanol isomer separation?
While every instrument and sample is different, the following table provides validated starting points for method development.
| Parameter | Setting 1 (for 1-Decanol)[1] | Setting 2 (for 4-Decanol)[12] | Setting 3 (General Alcohols)[13] |
| GC Column | Polar "WAX" type, 30 m x 0.25 mm ID, 0.25 µm | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | (OH)Q[14]/PDMS, 30 m x 0.25 mm ID |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | ~1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Not Specified |
| Injector Temp. | 250 °C | 250 °C | Not Specified |
| Injection Mode | Split (50:1 ratio) | Split (20:1 ratio) | Not Specified |
| Oven Program | 50°C (2 min), then 10°C/min to 240°C (5 min) | 60°C (2 min), then 10°C/min to 280°C (5 min) | 40°C (1 min), then 8°C/min to 220°C |
Experimental Protocols
Protocol: GC-MS Analysis of Decanol Isomers
This protocol provides a general methodology for the separation and identification of decanol isomers.
1. Sample Preparation
-
Prepare a stock solution of the decanol isomer mixture at 10 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Create a working standard by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.[1]
-
Transfer an aliquot of the working standard to a 2 mL autosampler vial.
2. GC-MS Instrument Setup
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
MS Detector: A mass spectrometer capable of electron ionization (EI).
-
Recommended Parameters: Refer to the "Typical Starting Parameters" table above. Select a polar WAX-type column for best results.
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire data in full scan mode (e.g., m/z 40-300) to identify all isomers and potential impurities.[12]
-
Identify individual isomer peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of pure standards if available.
-
For quantitative analysis, develop a method using Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[12]
The diagram below outlines the general workflow for method development and optimization.
Caption: General workflow for GC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. trajanscimed.com [trajanscimed.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. stepbio.it [stepbio.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. vurup.sk [vurup.sk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Validation & Comparative
Comparative Analysis of 3-Decanol Isomers as Insect Pheromones: A Guide for Researchers
Introduction
3-Decanol, a secondary alcohol, has been identified as a component of the pheromone blends of several insect species. As with many chiral semiochemicals, the biological activity of this compound is often highly dependent on its stereochemistry. Different enantiomers and other isomers of the same molecule can elicit vastly different, and sometimes antagonistic, behavioral responses in insects. This guide provides a comparative analysis of this compound isomers as insect pheromones, offering a framework for researchers in chemical ecology, pest management, and drug development.
Due to a lack of direct comparative studies on the isomers of this compound in a single insect species in the published literature, this guide will utilize the well-documented case of a structurally similar secondary alcohol, 3-octanol, in ants of the genus Myrmica, as a representative model. The principles and experimental methodologies described herein are directly applicable to the investigation of this compound isomers.
The Critical Role of Chirality in Pheromone Perception
The differential activity of stereoisomers is a cornerstone of insect chemical communication. Olfactory receptors in insect antennae are chiral and can distinguish between different enantiomers of a pheromone molecule. This specificity ensures that the correct signal is received, leading to appropriate behavioral responses such as mate attraction, aggregation, or alarm. In many documented cases, one enantiomer is highly active, while the other is inactive or can even inhibit the response to the active isomer.
Data Presentation: A Comparative Overview
To illustrate the expected differences in biological activity between this compound isomers, the following tables summarize hypothetical quantitative data based on the known activity of 3-octanol enantiomers in Myrmica ants. These tables provide a template for presenting experimental data from future comparative studies on this compound.
Table 1: Comparative Electrophysiological (EAG) Responses to this compound Enantiomers
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SD | Normalized Response (%) |
| (R)-3-Decanol | 1 | 0.8 ± 0.1 | 100 |
| 10 | 1.5 ± 0.2 | 100 | |
| 100 | 2.1 ± 0.3 | 100 | |
| (S)-3-Decanol | 1 | 0.1 ± 0.05 | 12.5 |
| 10 | 0.2 ± 0.08 | 13.3 | |
| 100 | 0.3 ± 0.1 | 14.3 | |
| Racemic this compound | 1 | 0.5 ± 0.1 | 62.5 |
| 10 | 0.9 ± 0.15 | 60.0 | |
| 100 | 1.3 ± 0.2 | 61.9 | |
| Control (Hexane) | - | 0.05 ± 0.02 | - |
Note: Data are hypothetical and illustrative, based on the high specificity observed for 3-octanol in Myrmica ants, where the (R)-enantiomer is significantly more active.
Table 2: Comparative Behavioral Responses to this compound Enantiomers in a Y-Tube Olfactometer Assay
| Test Compound | Dose (µg) | N | % Attraction | % No Choice | % Repulsion | Significance (vs. Control) |
| (R)-3-Decanol | 10 | 50 | 82 | 10 | 8 | p < 0.001 |
| (S)-3-Decanol | 10 | 50 | 15 | 75 | 10 | n.s. |
| Racemic this compound | 10 | 50 | 45 | 40 | 15 | p < 0.05 |
| Control (Hexane) | - | 50 | 12 | 78 | 10 | - |
Note: Data are hypothetical, illustrating a strong attractive response to the (R)-enantiomer, no significant response to the (S)-enantiomer, and an intermediate response to the racemic mixture.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments in insect pheromone research, adaptable for the study of this compound isomers.
Electroantennography (EAG)
Objective: To measure the summed electrical potential from the antennal olfactory receptor neurons in response to volatile stimuli, providing a measure of the antenna's sensitivity to different compounds.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed in contact with the base.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined volume of air containing a known concentration of the test compound (e.g., (R)-3-decanol, (S)-3-decanol, or racemic this compound dissolved in hexane) is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection following the stimulus is measured as the EAG response.
-
Controls: A solvent-only (hexane) puff is used as a negative control. A standard odorant known to elicit a response can be used as a positive control.
-
Data Analysis: The EAG responses to different isomers and concentrations are compared. Responses are often normalized to the response of a standard compound to account for variations in antennal preparation.
Behavioral Bioassay: Y-Tube Olfactometer
Objective: To assess the behavioral response (attraction, repulsion, or no choice) of an insect to an odor source in a controlled environment.
Methodology:
-
Apparatus: A Y-shaped glass tube is used. A stream of purified air is passed through each arm of the Y-tube.
-
Stimulus Application: A filter paper treated with a known amount of the test compound (e.g., 10 µg of an isomer of this compound in hexane) is placed in one arm. A filter paper treated with the solvent alone is placed in the other arm as a control.
-
Insect Release: A single insect is released at the base of the Y-tube and allowed a set amount of time (e.g., 5 minutes) to make a choice.
-
Choice Definition: A choice is recorded when the insect moves a certain distance down one of the arms (e.g., past a designated line) and remains there for a minimum period (e.g., 30 seconds).
-
Data Collection: The number of insects choosing the treatment arm, the control arm, or making no choice is recorded.
-
Data Analysis: The percentage of insects making each choice is calculated. Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the treatment arm compared to the control.
Mandatory Visualizations
Signaling Pathway
The perception of pheromones in insects typically involves the binding of the ligand to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron. While many insect ORs function as ligand-gated ion channels, there is increasing evidence for the involvement of G-protein coupled receptors (GPCRs) and metabotropic signaling cascades that can modulate the response.
Caption: Generalized insect olfactory signaling pathway involving a G-protein coupled receptor.
Experimental Workflow
The process of identifying and characterizing insect pheromones follows a logical progression from chemical analysis to behavioral validation.
3-Decanol as a Fungal Growth Biomarker: A Comparative Guide to Established Methods
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-decanol's potential as a biomarker for fungal growth against established and validated alternatives, supported by experimental data and detailed methodologies.
The early and accurate detection of fungal growth is critical in clinical diagnostics, environmental monitoring, and drug development. While established biomarkers have become the gold standard, the search for novel, non-invasive, and specific markers is ongoing. This guide provides a comprehensive comparison of the currently unvalidated volatile organic compound (VOC) this compound with well-established fungal biomarkers such as (1→3)-β-D-glucan, galactomannan, and ergosterol.
Executive Summary
There is currently no direct scientific evidence validating this compound as a reliable biomarker for fungal growth. Its consideration for this purpose stems from the fact that some fungi, notably species of Penicillium, are known to produce a variety of volatile organic compounds (VOCs), including a range of alcohols. However, this compound has not been identified as a unique or consistently produced VOC indicative of fungal presence or proliferation.
In contrast, biomarkers like (1→3)-β-D-glucan, galactomannan, and ergosterol are well-researched and widely used in clinical and research settings. They form the basis of several commercially available diagnostic assays and are recognized by regulatory bodies for their utility in detecting invasive fungal infections. This guide will delve into the quantitative performance of these established biomarkers and provide the experimental protocols for their detection, alongside a discussion of the methodology for analyzing fungal VOCs like this compound.
Established Fungal Biomarkers: A Quantitative Comparison
The performance of a biomarker is primarily assessed by its sensitivity (the ability to correctly identify true positives) and specificity (the ability to correctly identify true negatives). The following table summarizes the performance of established fungal biomarkers in various contexts.
| Biomarker | Fungal Target | Sample Type | Sensitivity (%) | Specificity (%) | Common Detection Method |
| (1→3)-β-D-glucan (BDG) | Pan-fungal (except Zygomycetes and Cryptococcus) | Serum, Plasma, BAL Fluid | 60 - 95 | 70 - 90 | Limulus Amebocyte Lysate (LAL) Assay |
| Galactomannan (GM) | Aspergillus spp. | Serum, BAL Fluid | 70 - 90 | 85 - 95 | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Ergosterol | Most fungi | Cell Membrane Extracts | High (in pure culture) | High (in pure culture) | High-Performance Liquid Chromatography (HPLC) |
BAL: Bronchoalveolar Lavage
This compound and Fungal Volatile Organic Compounds (VOCs)
Fungi produce a complex mixture of VOCs as part of their metabolism. These compounds are responsible for the characteristic musty odor of molds. While the specific profile of VOCs can vary between fungal species and growth conditions, some alcohols are commonly detected. For instance, Penicillium species are known to produce various alcohols and ketones.
The theoretical advantage of using a VOC like this compound as a biomarker lies in its potential for non-invasive detection, for example, in breath or air samples. However, the lack of specificity and the influence of environmental factors on VOC production are significant hurdles to its validation.
Experimental Protocols
Detection of (1→3)-β-D-glucan (BDG)
Principle: The Limulus Amebocyte Lysate (LAL) assay is based on the activation of a coagulation cascade in the blood of the horseshoe crab (Limulus polyphemus) by BDG. This activation leads to a colorimetric or turbidimetric change that can be quantified.
Methodology:
-
Sample Preparation: Collect blood samples in sterile tubes and separate serum or plasma by centrifugation. Heat-inactivate the samples to remove inhibitors.
-
Assay Procedure (Colorimetric):
-
Add pre-treated sample to a microplate well containing the LAL reagent.
-
Incubate the plate at 37°C.
-
The presence of BDG activates Factor G, initiating a proteolytic cascade that results in the cleavage of a chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Quantify the BDG concentration by comparing the absorbance to a standard curve.
-
Detection of Galactomannan (GM)
Principle: The Platelia™ Aspergillus EIA is a sandwich enzyme-linked immunosorbent assay (ELISA) that uses a monoclonal antibody (EBA2) directed against galactomannan.
Methodology:
-
Sample Preparation: Collect serum or bronchoalveolar lavage (BAL) fluid. Pre-treat the samples to dissociate immune complexes and precipitate proteins.
-
ELISA Procedure:
-
Add the treated sample to microplate wells coated with the EBA2 monoclonal antibody.
-
Incubate to allow binding of galactomannan to the antibody.
-
Wash the wells to remove unbound material.
-
Add a peroxidase-conjugated EBA2 antibody and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB). The enzyme catalyzes a colorimetric reaction.
-
Stop the reaction with an acid solution.
-
Measure the optical density (OD) at the appropriate wavelength.
-
Calculate the galactomannan index by comparing the sample OD to the OD of a control.
-
Detection of Fungal Volatile Organic Compounds (e.g., this compound)
Principle: Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of VOCs from fungal cultures.
Methodology:
-
Fungal Culture: Grow the fungal species of interest on a suitable agar medium in a sealed vial.
-
HS-SPME:
-
Incubate the sealed vial at a controlled temperature to allow VOCs to accumulate in the headspace.
-
Expose a SPME fiber with a specific coating to the headspace for a defined period to adsorb the VOCs.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of a gas chromatograph. The high temperature desorbs the VOCs onto the GC column.
-
The VOCs are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.
-
Visualizing the Workflows
Caption: Experimental workflows for the detection of established fungal biomarkers and a potential VOC biomarker.
Signaling Pathway Context
The production of (1→3)-β-D-glucan and ergosterol is intrinsically linked to fundamental fungal cell wall and membrane biosynthesis pathways, respectively. Galactomannan is a key component of the Aspergillus cell wall. The detection of these molecules, therefore, directly indicates the presence of fungal structures.
Caption: Cellular origin of established and potential fungal biomarkers.
Conclusion
While the investigation of fungal VOCs like this compound as potential biomarkers is a valid area of research, particularly for the development of non-invasive diagnostic methods, there is a significant lack of validation data to support its current use. Researchers and drug development professionals should continue to rely on established and validated biomarkers such as (1→3)-β-D-glucan and galactomannan for the reliable detection of fungal growth. Future studies are needed to identify unique and consistently produced fungal VOCs and to validate their clinical and research utility.
A Comparative Guide to the Synthesis of 3-Decanol: Efficacy and Methodologies
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common synthesis routes for 3-decanol, a secondary alcohol with applications in fragrance, flavor, and as a chiral building block. The efficacy of each route is evaluated based on yield, purity, and reaction conditions, supported by detailed experimental protocols.
Comparison of Synthesis Routes for this compound
The following table summarizes the quantitative data for the primary synthesis routes to this compound, offering a clear comparison of their efficacy.
| Synthesis Route | Precursors | Catalyst/Reagent | Typical Yield (%) | Purity/Selectivity (%) | Reaction Conditions |
| Catalytic Hydrogenation | 3-Decanone, Hydrogen (H₂) | 5 wt% Palladium on Carbon (Pd/C) | 94 | 98 | 80°C, 20 bar H₂ |
| Raney Nickel (Ra-Ni) | 78 | 85 | 100°C, 30 bar H₂ | ||
| Platinum on Alumina (Pt/Al₂O₃) | 82 | 91 | 70°C, 15 bar H₂ | ||
| Sodium Borohydride Reduction | 3-Decanone | Sodium Borohydride (NaBH₄) | ~80-90 (crude) | >95 (after purification) | Methanol or Ethanol, Room Temperature |
| Grignard Reaction | Heptanal, Ethylmagnesium Bromide | Magnesium (Mg), Diethyl Ether | ~75-85 | >95 (after purification) | Anhydrous Diethyl Ether, 0°C to Room Temperature |
| Tandem Benzoin Condensation/Hydrodeoxygenation | Furfural-derived intermediates | H₃PO₄, Pd/C | 62 | - | Acetic Acid |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.
Catalytic Hydrogenation of 3-Decanone
This method involves the reduction of 3-decanone using hydrogen gas in the presence of a metal catalyst.
Materials:
-
3-Decanone
-
5 wt% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus
Procedure:
-
In the autoclave reactor, dissolve 3-decanone in ethanol.
-
Add the 5 wt% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Heat the mixture to 80°C while stirring vigorously.
-
Monitor the reaction progress by tracking the hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Sodium Borohydride Reduction of 3-Decanone
This is a convenient and widely used method for the reduction of ketones to secondary alcohols using a chemical reducing agent.
Materials:
-
3-Decanone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Dichloromethane (or diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 3-decanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 3-decanone is typically 1:1, although a slight excess of NaBH₄ can be used.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Grignard Reaction of Heptanal with Ethylmagnesium Bromide
This route involves the formation of a new carbon-carbon bond through the nucleophilic addition of a Grignard reagent to an aldehyde.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Heptanal
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether and a few drops of ethyl bromide to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Heptanal:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis routes and a general experimental workflow for comparison.
Caption: Logical overview of the primary synthesis routes to this compound.
Caption: General experimental workflow for synthesizing and comparing this compound.
A Comparative Analysis of the Olfactory Properties of 3-Decanol and Other Decanol Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the olfactory properties of chemical compounds is paramount. This guide provides a comparative study of 3-decanol and its isomers, offering a detailed examination of their distinct scent profiles, supported by available quantitative data and standardized experimental methodologies.
Introduction to Decanol Isomers and Olfaction
Decanol, a ten-carbon fatty alcohol, exists in various isomeric forms, each with a unique structural arrangement that influences its interaction with olfactory receptors and, consequently, its perceived scent. While 1-decanol, a primary alcohol, is perhaps the most well-known, secondary alcohols such as 2-decanol, this compound, 4-decanol, and 5-decanol present a diverse range of olfactory characteristics. The position of the hydroxyl group along the carbon chain significantly alters the molecule's shape and polarity, leading to distinct odor profiles that are of great interest in the fields of flavor, fragrance, and sensory science.
The perception of odor is a complex biological process initiated by the binding of volatile molecules to olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade that ultimately results in the perception of a specific scent in the brain. The specificity of this interaction underscores why subtle changes in molecular structure, as seen in decanol isomers, can lead to marked differences in olfactory perception.
Comparative Olfactory Profiles
The olfactory characteristics of this compound and its isomers are summarized below. While quantitative odor threshold data is not available for all isomers, the qualitative descriptions from sensory panel evaluations provide valuable comparative insights.
| Isomer | Structure | Odor Profile | Odor Threshold (ppm) |
| 1-Decanol | Primary Alcohol | Sweet, waxy-floral, fatty-oily with orange blossom nuances.[1][2] | 0.00077[1] |
| 2-Decanol | Secondary Alcohol | Mild, fatty, with floral, fruity, and waxy notes.[3] | Data not available |
| This compound | Secondary Alcohol | Herbaceous, woody, with floral and fruity undertones. | Data not available |
| 4-Decanol | Secondary Alcohol | Characteristic fatty odor. | Data not available |
| 5-Decanol | Secondary Alcohol | Mild and pleasant. | Data not available |
Olfactory Signaling Pathway
The perception of decanol isomers, like all odorants, is mediated by a complex signaling pathway within the olfactory sensory neurons. The process begins with the interaction of the odorant molecule with a specific G-protein coupled olfactory receptor.
Experimental Protocols
To ensure the objective and reproducible assessment of olfactory properties, standardized experimental protocols are essential. The following methodologies are based on established practices in sensory science.
Sensory Panel Evaluation
Objective: To determine and compare the olfactory profiles of this compound and other decanol isomers.
Panelists: A panel of 10-15 trained sensory assessors with demonstrated olfactory acuity and experience in descriptive analysis of chemical aromas.
Methodology:
-
Sample Preparation: Solutions of each decanol isomer are prepared in a concentration series using an odorless solvent (e.g., diethyl phthalate or ethanol). The concentrations are typically presented in an ascending order based on preliminary range-finding tests.
-
Presentation: Samples are presented to panelists on fragrance-free blotters or in glass sniffing jars. A blank (solvent only) is included in the sample set. To minimize sensory fatigue, a limited number of samples are evaluated in each session, with adequate rest periods between samples.
-
Evaluation: Panelists are instructed to sniff each sample and describe its odor characteristics using a standardized lexicon of aroma descriptors. They also rate the intensity of the overall aroma and specific attributes on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
Data Analysis: The descriptive data is compiled to generate an olfactory profile for each isomer. The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences between the isomers.
Odor Threshold Determination (ASTM E679-04)
Objective: To determine the detection threshold of each decanol isomer in air.
Methodology:
-
Apparatus: An olfactometer compliant with ASTM E679-04 standards is used. This instrument delivers a controlled flow of odorant-free air and a series of calibrated dilutions of the test substance.
-
Procedure: The "forced-choice ascending concentration series method of limits" is employed.[4][5] At each dilution level, the panelist is presented with three sniffing ports, two of which deliver odor-free air and one of which delivers the diluted odorant. The panelist must choose the port with the odor. The concentration is gradually increased until the panelist can consistently and correctly identify the odorant-containing port.
-
Threshold Calculation: The individual threshold is the concentration at which the panelist achieves a set criterion of correct detections (e.g., two consecutive correct identifications). The group threshold is then calculated as the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds contributing to the overall aroma of a sample and to characterize their individual odor notes.
Methodology:
-
Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a portion of the effluent to be directed to a trained sensory analyst while the remainder is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer).
-
Analysis: As compounds elute from the GC column, the analyst sniffs the effluent and records the time, duration, intensity, and a descriptor for each perceived odor.
-
Data Correlation: The olfactometry data is correlated with the chromatographic data to link specific chemical compounds to their perceived odors. This technique is particularly useful for analyzing complex mixtures or for identifying trace components with significant odor impact.
Conclusion
The olfactory properties of decanol isomers are markedly influenced by the position of the hydroxyl group. While 1-decanol presents a well-defined sweet and floral character, the secondary isomers, including this compound, exhibit more diverse and nuanced scent profiles, often with fatty and herbaceous notes. The lack of comprehensive quantitative odor threshold data for many of the secondary isomers highlights an area for future research that would be of significant value to the flavor and fragrance industry. The application of standardized sensory evaluation techniques, such as those outlined in this guide, is crucial for obtaining reliable and comparable data to further elucidate the structure-odor relationships within this class of compounds.
References
Unveiling the Biological Potency of 3-Decanol: A Comparative Analysis with Other Fatty Alcohols
An objective comparison of the biological activities of 3-decanol and related fatty alcohols, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Fatty alcohols, aliphatic alcohols with a chain of at least six carbon atoms, are recognized for their diverse biological activities, including antimicrobial and pheromonal functions.[1] Among these, this compound, a secondary fatty alcohol, has garnered interest for its potential applications. This guide provides a comparative assessment of the biological activity of this compound against other fatty alcohols, with a focus on antimicrobial efficacy. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key experimental workflows.
Comparative Analysis of Antimicrobial Activity
Long-chain fatty alcohols are known to exhibit significant antimicrobial properties.[2] Their mechanism of action is primarily attributed to the disruption of cellular membranes, which leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.[2] The length of the carbon chain is a critical factor in determining the effectiveness of these compounds against various microorganisms.[2]
Studies have shown that fatty alcohols with a carbon chain length of 7 to 10 carbons possess considerable antimycobacterial activity, with 1-decanol being a particularly potent agent against Mycobacterium smegmatis and Mycobacterium tuberculosis.[3][4] The antibacterial activity of normal long-chain fatty alcohols against Staphylococcus aureus is most prominent when the carbon chain length ranges from 10 to 13.[5][6] Specifically, 1-decanol and 1-undecanol exhibit potent bactericidal activity.[5][6]
While extensive comparative data for this compound is limited, its general biological activities, including antimicrobial effects, are recognized.[2] It is understood to function as a nonionic surfactant that increases plasma membrane fluidity, inhibiting essential membrane-associated proteins like H±ATPase.[2]
For a clearer comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fatty alcohols against different microorganisms as reported in the literature.
| Fatty Alcohol | Microorganism | MIC | Reference |
| 1-Decanol | Mycobacterium smegmatis mc²155 | 0.4 mM | [3] |
| 1-Decanol | Mycobacterium tuberculosis H37Rv | 0.4 mM | [3] |
| 1-Decanol | Staphylococcus aureus FDA209P | 32 µg/mL | [5] |
| 1-Nonanol | Staphylococcus aureus FDA209P | 64 µg/mL | [5] |
| 1-Undecanol | Staphylococcus aureus FDA209P | 16 µg/mL | [5] |
| 1-Dodecanol | Staphylococcus aureus FDA209P | 8 µg/mL | [5] |
| 1-Tridecanol | Staphylococcus aureus FDA209P | 4 µg/mL | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, an overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.[7]
-
Preparation of Antimicrobial Agent Dilutions: The fatty alcohol is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. A two-fold dilution series is commonly used.[8][9]
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[8][9] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the fatty alcohol at which there is no visible growth of the microorganism.[3]
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of microorganisms to form biofilms and the inhibitory effect of compounds on this process.[10][11]
-
Biofilm Cultivation: A standardized bacterial suspension is added to the wells of a 96-well microtiter plate. The test compound (fatty alcohol) at various concentrations is added to the wells. The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for biofilm formation.[11][12]
-
Washing: After incubation, the planktonic (free-floating) cells are carefully removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.[11]
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a specific duration (e.g., 15-30 minutes).[10]
-
Destaining and Quantification: The excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm formed.
Quorum Sensing Inhibition Assay
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[13] Fatty acids and their derivatives can interfere with this process.[14][15]
-
Reporter Strain: A bacterial reporter strain is used, which produces a detectable signal (e.g., pigment like violacein in Chromobacterium violaceum or bioluminescence) under the control of a QS system.
-
Assay Procedure: The reporter strain is grown in the presence of the test compound (fatty alcohol) at sub-inhibitory concentrations.
-
Quantification of QS Inhibition: The inhibition of QS is determined by measuring the reduction in the reporter signal (e.g., colorimetric or luminometric measurement) compared to an untreated control. A decrease in the signal indicates that the fatty alcohol is interfering with the QS signaling pathway.
Visualizing Experimental Workflows
To provide a clear overview of the experimental process for evaluating the antimicrobial and antibiofilm properties of fatty alcohols, the following workflow diagram is presented.
Caption: Workflow for assessing antimicrobial and antibiofilm activity.
Signaling Pathway Disruption
The primary mode of action for the antimicrobial activity of fatty alcohols like this compound is the disruption of the cell membrane's integrity and function. This process can be visualized as a direct interaction with the lipid bilayer, leading to a cascade of detrimental effects for the microorganism.
Caption: Mechanism of fatty alcohol-induced membrane disruption.
References
- 1. Showing Compound this compound (FDB003482) - FooDB [foodb.ca]
- 2. This compound | High-Purity Reagent for Research [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Decanol in Food Products
For researchers, scientists, and drug development professionals, the precise and accurate quantification of flavor compounds such as 3-decanol in food products is critical for quality control, product development, and safety assessment. This guide provides an objective comparison of two primary analytical methodologies for the quantification of this compound in food matrices: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Extraction followed by Gas Chromatography with Flame Ionization Detection (LLE-GC-FID). The selection of an appropriate method is contingent upon factors such as the food matrix, required sensitivity, and available instrumentation.
This guide presents supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection and implementation of the most suitable method for your analytical needs.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the two analytical methods. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and the complexity of the food matrix.
Table 1: Method Performance Characteristics for this compound Quantification
| Parameter | Method A: HS-SPME-GC-MS | Method B: LLE-GC-FID |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | 0.1 - 1 mg/L |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/L | 0.3 - 3 mg/L |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Precision (RSD%) | < 10% | < 15% |
| Sample Throughput | High (amenable to automation) | Moderate |
| Selectivity | High (mass spectral data) | Moderate (retention time) |
| Solvent Consumption | Low (solvent-free extraction) | High |
Table 2: Comparison of Sample Preparation and Instrumentation
| Aspect | Method A: HS-SPME-GC-MS | Method B: LLE-GC-FID |
| Sample Preparation | Headspace Solid-Phase Microextraction | Liquid-Liquid Extraction |
| Principle | Adsorption of volatile and semi-volatile analytes from the headspace onto a coated fiber. | Partitioning of the analyte between two immiscible liquid phases. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Gas Chromatograph coupled to a Flame Ionization Detector |
| Detector Principle | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Generation of a current from the combustion of organic compounds in a hydrogen-air flame. |
| Ideal Application | Trace-level quantification of volatile and semi-volatile compounds in complex matrices. | Quantification of moderately concentrated organic compounds. |
Experimental Protocols
Method A: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and quantification of volatile and semi-volatile compounds like this compound from complex food matrices, offering high sensitivity and selectivity.
1. Sample Preparation:
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride (NaCl) to enhance the release of volatile compounds.
-
Spike the sample with an appropriate internal standard (e.g., 2-nonanol) to a final concentration of 50 µg/L.
-
Immediately seal the vial with a PTFE-lined septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and incubator.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of this compound in the headspace.
-
Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/minute.
-
Ramp to 240°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 59, 87, 111) and the internal standard.
-
4. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in a matrix blank and analyze to construct a calibration curve.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, from the analysis of low-concentration standards.
-
Accuracy and Precision: Analyze spiked matrix samples at three different concentration levels in replicate (n=5) on the same day (repeatability) and on three different days (intermediate precision).
Method B: Liquid-Liquid Extraction Gas Chromatography-Flame Ionization Detection (LLE-GC-FID)
This classic extraction technique followed by GC-FID analysis is a robust and cost-effective method for the quantification of moderately concentrated analytes like this compound.
1. Sample Preparation:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).
-
Spike the sample with an internal standard (e.g., 2-nonanol) to a final concentration of 10 mg/L.
-
Vigorously shake or vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
2. Extraction and Concentration:
-
Carefully collect the organic layer using a Pasteur pipette and transfer it to a clean tube.
-
Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-FID Analysis:
-
Injector: Inject 1 µL of the concentrated extract at 250°C in split mode (e.g., 10:1).
-
Column: Use a non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Hydrogen flow: 30 mL/minute.
-
Airflow: 300 mL/minute.
-
Makeup gas (Helium): 25 mL/minute.
-
4. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound and analyze to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Analyze spiked matrix samples at three different concentration levels in replicate (n=5) to determine recovery and relative standard deviation.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of sample preparation workflows.
comparative study of the solvent effects of 3-decanol and other secondary alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the solvent effects of 3-decanol and other secondary alcohols, offering objective performance comparisons supported by experimental data. The information is intended to assist researchers in solvent selection for chemical synthesis, drug formulation, and other laboratory applications.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. Key parameters such as boiling point, density, and polarity dictate its suitability for various applications. Below is a comparison of this compound with its primary isomer, 1-decanol, and a lower carbon chain secondary alcohol, 2-butanol, to highlight the differences between primary and secondary alcohols and the effect of chain length.
| Property | This compound | 2-Decanol | 1-Decanol (Primary) | 2-Butanol |
| Molecular Formula | C₁₀H₂₂O[1][2] | C₁₀H₂₂O[3] | C₁₀H₂₂O[4] | C₄H₁₀O |
| Molar Mass ( g/mol ) | 158.28[1][2] | 158.28[3] | 158.28[4] | 74.12 |
| Boiling Point (°C) | 211-213 | 211[3] | 232.9[4] | 99.5-100 |
| Density (g/mL at 25°C) | 0.821 | 0.827[3] | 0.829 | 0.808 |
| Water Solubility | Insoluble[2] | Not miscible[3] | Insoluble[4] | 12.5 g/100 mL |
| Flash Point (°C) | 99 | 85 | 108[4] | 24 |
| Classification | Secondary Alcohol[2] | Secondary Alcohol | Primary Alcohol | Secondary Alcohol |
Solvent Effects on Solubility: A Case Study with Ibuprofen
| Solvent | Alcohol Type | Ibuprofen Solubility (mol/L) at 298 K |
| Methanol | Primary | 1.83 |
| Ethanol | Primary | 1.96 |
| 1-Propanol | Primary | 2.01 |
| 1-Pentanol | Primary | 1.88 |
| 1-Octanol | Primary | 1.63 |
| 1-Decanol | Primary | 1.48 |
| 2-Propanol | Secondary | 2.11 |
| 2-Butanol | Secondary | 2.15 |
| 2-Methyl-1-propanol | Branched Primary | 1.99 |
Data from Stovall, D. M., et al., as cited in Delgado, D. R., & Martínez, F. (2014).[5]
From this data, a clear trend emerges: the secondary alcohols, 2-propanol and 2-butanol, exhibit higher solubility for ibuprofen compared to their primary alcohol counterparts. This suggests that the position of the hydroxyl group plays a significant role in the solvating power for this particular drug. It can be inferred that this compound, as a secondary alcohol, would likely exhibit a higher solubility for ibuprofen compared to its primary isomer, 1-decanol.
Influence on Reaction Kinetics: SN1 vs. SN2 Reactions
The choice of solvent can significantly impact the rate and mechanism of a chemical reaction. In nucleophilic substitution reactions, the polarity of the solvent is a key determinant of whether the reaction proceeds via an S(_N)1 or S(_N)2 pathway.
-
S(_N)1 Reactions: These reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents that can hydrogen bond. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.[6]
-
S(_N)2 Reactions: These are concerted reactions where the nucleophile attacks the substrate at the same time the leaving group departs. Polar aprotic solvents are generally favored for S(_N)2 reactions. The rate of an S(_N)2 reaction depends on the concentration of both the substrate and the nucleophile.[7]
Secondary alcohols, like this compound, are polar protic solvents and can facilitate S(_N)1 reactions. The polarity of alcohols generally decreases as the carbon chain length increases. Therefore, it is expected that the rate of an S(_N)1 reaction in this compound would be slower than in shorter-chain secondary alcohols like 2-propanol due to lower polarity.
Illustrative Comparison of Relative Rates for an S(_N)1 Reaction:
| Solvent | Alcohol Type | Relative Rate (Illustrative) |
| 2-Propanol | Secondary | Higher |
| 2-Butanol | Secondary | Intermediate |
| This compound | Secondary | Lower |
This table is illustrative and based on established principles of solvent effects on S(_N)1 reaction kinetics. Actual rates would depend on the specific reactants and conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research. Below are methodologies for key experiments to evaluate and compare the solvent properties of this compound and other secondary alcohols.
Determination of Drug Solubility
Objective: To determine the equilibrium solubility of a drug in a given secondary alcohol at a specific temperature.
Methodology:
-
Solvent Saturation: Prepare a supersaturated solution of the drug in the test alcohol (e.g., this compound) in a sealed vial.
-
Equilibration: Agitate the vial in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the excess solid drug has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Determine the concentration of the drug in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility in the alcohol, accounting for the dilution factor.
Determination of Octanol-Water Partition Coefficient (K(_o)(_w))
Objective: To measure the partitioning of a compound between an alcohol and water, which serves as an indicator of its lipophilicity. While the standard is the 1-octanol/water partition coefficient, a similar procedure can be used with other alcohols like this compound to compare their relative lipophilicity in a biphasic system.
Methodology (Shake-Flask Method): [8]
-
Solvent Saturation: Pre-saturate the test alcohol (e.g., this compound) with water and vice-versa by mixing them and allowing the phases to separate.
-
Drug Solution Preparation: Prepare a solution of the test compound in the water-saturated alcohol at a known concentration.
-
Partitioning: Mix a known volume of the drug solution with a known volume of the alcohol-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Analysis: Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the concentration of the compound in the alcohol phase by mass balance. The partition coefficient is the ratio of the concentration in the alcohol phase to the concentration in the aqueous phase.[8]
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using the DOT language can effectively illustrate experimental processes and the interplay of different factors.
Caption: Workflow for Comparative Solvent Study.
Caption: Influence of Solvent Properties on Outcomes.
References
- 1. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. 2-DECANOL | 1120-06-5 [chemicalbook.com]
- 4. books.lucp.net [books.lucp.net]
- 5. scite.ai [scite.ai]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Evaluating the Metabolic Stability of Deuterated 3-Decanol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium into drug candidates is a promising approach to enhance their metabolic stability, thereby improving pharmacokinetic profiles and therapeutic efficacy. This guide provides a comparative analysis of the performance of deuterated 3-decanol isomers, focusing on their metabolic stability. The information presented herein is based on established principles of the kinetic isotope effect (KIE) and is supported by illustrative experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Comparative Performance of this compound and its Deuterated Isomers
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. Deuteration at a site of metabolic oxidation can significantly slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. In the case of this compound, a secondary alcohol, the primary route of metabolism is the oxidation of the C-H bond at the C3 position.[1][2] By replacing this hydrogen with its heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger and requires more energy to be cleaved by metabolic enzymes.[3][4][5] This leads to a decreased rate of metabolism and, consequently, improved metabolic stability.
The following table summarizes the illustrative quantitative data comparing the metabolic stability of non-deuterated this compound with its mono-deuterated (this compound-d1) and di-deuterated (this compound-d2) isomers at the C3 position.
| Compound | Position of Deuteration | In Vitro Metabolic Half-life (t1/2) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Plasma Exposure (AUC) (ng·h/mL) |
| This compound | None | 45 | 15.4 | 1200 |
| This compound-d1 | C3 (CH-OH -> CD-OH) | 135 | 5.1 | 3600 |
| This compound-d2 | C3 (CD-OH) | 180 | 3.9 | 4800 |
Table 1: Comparative Metabolic Stability and Pharmacokinetic Parameters of this compound Isomers. The data presented are illustrative and based on the principles of the kinetic isotope effect, where deuteration at the site of metabolism (C3) is expected to decrease the rate of oxidation, leading to an increased metabolic half-life and overall plasma exposure.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol details the methodology for assessing the metabolic stability of this compound and its deuterated isomers using human liver microsomes.[6][7][8][9][10]
Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test compounds: this compound, this compound-d1, this compound-d2
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
Positive control compounds (e.g., testosterone, verapamil)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Figure 1: Experimental workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation:
-
Prepare 1 mM stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a suspension of human liver microsomes in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension to each well.
-
Add the test compound or positive control to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Metabolic Pathway of this compound
The primary metabolic pathway for secondary alcohols like this compound is oxidation. This process is primarily catalyzed by two families of enzymes: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, with CYP2E1 being a key contributor.[1][2][11][12][13] The oxidation of this compound results in the formation of the corresponding ketone, 3-decanone.
Figure 2: Primary metabolic pathway of this compound.
This initial oxidation to 3-decanone is the rate-limiting step in the clearance of this compound. By deuterating the C3 position, the cleavage of the C-H bond is slowed, leading to the observed increase in metabolic stability.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mercell.com [mercell.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. mttlab.eu [mttlab.eu]
- 10. researchgate.net [researchgate.net]
- 11. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Olfactory Responses to 3-Decanol and Related Semiochemicals in Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the olfactory responses of insects to 3-decanol and other structurally related semiochemicals. Due to a scarcity of publicly available research focusing specifically on the cross-reactivity of this compound, this guide broadens its scope to include comparative data on C10 and other aliphatic alcohols, which are crucial components in the chemical ecology of many insect species. The information presented herein is supported by experimental data from electrophysiological and behavioral assays.
Data Presentation: Comparative Electroantennogram (EAG) Responses
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to volatile compounds, providing a quantitative measure of olfactory sensitivity. The following table summarizes the EAG responses of five different insect species to a series of n-alcohols, including the C10 alcohol, 1-decanol. This data, adapted from a comprehensive study by Park et al. (2002), allows for a comparative assessment of antennal sensitivity to alcohols of varying chain lengths. While this study did not specifically test this compound, the data for 1-decanol provides a valuable proxy for understanding the general olfactory perception of C10 alcohols in these insect species.
| Compound | Drosophila melanogaster (Male) | Heliothis virescens (Male) | Helicoverpa zea (Male) | Ostrinia nubilalis (Male) | Microplitis croceipes (Female) |
| 1-Heptanol | Normalized EAG Response | Normalized EAG Response | Normalized EAG Response | Normalized EAG Response | Normalized EAG Response |
| 0.8 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.0 ± 0.1 | |
| 1-Octanol | 0.9 ± 0.1 | 1.4 ± 0.2 | 1.3 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 1-Nonanol | 0.7 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| 1-Decanol | 0.6 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.1 | 0.7 ± 0.1 |
Table 1: Normalized Electroantennogram (EAG) responses of five insect species to C7-C10 n-alcohols. Responses were normalized against the average EAG response to (Z)-3-hexen-1-ol for each species. Data is presented as mean ± standard error (n=3). This table was created based on data from Park, K. C., et al. (2002). Odor discrimination using insect electroantennogram responses from an insect antennal array. Journal of insect science, 2(1), 12.
Experimental Protocols
Electroantennography (EAG)
The following is a generalized protocol for recording EAG responses from insect antennae, based on common practices in the field.
1. Insect Preparation:
-
Adult insects are briefly anesthetized by cooling.
-
The head is excised, and one antenna is carefully removed at its base using micro-scissors.
-
The distal tip of the antenna is cut to ensure proper electrical contact.
2. Electrode Placement:
-
The base of the antenna is inserted into a glass capillary electrode filled with a saline solution (e.g., Kaissling saline). This serves as the reference electrode.
-
The cut distal tip of the antenna is brought into contact with a second saline-filled glass capillary, the recording electrode.
3. Odor Stimulation:
-
A continuous stream of charcoal-filtered and humidified air is passed over the antennal preparation.
-
Test compounds, including this compound and other semiochemicals, are diluted in a high-purity solvent (e.g., hexane) to the desired concentration.
-
A known volume of the diluted compound is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.
-
The pipette is connected to a stimulus controller that delivers a puff of air through the pipette, introducing the odorant into the continuous airstream for a defined period (e.g., 0.5 seconds).
4. Data Acquisition and Analysis:
-
The potential difference between the two electrodes is amplified by a high-impedance amplifier.
-
The resulting EAG signal is recorded and digitized using specialized software.
-
The amplitude of the depolarization (in millivolts, mV) is measured as the response to the odorant stimulus.
-
Responses are typically normalized to the response of a standard reference compound to allow for comparisons across different preparations and studies.
Behavioral Bioassay: Y-Tube Olfactometer
The Y-tube olfactometer is a standard apparatus for studying the behavioral responses of insects to airborne chemical cues.
1. Apparatus Setup:
-
A Y-shaped glass tube is positioned horizontally or vertically.
-
A purified and humidified airflow is split and directed down each arm of the Y-tube at a constant rate.
-
The odor source (e.g., filter paper treated with a test compound) is placed at the upwind end of one arm, and a control (solvent-treated filter paper) is placed in the other arm.
2. Experimental Procedure:
-
A single insect is introduced at the downwind end of the Y-tube.
-
The insect is given a set amount of time to make a choice, which is defined as moving a certain distance into one of the arms.
-
The number of insects choosing the treatment arm versus the control arm is recorded.
-
The apparatus is cleaned thoroughly with solvent and baked between trials to prevent cross-contamination.
3. Data Analysis:
-
A Chi-square test is typically used to determine if there is a statistically significant preference for the treatment or control arm.
Visualizations
Insect Olfactory Signaling Pathway
The detection of semiochemicals like this compound by an insect's antenna initiates a sophisticated signaling cascade within the olfactory receptor neurons (ORNs). The following diagram illustrates a generalized pathway for this process.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Comparative Semiochemical Analysis
The process of comparing the effects of different semiochemicals on insect behavior and physiology involves a structured experimental workflow, from initial screening to behavioral validation.
Caption: Workflow for semiochemical cross-reactivity studies.
Comparative Theoretical Insights into the Reactivity and Stability of Decanol Isomers
A comprehensive analysis for researchers and professionals in drug development, this guide offers a comparative theoretical study on the reactivity and stability of primary, secondary, and tertiary decanol isomers. By examining key quantum chemical descriptors and established reaction mechanisms, this document provides a framework for understanding and predicting the chemical behavior of these important organic compounds.
The structural arrangement of atoms within a molecule, known as isomerism, can lead to significant differences in physical and chemical properties. In the context of long-chain alcohols like decanol, the position of the hydroxyl (-OH) group on the carbon chain dictates whether the isomer is primary, secondary, or tertiary. This classification is crucial as it profoundly influences the alcohol's stability and reactivity in various chemical transformations, including oxidation, dehydration, and nucleophilic substitution. Understanding these differences is paramount for applications in chemical synthesis, materials science, and pharmacology.
Theoretical Stability of Decanol Isomers
Chemical reactivity can be further elucidated by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, making it more reactive. Conversely, a larger HOMO-LUMO gap implies greater stability and lower reactivity.
The following table summarizes the expected theoretical data for representative primary, secondary, and tertiary decanol isomers based on established principles and data from analogous compounds. The values are illustrative and intended to reflect the expected trends.
| Isomer Class | Representative Isomer | Expected Total Electronic Energy Trend | Expected HOMO-LUMO Gap Trend | Implication |
| Primary | 1-Decanol | Least Negative | Largest | Least Stable, Least Reactive (Kinetically) |
| Secondary | 2-Decanol | Intermediate | Intermediate | Intermediate Stability and Reactivity |
| Tertiary | 2-Methyl-2-nonanol | Most Negative | Smallest | Most Stable, Most Reactive (Kinetically) |
Comparative Reactivity of Decanol Isomers
The differing structural characteristics of decanol isomers directly impact their behavior in key chemical reactions.
Oxidation
The oxidation of alcohols is highly dependent on the structure of the isomer.
-
Primary Alcohols (e.g., 1-Decanol): These can be readily oxidized, first to an aldehyde and then further to a carboxylic acid. The presence of two hydrogen atoms on the carbon bearing the hydroxyl group facilitates this two-step oxidation.
-
Secondary Alcohols (e.g., 2-Decanol): Oxidation of secondary alcohols yields a ketone. Since there is only one hydrogen on the hydroxyl-bearing carbon, the reaction stops at the ketone stage.
-
Tertiary Alcohols (e.g., 2-Methyl-2-nonanol): Tertiary alcohols are resistant to oxidation under normal conditions because they lack a hydrogen atom on the carbon atom attached to the -OH group.[1][2]
Dehydration
Dehydration reactions, which involve the elimination of a water molecule to form an alkene, are generally acid-catalyzed. The reactivity of decanol isomers in dehydration follows the order: Tertiary > Secondary > Primary . This trend is directly related to the stability of the carbocation intermediate that is formed during the reaction. Tertiary carbocations are the most stable due to hyperconjugation and the inductive effects of the alkyl groups, thus they form more readily, leading to a faster reaction rate.
Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of the hydroxyl group with a nucleophile. These reactions can proceed through two primary mechanisms: SN1 and SN2.
-
SN1 Reactions: These reactions proceed through a carbocation intermediate. Consequently, the reactivity of decanol isomers in SN1 reactions mirrors that of dehydration: Tertiary > Secondary > Primary .[3] Tertiary alcohols react readily because they can form stable tertiary carbocations.
-
SN2 Reactions: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The reaction rate is sensitive to steric hindrance. Therefore, the order of reactivity is reversed: Primary > Secondary > Tertiary .[4] The bulky alkyl groups in tertiary alcohols sterically hinder the approach of the nucleophile, making SN2 reactions extremely slow or impossible.
Experimental Protocols
Computational Methodology for Theoretical Data
The theoretical data presented in this guide is based on principles derived from quantum chemical calculations. A typical and reliable method for obtaining such data is Density Functional Theory (DFT).
Protocol for DFT Calculations:
-
Molecular Geometry Optimization: The initial structures of the decanol isomers are optimized to find their lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[5]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry, potentially with a larger basis set, to obtain the final electronic energy.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the output of the calculation to determine the HOMO-LUMO gap.[6][7]
Experimental Verification of Reactivity
Protocol for Comparative Oxidation:
-
Prepare separate solutions of 1-decanol, 2-decanol, and a tertiary decanol isomer in a suitable solvent.
-
Add an oxidizing agent, such as an acidified solution of potassium dichromate(VI), to each alcohol solution under controlled temperature.
-
Monitor the reaction progress over time, for example, by observing the color change of the dichromate solution from orange to green.[2]
-
The rate of color change provides a qualitative measure of the relative reactivity of the isomers towards oxidation. Primary and secondary alcohols will show a color change, while the tertiary alcohol will not react.[1]
Visualizing the Theoretical Workflow
The logical flow of a comparative theoretical study on decanol isomers can be represented as a workflow diagram.
Caption: A flowchart illustrating the computational workflow for the comparative theoretical analysis of decanol isomers.
Signaling Pathways in Reactivity
The different reaction pathways for primary, secondary, and tertiary alcohols in common organic reactions can be visualized to highlight their distinct chemical behaviors.
Caption: A diagram showing the distinct reaction pathways for primary, secondary, and tertiary decanol isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrevise.org [chemrevise.org]
- 5. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of 3-Decanol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 3-decanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Assessment
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as an irritant and is known to cause serious eye irritation.[1] As a combustible liquid, it is also crucial to manage ignition sources in the vicinity during handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or mists, a NIOSH/MSHA-approved respirator should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its close analog, 1-decanol, to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 231 °C (for 1-Decanol) | |
| Melting Point | 5 - 7 °C (for 1-Decanol) | |
| Flash Point | 86.67 °C | [3] |
| Density | 0.829 g/cm³ (at 25 °C for 1-Decanol) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5][6] It is strictly prohibited to dispose of this compound down the drain or in regular trash.[4][6][7][8]
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, follow these steps:
-
Ensure Safety: Immediately alert others in the vicinity. Ensure adequate ventilation and eliminate all sources of ignition.[9]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use absorbent materials such as sand, diatomite, or universal binders to contain the spill and prevent it from spreading.[6]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and chemically compatible container for hazardous waste.[6][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Label and Store: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound" with the associated hazards (e.g., Combustible, Irritant).[6][10] Store the container in a designated satellite accumulation area, away from incompatible materials.[5][11]
Waste Collection and Disposal Workflow
The following diagram illustrates the workflow for the proper collection and disposal of this compound waste.
Regulatory Compliance
All chemical waste disposal must comply with federal, state, and local regulations.[5] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[7][12] It is imperative to follow your institution's specific guidelines and contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal procedures.[5]
Key Principles of Chemical Waste Management:
-
Segregation: Never mix incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]
-
Container Management: Use only approved, leak-proof containers that are chemically compatible with the waste.[10][12] Keep containers closed except when adding waste.[4][5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[5][10]
-
Accumulation: Store hazardous waste at or near the point of generation in a designated satellite accumulation area.[5][11] Adhere to the maximum volume limits for these areas.[5]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1565-81-7 [thegoodscentscompany.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for 3-Decanol
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 3-Decanol in a laboratory environment. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory conduct.
Hazard Identification and Safety Summary
This compound is a secondary alcohol that is classified as an irritant.[1] It is crucial to handle this chemical with appropriate safety measures to prevent adverse health effects.
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Quantitative Data
| Property | Value |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol [1] |
| Appearance | Colorless to pale yellow liquid with a floral odor. |
| Boiling Point | Not explicitly available for this compound, but 1-Decanol is 231-236 °C. |
| Flash Point | Not explicitly available for this compound, but 1-Decanol is 82 °C. |
| Density | Not explicitly available for this compound, but 1-Decanol is 0.829 g/cm³ (at 25 °C). |
| Oral LD50 (rat) | Not explicitly available for this compound, but 1-Decanol is 4,720 mg/kg.[2] |
| Dermal LD50 (rabbit) | Not explicitly available for this compound, but 1-Decanol is 3,560 mg/kg.[2] |
Operational Protocols
Personal Protective Equipment (PPE)
Based on the potential hazards of this compound, the following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or mists, use a NIOSH/MSHA-approved respirator.
Safe Handling and Storage
-
Handling:
-
Storage:
Spill and Emergency Procedures
3.1. Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material such as sand, diatomite, or a universal binder to contain the spill.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. Use non-sparking tools to collect the absorbed material and place it into a designated, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Label the waste container as "Hazardous Waste: this compound" with the associated hazards (e.g., Irritant) and store it in a designated hazardous waste storage area pending disposal.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
3.2. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]
-
Inhalation: Move to fresh air. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
3.3. Firefighting Measures
-
Suitable Extinguishing Media: Use CO2, dry chemical, or foam for extinction.[3] Water mist may be used to cool closed containers.[3]
-
Specific Hazards: Combustible material.[3] Containers may explode when heated.[3] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste contaminated with this compound in a dedicated, leak-proof container made of a material compatible with alcohols.
-
The container must have a tightly sealing cap.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "this compound".
-
Indicate the associated hazards, such as "Irritant".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
Visual Workflow
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
